2-Methoxyisonicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKNCWQVHJMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376647 | |
| Record name | 2-methoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72716-87-1 | |
| Record name | 2-methoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-2-Methoxyisonicotinaldehyde-Properties-Synthesis-and-Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyisonicotinaldehyde (CAS No. 72716-87-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's core physical and chemical properties, offers an in-depth analysis of its spectroscopic profile, and presents validated protocols for its synthesis and characterization. Furthermore, it explores the molecule's reactivity and highlights its applications, particularly in the context of drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based intermediates in their work.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative.[1][2] The presence of an electron-donating methoxy group at the 2-position and an electron-withdrawing aldehyde group at the 4-position imparts a unique electronic character to the pyridine ring, making it a versatile intermediate for further chemical modification.[3]
Core Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 72716-87-1 | [1][4][5] |
| Molecular Formula | C₇H₇NO₂ | [1][2][5] |
| Molecular Weight | 137.14 g/mol | [1][2][5] |
| IUPAC Name | 2-methoxypyridine-4-carbaldehyde | [6] |
| Synonyms | This compound, 4-Formyl-2-methoxypyridine | [1][2] |
| SMILES | O=CC1=CC(OC)=NC=C1 | [1] |
| InChI Key | VOCKNCWQVHJMAE-UHFFFAOYSA-N | [4] |
Physical and Chemical Properties
The compound is a solid at room temperature and requires refrigerated storage to maintain its purity and stability.[1][4]
| Property | Value | Source(s) |
| Physical Form | Solid | [4][6] |
| Purity | ≥97-98% (Typical) | [1][4][6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4][7] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| logP | 0.9027 | [1] |
Spectroscopic and Analytical Profile
Characterization of this compound relies on a combination of standard spectroscopic techniques. The data presented below are representative values compiled from literature and supplier data, which are crucial for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary methods for structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
-
¹H NMR (Proton NMR): The aldehyde proton typically appears as a singlet far downfield (~10.0 ppm). The three aromatic protons on the pyridine ring will present distinct signals, and the methoxy group protons will appear as a singlet around 4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons and the methoxy carbon will have characteristic shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is dominated by a strong carbonyl stretch from the aldehyde group.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1700 - 1720 | Strong, sharp carbonyl stretch |
| C-H (Aromatic) | ~3000 - 3100 | Medium to weak stretch |
| C=C, C=N (Aromatic Ring) | ~1580 - 1610 | Medium to strong ring stretching |
| C-O (Methoxy Ether) | ~1020 - 1250 | Strong C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[9] Using techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 138.14.
Synthesis and Purification Protocol
This compound is typically synthesized via the oxidation of the corresponding alcohol, (2-methoxypyridin-4-yl)methanol. This method provides a reliable route to the desired aldehyde with good yields.
Experimental Protocol: Oxidation of (2-methoxypyridin-4-yl)methanol
This protocol describes a standard laboratory-scale synthesis.
Causality: The choice of manganese dioxide (MnO₂) as the oxidizing agent is based on its high selectivity for oxidizing allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids, a common side reaction with stronger oxidants. Dichloromethane (DCM) is selected as the solvent due to its inertness under these reaction conditions and its ability to dissolve the starting material while allowing for easy separation of the solid MnO₂ oxidant upon completion.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (2-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5.0-10.0 eq).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to ensure the absence of starting alcohol and the corresponding carboxylic acid. The melting point should also be recorded and compared to literature values.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde functional group and the potential for modification of the pyridine ring.[10]
Key Reactions
-
Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Oxidation: The aldehyde can be oxidized to the corresponding 2-methoxyisonicotinic acid using agents like potassium permanganate or Jones reagent.[11]
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or Henry reactions, with active methylene compounds.
Role in Drug Discovery
Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[3][12] Aldehyde-functionalized pyridines, such as this compound, are particularly valuable. They serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[13][] The aldehyde provides a reactive handle for coupling with other fragments in a drug discovery program.
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2-Methoxyisonicotinaldehyde CAS number 72716-87-1
An In-Depth Technical Guide to 2-Methoxyisonicotinaldehyde (CAS: 72716-87-1)
Introduction
This compound, also known as 2-methoxypyridine-4-carbaldehyde, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. With the CAS number 72716-87-1, this compound features a pyridine ring functionalized with a methoxy group at the 2-position and a formyl (aldehyde) group at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. Its applications are particularly prominent in the development of novel pharmaceutical and agrochemical agents, where the pyridine core is a well-established pharmacophore.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, spectroscopic characterization data, key applications, and essential safety information for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is typically a solid at room temperature, with solubility in common organic solvents.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 72716-87-1 | [3][4] |
| Molecular Formula | C₇H₇NO₂ | [1][3][5] |
| Molecular Weight | 137.14 g/mol | [3][5] |
| IUPAC Name | 2-methoxypyridine-4-carbaldehyde | [4] |
| Synonyms | This compound, 4-Formyl-2-methoxypyridine | [3][6] |
| Appearance | Solid (Colorless to light yellow) | [1] |
| Melting Point | 33-36 °C | [1] |
| Boiling Point | 234.6 ± 20.0 °C (Predicted) | [1] |
| Purity | Typically ≥97-98% | [3][4] |
| InChI Key | VOCKNCWQVHJMAE-UHFFFAOYSA-N | [4][5] |
| SMILES | O=CC1=CC=NC(OC)=C1 | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 2-chloro-4-cyanopyridine. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a selective partial reduction of the nitrile to the desired aldehyde.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-Methoxy-4-cyanopyridine
The initial step involves the conversion of 2-chloro-4-cyanopyridine to 2-methoxy-4-cyanopyridine. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing cyano group activates the pyridine ring, making the carbon at the 2-position susceptible to nucleophilic attack by the methoxide ion.
Experimental Protocol:
-
Reagents: 2-Chloro-4-cyanopyridine, Sodium, Methanol, Dioxane, Water.
-
Procedure: [7]
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (20.8 g) in methanol (285 ml) under an inert atmosphere.
-
In a separate flask, dissolve 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 ml).[7]
-
Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for approximately 2.5 hours, monitoring the reaction progress by TLC.
-
After cooling, filter the mixture to remove any inorganic salts.
-
Reduce the volume of the filtrate to about 200 ml by rotary evaporation.
-
Add water (400 ml) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine as a solid.[7]
-
Step 2: Selective Reduction to this compound
The conversion of the intermediate nitrile to the final aldehyde product requires a mild and selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles to aldehydes without proceeding to the primary amine, which would occur with stronger reducing agents like LiAlH₄.[8][9]
Causality Behind Experimental Choice: The key to this step is controlling the stoichiometry and temperature. The reaction must be conducted at very low temperatures (typically -78 °C) to prevent over-reduction.[10][11] At this temperature, DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. This intermediate is resistant to further reduction by the bulky DIBAL-H reagent.[8][12] The reaction is then quenched, and subsequent aqueous workup hydrolyzes the imine to yield the aldehyde.
Experimental Protocol:
-
Reagents: 2-Methoxy-4-cyanopyridine, DIBAL-H (1M solution in toluene or THF), Dichloromethane (DCM) or Toluene, Methanol, Aqueous Rochelle's salt solution (Potassium sodium tartrate).
-
Procedure: [10]
-
Dissolve 2-methoxy-4-cyanopyridine (1 eq.) in anhydrous DCM or toluene under a nitrogen atmosphere in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.[10]
-
Slowly add DIBAL-H (1.0-1.2 eq., as a 1M solution) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours).
-
Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Mechanism of DIBAL-H Reduction:
Caption: Mechanism of nitrile reduction to an aldehyde using DIBAL-H.
Spectroscopic Characterization
Verifying the structure and purity of synthesized this compound is essential. The following data represent the expected spectroscopic signatures for this compound.
Structure for NMR Assignment
Caption: Structure of this compound for NMR peak assignment.
| Spectroscopy | Expected Data | Rationale |
| ¹H NMR | δ ~9.5-10.0 ppm (s, 1H, Hₐ) δ ~8.2-8.4 ppm (d, 1H, Hc) δ ~7.0-7.2 ppm (d, 1H, Hd) δ ~3.9-4.1 ppm (s, 3H, Hb) | The aldehydic proton (Hₐ) is highly deshielded.[13] The pyridine ring protons (Hc, Hd) appear in the aromatic region with expected coupling. The methoxy protons (Hb) appear as a singlet in the typical range. |
| ¹³C NMR | δ ~190-195 ppm (Cₐ) δ ~165 ppm (C₂) δ ~150 ppm (C₄) δ ~110-120 ppm (C₃, C₅) δ ~55 ppm (Cb) | The aldehyde carbonyl carbon (Cₐ) is significantly downfield.[14] The remaining aromatic and methoxy carbons appear at their characteristic chemical shifts. |
| IR (Infrared) | ~1700-1715 cm⁻¹ (strong, C=O stretch) ~2720 cm⁻¹ & ~2820 cm⁻¹ (weak-medium, Aldehyde C-H stretch) ~1580-1600 cm⁻¹ (C=C/C=N stretch) | A strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group. The pair of peaks around 2720-2820 cm⁻¹ (Fermi doublet) is characteristic of an aldehyde C-H bond.[13] |
| MS (Mass Spec) | m/z = 137.14 ([M]⁺) m/z = 138.14 ([M+H]⁺) | The molecular ion peak corresponds to the molecular weight of the compound.[15] |
Applications in Research and Drug Development
This compound is a valuable synthon due to its trifecta of useful features: a nitrogenous heterocycle, an electron-donating group, and a reactive aldehyde handle. This combination allows for diverse chemical transformations.
-
Scaffold for Medicinal Chemistry: The 2-methoxypyridine core is present in numerous biologically active compounds. The aldehyde functionality allows for the facile introduction of various side chains and heterocyclic systems through reactions like reductive amination, Wittig reactions, and condensations.
-
Multicomponent Reactions (MCRs): Aldehydes are cornerstone reactants in many MCRs, such as the Ugi, Passerini, and Biginelli reactions.[16][17] Using this compound in MCRs enables the rapid assembly of complex, drug-like molecules with high atom economy, accelerating the hit-finding process in drug discovery.[18]
-
Synthesis of Bioactive Heterocycles: The aldehyde can be used to construct fused ring systems or to append other pharmacologically relevant heterocycles. For instance, condensation with amines can lead to Schiff bases, which can be further cyclized or reduced to form novel amine derivatives.[19]
Caption: Key synthetic applications of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.
| Safety Aspect | Guideline | Source(s) |
| Signal Word | Warning | [4] |
| Pictograms | GHS07 (Harmful/Irritant) | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [20] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C. | [21] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a chemical fume hood. | [1][21] |
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An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinaldehyde and Its Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of 2-methoxyisonicotinaldehyde and its derivatives. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles and strategic considerations in the preparation of these valuable heterocyclic building blocks.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Among these, the this compound framework is of particular interest. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the electronic nature of the ring, while the aldehyde at the 4-position serves as a versatile synthetic handle for the introduction of further molecular complexity. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of novel therapeutic agents.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and overall synthetic efficiency.
Nucleophilic Aromatic Substitution: The Preferred Route
The most common and industrially scalable approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2-chloro-4-formylpyridine.
The electron-withdrawing nature of the pyridine nitrogen and the formyl group at the 4-position activates the 2-position towards nucleophilic attack. This activation facilitates the displacement of the chloro substituent by a methoxide nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.
Diagram 1: Proposed Mechanism for the Synthesis of this compound via SNAr
Caption: SNAr mechanism for the synthesis of this compound.
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated halopyridines.
Materials:
-
2-Chloro-4-formylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-formylpyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 - 1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | 2-Chloro-4-formylpyridine, Sodium Methoxide |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (TLC monitored) |
| Work-up | Extractive |
| Purification | Flash Column Chromatography |
| Expected Yield | 70-90% |
| Appearance | White to off-white solid |
Alternative Synthetic Route: From 2-Methoxyisonicotinic Acid
An alternative, though less direct, route involves the reduction of 2-methoxyisonicotinic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 1: Reduction of 2-Methoxyisonicotinic Acid
-
To a solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LAH) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-methoxypyridin-4-yl)methanol.
Step 2: Oxidation to this compound
-
Dissolve the crude (2-methoxypyridin-4-yl)methanol in dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford this compound.[1]
Diagram 2: Two-Step Synthesis from 2-Methoxyisonicotinic Acid
Caption: Alternative synthesis of this compound.
Purification and Characterization
Thorough purification and characterization are critical to ensure the quality and identity of the synthesized this compound for subsequent applications.
Purification
Flash column chromatography is the most effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate on silica gel typically provides the compound in high purity.
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, CHO), 8.36 (d, J = 5.2 Hz, 1H, H-6), 7.29 (dd, J = 5.2, 1.2 Hz, 1H, H-5), 7.14 (d, J = 1.2 Hz, 1H, H-3), 3.99 (s, 3H, OCH₃).[1] |
| ¹³C NMR (CDCl₃, 100 MHz) (Predicted) | δ 192.5 (CHO), 165.0 (C-2), 151.0 (C-6), 145.0 (C-4), 118.0 (C-5), 110.0 (C-3), 54.0 (OCH₃). |
| IR (KBr, cm⁻¹) (Predicted) | ~2950 (C-H), ~2850 (C-H aldehyde), ~1700 (C=O aldehyde), ~1600, ~1570 (C=C, C=N aromatic), ~1250 (C-O). |
| Mass Spec. (EI) | m/z (%) = 137 (M⁺), 108, 80, 52. |
Applications in Drug Discovery and Development
This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.
As a Precursor to Anti-Tuberculosis Agents
Derivatives of isonicotinic acid, such as isoniazid, are frontline drugs for the treatment of tuberculosis. The this compound scaffold can be elaborated to generate novel analogues with potentially improved efficacy or a better resistance profile.
In the Synthesis of Gamma-Secretase Modulators
Gamma-secretase is a key enzyme in the pathogenesis of Alzheimer's disease. Novel methoxypyridine-derived gamma-secretase modulators have been synthesized, demonstrating the utility of this scaffold in the development of treatments for neurodegenerative disorders.[2]
As a Scaffold for Novel Anticancer and Antimicrobial Agents
The versatile aldehyde functionality allows for the construction of diverse molecular architectures, including chalcones and other derivatives, which have shown promising anticancer and antimicrobial activities. The methoxy group can contribute to target binding and improved pharmacokinetic properties.
Diagram 3: Applications of this compound Derivatives
Caption: Synthetic utility of this compound in medicinal chemistry.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its efficient synthesis, primarily through nucleophilic aromatic substitution, coupled with the reactivity of its aldehyde group, provides a robust platform for the generation of diverse molecular libraries. The demonstrated and potential applications of its derivatives in treating a range of diseases, from infectious diseases to neurodegenerative disorders and cancer, underscore the importance of this scaffold in modern drug discovery. This guide provides the foundational knowledge for the synthesis and utilization of this compound, empowering researchers to explore its full potential in the development of next-generation therapeutics.
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biological activity of 2-Methoxyisonicotinaldehyde
An In-Depth Technical Guide on the Biological Profile of 2-Methoxyisonicotinaldehyde: A Key Synthetic Intermediate
Executive Summary
This document provides a detailed technical guide on this compound, a heterocyclic aldehyde of interest in medicinal chemistry. Current publicly available research does not extensively document the direct biological activities of this specific molecule. Instead, its primary and significant value is recognized in its role as a versatile synthetic intermediate for the construction of more complex, biologically active compounds.[1] This guide synthesizes the available information on this compound, its chemical properties, and its established utility in synthesis. Furthermore, by examining the biological activities of structurally related compounds—including derivatives of isonicotinic acid and other methoxylated aromatic aldehydes—we will explore the inferred biological potential of the this compound scaffold. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for investigating its therapeutic possibilities.
Chemical Identity and Properties
This compound, also known as 2-Methoxypyridine-4-carboxaldehyde or 4-Formyl-2-methoxypyridine, is a substituted pyridine derivative.[2] Its structural features—a pyridine ring, a methoxy group, and an aldehyde functional group—make it a valuable and reactive building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 72716-87-1 | [2][3][4] |
| Molecular Formula | C₇H₇NO₂ | [2][4] |
| Molecular Weight | 137.14 g/mol | [2][4] |
| Physical State | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Synonyms | 2-Methoxypyridine-4-carboxaldehyde, 4-Formyl-2-methoxypyridine | [2] |
Note: For research purposes, this compound is intended for laboratory use only and is not for diagnostic or therapeutic use.[2][3]
The Primary Role: A Versatile Synthetic Intermediate
The principal significance of this compound in the scientific literature is its function as a precursor in multi-step synthetic pathways.[1] The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions, while the methoxy-substituted pyridine core forms the backbone of the target molecule.
A compelling example of the utility of a similar scaffold is found in the synthesis of next-generation anti-tuberculosis agents. For instance, 2,3,6-Trimethoxyisonicotinaldehyde serves as a critical intermediate in the synthesis of TBAJ-876, a diarylquinoline that is an analogue of the approved drug bedaquiline but with an improved pharmacological profile.[1] This underscores the importance of the methoxy-isonicotinaldehyde framework in accessing novel and potent therapeutic architectures.
Caption: Hypothetical synthetic workflow using this compound.
Inferred Biological Potential: A Survey of Structurally Related Compounds
While direct biological data on this compound is sparse, analyzing structurally analogous compounds provides critical insights into its potential therapeutic applications. The combination of a pyridine ring (a common pharmacophore) and a reactive aldehyde suggests potential for antimicrobial, anticancer, and enzyme-inhibiting activities.
Potential Antimicrobial Activity
The isonicotinic acid scaffold is historically significant in antimicrobial drug discovery. Its most famous derivative, isoniazid, is a cornerstone of anti-tuberculosis therapy.[1] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, and it subsequently inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[1] This established precedent suggests that other isonicotinic derivatives, including aldehydes, warrant investigation as antimicrobial agents.
Furthermore, other simple aromatic aldehydes have demonstrated notable antimicrobial effects:
-
o-Methoxycinnamaldehyde , isolated from cinnamon, inhibits the growth of mycotoxin-producing fungi like Aspergillus parasiticus and A. flavus and shows strong inhibitory effects against dermatophytes.[6]
-
2-Hydroxy-4-methoxybenzaldehyde is the primary antimicrobial component in the essential oil of Periploca sepium, exhibiting broad-spectrum activity against various bacteria and fungi.[7] A recent study detailed its mechanism against Staphylococcus aureus, showing that it targets the cell membrane.[8]
Table 2: Antimicrobial Activities of Structurally Related Aldehydes
| Compound | Activity Type | Target Organism(s) | Key Finding (MIC/Concentration) | Reference(s) |
| Isoniazid | Antibacterial | Mycobacterium tuberculosis | First-line anti-tuberculosis drug | [1] |
| o-Methoxycinnamaldehyde | Antifungal | Aspergillus parasiticus, A. flavus | 100% growth inhibition at 100 µg/mL | [6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Antibacterial, Antifungal | S. aureus, various fungi | MIC values ranging from 80-300 µg/mL | [7] |
| Cinnamaldehyde | Antibacterial | Streptococcus mutans | MIC of 1000 µg/mL against planktonic cells | [9] |
Potential Anticancer Activity
Numerous studies have highlighted the anticancer potential of natural and synthetic aldehydes. The α,β-unsaturated aldehyde moiety, in particular, can act as a Michael acceptor, reacting with nucleophilic residues in proteins and contributing to cytotoxicity.[10][11]
-
2-Methoxycinnamaldehyde (2-MCA) , a component of cinnamon, has been shown to suppress proliferation and induce apoptosis in human lung adenocarcinoma A549 cells.[12] Its mechanism involves the downregulation of NF-κB activity and the inhibition of both topoisomerase I and II, crucial enzymes for DNA replication and repair.[12]
-
2-Hydroxycinnamaldehyde (HCA) and 2-Benzoyloxycinnamaldehyde (BCA) are other cinnamon derivatives with well-documented anti-tumoral and anti-metastatic effects across various cancer models.[10][11]
-
A synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , demonstrated potent and selective cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) by arresting the cell cycle and inducing apoptosis via modulation of the PI3K/AKT/mTOR pathway.[13]
Caption: Simplified anticancer mechanism of 2-Methoxycinnamaldehyde.[12][14]
Potential for Enzyme Inhibition
The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from amino acid residues (e.g., cysteine, lysine) in enzyme active sites, potentially leading to reversible or irreversible inhibition. This reactivity is a cornerstone of the mechanism for many enzyme inhibitors.
-
General Aldehydes: Aldehyde-containing compounds have been investigated as inhibitors for a wide range of enzymes, including cholinesterases (relevant to Alzheimer's disease) and α-glucosidase (relevant to diabetes).[15]
-
Chorismate-Utilizing Enzymes: In bacteria, the shikimate pathway, which involves chorismate-utilizing enzymes, is essential for survival and absent in humans. This makes these enzymes attractive targets for novel antimicrobial drugs.[16] Small molecules that mimic reaction transition states are effective inhibitors, a role that could potentially be explored for derivatives of this compound.[16]
-
Detoxification Enzymes: Certain plant-derived monoterpenoids containing aldehyde or ketone functionalities have been shown to inhibit detoxification enzymes like esterases and glutathione S-transferases in pests, suggesting a potential application as acaricides or insecticides.[17]
Experimental Protocols for Biological Evaluation
To directly assess the biological potential of this compound, standardized in vitro assays are required. The following protocols provide robust, self-validating systems for initial screening.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to create a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with bacteria and broth but no compound (to ensure bacterial growth).
-
Negative Control: Wells with broth only (to check for contamination).
-
Solvent Control: Wells with bacteria, broth, and the highest concentration of the solvent used (to ensure the solvent has no antimicrobial effect).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the solution remains clear).
Protocol 2: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
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The Strategic deployment of 2-Methoxyisonicotinaldehyde in Modern Synthetic Chemistry
Abstract
2-Methoxyisonicotinaldehyde, a substituted pyridine derivative, has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde functionality on the pyridine core, render it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive analysis of its reactivity profile are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
Introduction: The Privileged Pyridine Scaffold and the Rise of Functionalized Building Blocks
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This compound (CAS No: 72716-87-1) has garnered considerable attention as a functionalized building block due to its inherent reactivity and synthetic versatility.[1][2][3] The methoxy group at the 2-position enhances the electron density of the pyridine ring, influencing its reactivity in various transformations. Concurrently, the aldehyde group at the 4-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the practical aspects of utilizing this valuable reagent, providing field-proven insights into its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic building block is paramount for its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 72716-87-1 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | 62-64 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; slightly soluble in water. | [4] |
Spectroscopic Data Summary
Comprehensive spectroscopic characterization is essential for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~8.3 | d | 1H | Pyridine Ring (H-6) |
| ~7.4 | d | 1H | Pyridine Ring (H-5) |
| ~7.1 | s | 1H | Pyridine Ring (H-3) |
| ~4.0 | s | 3H | Methoxy (-OCH₃) |
Note: Predicted values are based on structure-activity relationships and typical chemical shifts for similar pyridine derivatives. Experimental verification is recommended.[5][6]
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~165 | C2 (C-OCH₃) |
| ~150 | C6 |
| ~145 | C4 (C-CHO) |
| ~118 | C5 |
| ~110 | C3 |
| ~54 | Methoxy (-OCH₃) |
Note: Predicted values are based on established spectral data for substituted pyridines. Experimental confirmation is advised.[7][8]
Table 3: FT-IR Spectral Data (Expected Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1560 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Note: Expected values are based on typical infrared absorption frequencies for aromatic aldehydes and methoxy-substituted pyridines.[9][10]
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular Ion) |
| 108 | [M - CHO]⁺ |
| 106 | [M - OCH₃]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Note: Fragmentation patterns can vary depending on the ionization method.[11][12][13][14]
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its utilization as a building block. A common and efficient method involves the nucleophilic substitution of a halogen at the 2-position of a pyridine precursor with a methoxy group.
Synthetic Protocol: Methoxylation of 2-Chloroisonicotinaldehyde
This protocol describes the synthesis of this compound from the commercially available 2-chloroisonicotinaldehyde. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the methoxide ion displaces the chloride.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinaldehyde (1.0 eq).
-
Solvent and Base: Add anhydrous methanol as the solvent. Then, carefully add sodium methoxide (1.1 - 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining sodium methoxide and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound.
Key Synthetic Transformations
The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the construction of diverse molecular scaffolds.
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[15][16] this compound readily undergoes Wittig olefination with a variety of phosphorus ylides. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically leads to the formation of the (E)-alkene as the major product.[17][18][19]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Ylide Generation (if not commercially available): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Addition of Ylide: Slowly add the solution of the ylide to the aldehyde solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Caption: Wittig reaction of this compound.
Aldol Condensation: Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][20] this compound, lacking α-hydrogens, can act as an excellent electrophilic partner in crossed or Claisen-Schmidt aldol condensations with enolizable ketones or aldehydes.[21][22]
Experimental Protocol: Crossed Aldol Condensation with a Ketone
-
Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and a ketone (e.g., acetone, acetophenone, or a cyclic ketone) (1.0-1.2 eq) in a protic solvent such as ethanol.
-
Base Addition: Slowly add an aqueous or alcoholic solution of a base (e.g., sodium hydroxide, potassium hydroxide) to the stirred solution at room temperature.
-
Reaction Progression: The reaction mixture may turn colored, and a precipitate may form as the α,β-unsaturated ketone product is often less soluble. Stir the reaction for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup and Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, neutralize the reaction mixture with a dilute acid, extract the product with an organic solvent, and proceed with a standard aqueous workup.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Aldol condensation with this compound.
Application in the Synthesis of Biologically Active Molecules: Kinase Inhibitors
Substituted pyridines are key components of many kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the kinase active site. This compound serves as a valuable starting material for the synthesis of various kinase inhibitor scaffolds, including those targeting p38 MAP kinase.[3][23][24][25] The synthesis of pyridinyl-thiazole based p38 kinase inhibitors often involves the initial elaboration of the aldehyde functionality.[11][14]
Exemplary Synthetic Pathway to a Pyridinyl-Thiazole Scaffold
A representative synthetic route to a pyridinyl-thiazole core, a common motif in p38 kinase inhibitors, is outlined below. This pathway highlights the utility of this compound as a precursor to more complex heterocyclic systems.
Caption: Synthesis of a pyridinyl-thiazole scaffold.
Conclusion
This compound has proven to be a synthetic building block of significant value in modern organic chemistry. Its well-defined reactivity, coupled with the strategic placement of the methoxy and aldehyde functionalities on the privileged pyridine scaffold, provides chemists with a powerful tool for the efficient construction of complex molecules. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate the broader adoption and innovative application of this versatile reagent in both academic and industrial research, particularly in the pursuit of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process.
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An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyisonicotinaldehyde
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxyisonicotinaldehyde (CAS 72716-87-1), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this compound.
Introduction and Molecular Structure
This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2][3] Its structure, featuring a pyridine ring substituted with a methoxy group at the 2-position and an aldehyde group at the 4-position, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4] The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a versatile scaffold in drug discovery.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its identification. The predictions are based on established chemical shift principles and data from structurally analogous compounds.[5][6][7][8]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | Singlet | 1H | Aldehyde (CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.45 | Doublet | 1H | Pyridine Ring (H-6) | This proton is ortho to the nitrogen atom, leading to significant deshielding. It will be split by the adjacent H-5 proton. |
| ~7.20 | Doublet | 1H | Pyridine Ring (H-5) | This proton is meta to the nitrogen and ortho to the aldehyde group. It will be split by the adjacent H-6 proton. |
| ~7.05 | Singlet | 1H | Pyridine Ring (H-3) | This proton is ortho to the methoxy group and meta to the aldehyde group, resulting in a more upfield shift compared to other ring protons. |
| ~4.00 | Singlet | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded and appear as a characteristic singlet. |
Experimental Protocol: ¹H NMR Data Acquisition
A self-validating protocol for acquiring high-quality ¹H NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution and line shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Diagram: Workflow for NMR-Based Structural Verification
Caption: Predicted electron ionization fragmentation pathway for this compound.
Synthesis and Characterization
A plausible synthetic route to this compound can be adapted from established methodologies for the preparation of similar substituted pyridines. [9][10]A representative procedure is outlined below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2-Chloro-4-methylpyridine.
-
Step 1: Oxidation. The methyl group at the 4-position is oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂), to yield 2-chloroisonicotinaldehyde.
-
Step 2: Nucleophilic Aromatic Substitution. The 2-chloroisonicotinaldehyde is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide (NaOMe) in methanol. The methoxide ion displaces the chloride ion to afford the desired product, this compound.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
The identity and purity of the synthesized compound should be rigorously confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the data presented in this guide.
Conclusion
The comprehensive spectroscopic data and analytical protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of this compound. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.
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investigating the reactivity of the aldehyde group in 2-Methoxyisonicotinaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Methoxyisonicotinaldehyde
Abstract
This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group located at the 4-position of the pyridine ring. This guide provides an in-depth analysis of the electronic factors governing the reactivity of this aldehyde group and offers a comprehensive overview of its key chemical transformations. We will explore nucleophilic addition, oxidation, reduction, and condensation reactions, presenting both the mechanistic underpinnings and field-proven experimental protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule in their synthetic endeavors.
The Electronic Landscape: A Tale of Competing Influences
The reactivity of the aldehyde in this compound is not straightforward; it is the result of a nuanced interplay between the inherent electrophilicity of the carbonyl group and the electronic effects of the substituted pyridine ring.
-
The Carbonyl Group: The carbon-oxygen double bond of the aldehyde is highly polarized due to the superior electronegativity of oxygen.[3] This polarization renders the carbonyl carbon electrophilic (partially positive), making it a prime target for nucleophiles.[3][4]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, both by induction and through the mesomeric (resonance) effect. This effect decreases electron density across the ring system and, consequently, enhances the electrophilicity of the attached aldehyde carbon, making it more reactive towards nucleophiles than a simple benzaldehyde.[5][6][7]
-
The 2-Methoxy Group: Conversely, the methoxy group at the 2-position is a strong electron-donating group through its mesomeric effect (+M), pushing electron density into the pyridine ring.[8] This donation partially counteracts the electron-withdrawing nature of the ring nitrogen.
The net result is a finely tuned electrophilic center at the aldehyde carbon. While the pyridine nitrogen primes the aldehyde for attack, the methoxy group modulates this reactivity. Understanding this electronic push-pull system is critical for predicting reaction outcomes and selecting appropriate reagents.
Caption: Electronic influences on the aldehyde group in this compound.
Key Transformations of the Aldehyde Group
The aldehyde functional group is a gateway to a vast array of chemical structures. Its primary modes of reactivity can be categorized as nucleophilic addition, oxidation, reduction, and condensation.
Nucleophilic Addition Reactions
This is the quintessential reaction of aldehydes.[9][10] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[11][12] Subsequent protonation yields an alcohol.[11]
Caption: Generalized experimental workflow for nucleophilic addition reactions.
Protocol 2.1.1: Representative Grignard Reaction to Form a Secondary Alcohol
This protocol describes the addition of a Grignard reagent, a potent carbon nucleophile, to form a secondary alcohol. The choice of an anhydrous solvent is critical, as Grignard reagents react violently with water.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add phenylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids, a transformation that is often used to confirm their presence.[13] Ketones, lacking the key aldehydic hydrogen, are resistant to mild oxidation.[13][14] A variety of reagents can effect this transformation, ranging from classic qualitative tests to modern, high-yield synthetic methods.
| Reagent | Conditions | Observation/Product | Selectivity |
| Tollens' Reagent | NH₃(aq), gentle warming | Silver mirror or grey precipitate | Excellent for aldehydes |
| Potassium Dichromate | H₂SO₄(aq), heat | Orange solution turns green | Strong, oxidizes primary alcohols too |
| Potassium Permanganate | NaOH(aq), cold | Purple solution forms brown MnO₂ ppt. | Strong, can cleave other bonds |
| TEMPO/NaOCl | CH₂Cl₂, NaHCO₃(aq), 0 °C | High yield of carboxylic acid | Mild, highly selective for 1° alcohols/aldehydes |
Protocol 2.2.1: Tollens' Test for Aldehyde Identification
The Tollens' test is a classic qualitative method that provides a visually striking positive result for aldehydes.[13][14] The aldehyde reduces the diamminesilver(I) complex to metallic silver.[14]
Materials:
-
Silver nitrate (AgNO₃) solution (5%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dilute ammonia (NH₃) solution (2 M)
-
Sample of this compound
Procedure:
-
Reagent Preparation: In a clean test tube, add 2 mL of 5% silver nitrate solution.
-
Add 1-2 drops of 10% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form.
-
Add dilute ammonia solution dropwise, shaking the tube, until the brown precipitate just dissolves. This is Tollens' reagent. Caution: This reagent should be prepared fresh and not stored, as it can form explosive silver nitride upon standing.
-
Test: Add 3-4 drops of the aldehyde sample to the freshly prepared reagent.
-
Observation: Gently warm the mixture in a water bath (approx. 60 °C) for a few minutes. The formation of a silver mirror on the inside of the test tube, or a grey/black precipitate of silver, indicates a positive test.
Reduction Reactions
The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis, often accomplished using metal hydrides or catalytic hydrogenation.
Protocol 2.3.1: Selective Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols in the presence of less reactive functional groups like esters or amides.[15]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.3 M) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate to the aqueous residue and extract the product. Repeat the extraction two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary alcohol, which can be further purified by chromatography if necessary.
Condensation Reactions
Condensation reactions involve a nucleophilic addition step followed by the elimination of a small molecule, typically water.[16] Since this compound lacks α-hydrogens, it cannot self-condense but can react readily with other nucleophiles like amines, active methylene compounds, or enolates in directed condensation reactions.
Caption: General mechanism for imine formation, a type of condensation reaction.
Protocol 2.4.1: Formation of a 2,4-Dinitrophenylhydrazone Derivative
Reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) is a reliable test for aldehydes and ketones, producing a brightly colored (orange, red, or yellow) solid precipitate.[17] This derivative is often crystalline, with a sharp melting point that can be used for identification.
Materials:
-
2,4-Dinitrophenylhydrazine (2,4-DNP) reagent (solution in methanol and sulfuric acid)
-
Sample of this compound
-
Ethanol
Procedure:
-
Sample Prep: Dissolve a small amount (approx. 20-30 mg) of the aldehyde in 1 mL of ethanol in a test tube.
-
Addition: Add 2 mL of the 2,4-DNP reagent to the solution.
-
Observation: Shake the mixture vigorously. A positive test is indicated by the immediate or rapid formation of a yellow-to-orange precipitate.
-
Isolation (Optional): If a solid forms, it can be collected by vacuum filtration, washed with a small amount of cold ethanol, and dried. The melting point of the purified derivative can then be determined for characterization.
Conclusion
The aldehyde group of this compound is a highly reactive and synthetically versatile functional handle. Its electrophilicity is enhanced by the electron-withdrawing pyridine ring but tempered by the electron-donating 2-methoxy group. This balanced electronic nature allows for predictable and efficient participation in a wide range of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. By understanding the principles outlined in this guide and applying the robust protocols provided, researchers can effectively utilize this compound as a key intermediate in the synthesis of complex molecular targets for pharmaceutical and materials science applications.
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The Strategic Utility of 2-Methoxyisonicotinaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: An In-Depth Technical Guide
This guide serves as a technical exploration into the synthetic versatility of 2-methoxyisonicotinaldehyde, a pyridine-based aldehyde, as a foundational building block for constructing diverse and medicinally relevant heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical principles and provides field-proven insights into leveraging this reagent for the efficient synthesis of complex molecular architectures.
Introduction: The Untapped Potential of a Functionalized Pyridine Aldehyde
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs containing a heterocyclic core.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, engage in hydrogen bonding, and modulate pharmacokinetic properties.[1] Within this vast chemical space, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and pharmaceuticals.
This compound (also known as 2-Methoxypyridine-4-carboxaldehyde, CAS 72716-87-1) emerges as a particularly strategic starting material.[2][3] It possesses a unique combination of reactive sites: an electrophilic aldehyde for condensation and multicomponent reactions, a pyridine nitrogen atom that influences the electronic character of the ring, and a methoxy group at the C-2 position. This methoxy group not only serves as a potential leaving group for subsequent aromatic substitution reactions but also sterically and electronically directs reactions, offering a level of control not seen in simpler pyridine aldehydes. This guide will detail key synthetic transformations that exploit these features to generate novel heterocyclic systems.
PART 1: Knoevenagel Condensation: A Gateway to Functionalized Intermediates
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[4][5] For this compound, this reaction is exceptionally efficient, providing a versatile platform for subsequent cyclization reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack.
The causality behind this choice is twofold: it creates a highly conjugated system and installs functional groups (e.g., nitriles, esters) that are primed for intramolecular cyclization.
Diagram 1: Knoevenagel Condensation Mechanism
Caption: Workflow for Knoevenagel condensation.
Experimental Protocol 1: Synthesis of 2-((2-methoxypyridin-4-yl)methylene)malononitrile
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.37 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL) as a catalyst to the solution.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the title compound as a crystalline solid. This protocol typically affords high yields with excellent purity, requiring minimal further purification.
PART 2: Multicomponent Reactions (MCRs) for Rapid Library Generation
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single, one-pot operation.[6][7][8][9] This approach offers high atom economy and rapid access to diverse chemical libraries.[9][10] this compound is an ideal aldehyde component for various MCRs.
Hantzsch Dihydropyridine Synthesis: A Case Study
The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce dihydropyridines. These scaffolds are well-known calcium channel blockers and possess other biological activities.
Diagram 2: Hantzsch Multicomponent Reaction
Caption: Logical flow of the Hantzsch MCR.
PART 3: Synthesis of Fused Heterocycles: The Pyrido[2,3-d]pyrimidine Core
A highly valuable application of this compound derivatives is the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. This scaffold is an analog of purine bases and is found in numerous kinase inhibitors and anti-cancer agents.[1][11] A robust strategy involves the reaction of the Knoevenagel adduct (prepared in PART 1) with a suitable binucleophile like 6-aminothiouracil.
This self-validating protocol works because the reaction proceeds via an initial Michael addition, driven by the electron-deficient nature of the double bond in the Knoevenagel adduct, followed by an irreversible intramolecular cyclization and dehydration, leading to the thermodynamically stable aromatic fused ring system.
Experimental Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
-
Reactant Mixture: In a flask, suspend the Knoevenagel adduct 2-((2-methoxypyridin-4-yl)methylene)malononitrile (1.85 g, 10 mmol) and 6-aminothiouracil (1.43 g, 10 mmol) in dimethylformamide (DMF, 25 mL).
-
Catalyst Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) as a base.
-
Reaction Conditions: Heat the mixture under reflux at 120-130 °C for 8-10 hours, monitoring by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Purification: Acidify the solution with dilute HCl to precipitate the product. Filter the resulting solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Table 1: Representative Data for Synthesized Heterocycles
| Entry | Synthetic Strategy | Reactants | Product Scaffold | Yield (%) |
| 1 | Knoevenagel Condensation | This compound, Malononitrile | α,β-Unsaturated Nitrile | >90% |
| 2 | Hantzsch Reaction | This compound, Ethyl acetoacetate, NH₄OAc | Dihydropyridine | 75-85% |
| 3 | Fused Ring Synthesis | Product of Entry 1, 6-Aminothiouracil | Pyrido[2,3-d]pyrimidine | 60-70% |
PART 4: Biological and Medicinal Chemistry Context
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals. The resulting compounds often exhibit a range of biological activities.
-
Antimicrobial Potential: Many nitrogen-containing heterocycles, including those derived from thiophene and pyridine precursors, demonstrate moderate to good antibacterial and antifungal properties.[12][13][14] The pyrido[2,3-d]pyrimidine core, in particular, can be further functionalized to target microbial enzymes.
-
Anticancer Applications: As previously noted, the pyrido[2,3-d]pyrimidine structure is a privileged scaffold for kinase inhibitors.[11] The ability to rapidly generate analogs using the described MCR and cyclization strategies allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer targets.
Conclusion
This compound is a cost-effective and highly versatile reagent for the synthesis of novel heterocyclic compounds. Its unique electronic and steric properties allow for controlled and efficient reactions through fundamental organic transformations like Knoevenagel condensations, multicomponent reactions, and subsequent cyclization strategies. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to access diverse libraries of medicinally relevant scaffolds, such as dihydropyridines and pyrido[2,3-d]pyrimidines, thereby accelerating the discovery of new therapeutic agents.
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Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4186. Available at: [Link]
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El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7985. Available at: [Link]
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El-Shahat, M., et al. (2021). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. Available at: [Link]
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Patel, R., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][12][15] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 114-119. Available at: [Link]
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An In-depth Technical Guide: Leveraging 2-Methoxyisonicotinaldehyde and Its Analogs in Modern Anti-Tuberculosis Drug Discovery
This guide provides a comprehensive exploration of the isonicotinaldehyde scaffold, with a focus on 2-Methoxyisonicotinaldehyde, as a foundational element in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb). We will navigate from the historical context of isoniazid to the current strategies aimed at circumventing drug resistance, examining the underlying biochemistry, synthetic methodologies, and the critical pivot towards new molecular targets.
Part 1: The Enduring Challenge of Tuberculosis and Drug Resistance
Tuberculosis (TB) remains a formidable global health threat, responsible for millions of infections and over a million deaths annually.[1][2] The standard treatment regimen is lengthy and arduous, often leading to poor patient compliance, which in turn fuels the development of drug-resistant Mtb strains.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has rendered many first-line drugs ineffective, creating an urgent need for new therapeutic agents that operate via novel mechanisms of action or can bypass existing resistance pathways.[3][4]
Part 2: The Isonicotinoyl Scaffold: A Legacy of Potency
The pyridine-based structure is central to anti-TB drug discovery, largely due to the remarkable success of Isoniazid (INH), an isonicotinic acid derivative that has been a cornerstone of TB therapy for decades.[5]
Isoniazid's Mechanism and the Rise of Resistance
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[5][6] This activation is performed by the catalase-peroxidase enzyme, KatG.[7][8] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6][9] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the mycolic acids that are essential components of Mtb's unique and resilient cell wall.[6][10]
The primary mechanism of clinical resistance to INH is not a mutation in the target enzyme, InhA, but rather mutations in the katG gene.[5][7][8] These mutations prevent the activation of the INH prodrug, rendering it useless. This fundamental vulnerability has driven a concerted effort to develop direct InhA inhibitors —compounds that can inhibit the enzyme without needing prior activation by KatG, thus remaining effective against the majority of INH-resistant strains.[11]
Figure 1: Mechanism of Isoniazid action and resistance.
Part 3: this compound: A Versatile Chemical Building Block
This compound (CAS 72716-87-1) is a substituted pyridine aldehyde that serves as a valuable starting material, or scaffold, for chemical synthesis.[12][13] While this specific molecule has not been extensively reported as a direct anti-tubercular agent itself, its chemical structure—featuring a reactive aldehyde group and a modifiable pyridine ring—makes it an ideal precursor for generating libraries of more complex derivatives for drug screening.
The aldehyde functionality is particularly useful for forming new carbon-nitrogen bonds through reactions like reductive amination or condensation, leading to diverse chemical classes such as thiosemicarbazones, hydrazones, and carboxamides, many of which have been investigated for anti-TB activity.[1][14]
Figure 2: Synthetic utility of the isonicotinaldehyde scaffold.
Part 4: Structure-Activity Relationships of Pyridine-Based Derivatives
Developing potent drug candidates from a scaffold like this compound requires a systematic understanding of its Structure-Activity Relationship (SAR).
Case Study: Pyridine Thiosemicarbazones
Thiosemicarbazones derived from pyridine aldehydes have shown significant tuberculostatic activity. Research into 2,6-disubstituted pyridine thiosemicarbazones has revealed key SAR insights. For instance, compounds containing highly basic substituents like pyrrolidine and piperidine demonstrated strong inhibition of standard Mtb strains.[14] More importantly, certain derivatives exhibited activity against INH-resistant strains that was up to sixteen times greater than that of INH itself.[14] This suggests that such modifications can produce compounds that likely bypass the KatG activation step.
| Structural Moiety | Modification | Impact on Anti-TB Activity | Reference |
| Pyridine Ring | Introduction of basic groups (e.g., piperidine) at the C6 position. | Increased potency against standard Mtb strains. | [14] |
| Thiosemicarbazone Chain | Addition of a pyrrolidine group. | Strong activity against both standard and INH-resistant strains. | [14] |
| Pyridine Ring | Introduction of a less basic, bulkier phenoxy moiety. | Decreased potency, but still active against resistant strains. | [14] |
| General | Increased lipophilicity. | Generally correlates with improved potency, though a balance is needed to maintain favorable drug-like properties. | [15] |
Table 1: Summary of Structure-Activity Relationship (SAR) insights for pyridine-based anti-tubercular agents.
Part 5: Beyond InhA - A Paradigm Shift to New Molecular Targets
While the isonicotinoyl scaffold is historically linked to InhA inhibition, its versatility allows it to be adapted to engage entirely different, yet equally critical, cellular targets. This principle of "target diversification" is crucial for overcoming resistance and expanding the therapeutic arsenal.
Case Study: From 2-Methoxy to 2,3,6-Trimethoxyisonicotinaldehyde and the ATP Synthase Target
A compelling example is found in the development of TBAJ-876, a promising next-generation anti-TB drug candidate. The synthesis of this complex molecule utilizes 2,3,6-Trimethoxyisonicotinaldehyde , a close analog of this compound, as a key synthetic intermediate.[16]
Crucially, TBAJ-876 does not target InhA or the mycolic acid pathway. Instead, it belongs to the diarylquinoline class of drugs, which inhibit the F1FO-ATP synthase of Mtb.[16] This enzyme is essential for generating cellular energy (ATP), and its inhibition is rapidly bactericidal. This mechanism is shared by the FDA-approved drug bedaquiline.[15][17] The development of TBAJ-876 from a substituted isonicotinaldehyde intermediate powerfully illustrates how a single core scaffold family can be leveraged to create inhibitors for distinct and validated anti-TB targets.
Figure 3: Target diversification from a common chemical scaffold family.
Part 6: Key Experimental Protocols for Drug Discovery
The progression of a compound from a chemical idea to a viable lead requires a standardized set of experiments. Below are foundational protocols relevant to this field of research.
Protocol 1: General Synthesis of a Pyridine-Aldehyde Thiosemicarbazone
-
Objective: To synthesize a thiosemicarbazone derivative from this compound for biological screening.
-
Principle: This is a condensation reaction where the aldehyde group of the pyridine reacts with the primary amine of a thiosemicarbazide to form a C=N bond (an imine).
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of the desired thiosemicarbazide derivative (1.1 eq) in the same solvent.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Whole-Cell Activity (MIC) Determination
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis H37Rv.
-
Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to measure cell viability. Metabolically active bacteria reduce the blue resazurin dye to the pink resorufin. Inhibition of growth is observed as a lack of color change.[18]
-
Methodology:
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to each well.
-
Serially dilute the test compound across the wells. Leave designated wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Prepare a suspension of Mtb H37Rv and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in broth.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial culture.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[19]
-
Protocol 3: Mammalian Cell Cytotoxicity Assay
-
Objective: To evaluate the toxicity of a test compound against a mammalian cell line (e.g., THP-1 human monocytes) and determine its 50% cytotoxic concentration (CC50).
-
Principle: An MTS assay measures cell viability. The MTS reagent is converted by viable cells into a colored formazan product, which can be quantified by measuring absorbance.
-
Methodology:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[19]
-
Add serial dilutions of the test compound to the wells and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTS reagent to each well.
-
Incubate for 4 hours to allow for color development.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The Selectivity Index (SI) can then be calculated as CC50 / MIC.
-
References
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- Development of Modern InhA Inhibitors to Combat Drug Resistant Strains of Mycobacterium tuberculosis.Bentham Science Publishers.
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- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis.Infection, Genetics and Evolution.
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Unlocking New Frontiers in Kinase Inhibition: A Technical Guide to the Potential of 2-Methoxyisonicotinaldehyde
Abstract
Protein kinases remain a pivotal target class in contemporary drug discovery, with an insatiable demand for novel chemical scaffolds that can overcome existing challenges of selectivity, potency, and acquired resistance. This technical guide delves into the untapped potential of 2-Methoxyisonicotinaldehyde as a foundational scaffold for a new generation of kinase inhibitors. We will dissect its structural attributes in the context of established kinase pharmacophores, propose a comprehensive, multi-tiered screening and development workflow, and provide detailed, actionable protocols for its initial validation and subsequent lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore uncharted chemical space in the pursuit of next-generation kinase-targeted therapeutics.
Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds
The human kinome, comprising over 500 protein kinases, orchestrates a vast and intricate network of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a cornerstone of modern medicine. However, the conserved nature of the ATP-binding site across the kinome presents a significant hurdle in developing truly selective inhibitors, often leading to off-target effects.[1] Furthermore, the emergence of drug-resistant mutations necessitates a continuous pipeline of structurally diverse inhibitor candidates.
The pyridine ring is a well-established hinge-binding motif present in numerous FDA-approved kinase inhibitors.[2][3] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged scaffold in kinase inhibitor design.[2][3] This guide puts forth the hypothesis that this compound, a readily accessible pyridine derivative, represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its unique substitution pattern offers a vector for chemical elaboration into both the solvent-exposed and back-pocket regions of the kinase active site, potentially leading to inhibitors with novel binding modes and improved selectivity profiles.
The Molecular Blueprint: Analyzing this compound as a Kinase Inhibitor Progenitor
The therapeutic potential of this compound stems from its intrinsic chemical features, which align with the canonical pharmacophore model of Type I kinase inhibitors.[4][5][6]
-
The Pyridine Nitrogen: This nitrogen atom is poised to act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide of the kinase hinge region. This interaction is the linchpin for the affinity of a vast number of known kinase inhibitors.[2]
-
The Methoxy Group: Positioned at the 2-position, the methoxy group can serve multiple roles. Its oxygen atom could act as an additional hydrogen bond acceptor. Furthermore, this group can be a key exit vector for synthetic elaboration, allowing for the introduction of larger moieties designed to occupy the hydrophobic pocket adjacent to the hinge region, thereby enhancing both potency and selectivity.
-
The Aldehyde Functionality: The aldehyde at the 4-position provides a versatile chemical handle for a plethora of synthetic transformations. This allows for the systematic exploration of chemical space in the solvent-exposed region of the ATP-binding pocket. Derivatization at this position can be tailored to target specific amino acid residues, further refining the inhibitor's selectivity profile.
Below is a conceptual diagram illustrating the hypothetical binding of a this compound-derived core within a generic kinase ATP-binding site.
Caption: Hypothetical binding mode of a this compound-derived inhibitor.
A Roadmap for Discovery: A Multi-Tiered Screening and Development Workflow
The successful development of kinase inhibitors from a novel scaffold necessitates a systematic and rigorous screening cascade. The following workflow is proposed for the evaluation and optimization of this compound derivatives.
Caption: Proposed workflow for inhibitor development from the this compound scaffold.
Experimental Protocols: From Benchtop to Biological Insight
Initial Hit Identification: In Vitro Kinase Inhibition Assay
This protocol outlines a generic, high-throughput biochemical assay to screen a library of this compound derivatives against a panel of protein kinases.[7][8][9][10][11]
Objective: To identify initial "hits" that demonstrate inhibitory activity against one or more kinases.
Materials:
-
Recombinant Kinases
-
Peptide or Protein Substrate
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (dissolved in DMSO)
-
96- or 384-well assay plates
-
Detection Reagents (specific to the assay format, e.g., phosphospecific antibodies for ELISA, or scintillation fluid for radiometric assays)
Step-by-Step Methodology:
-
Compound Plating: Dispense test compounds into assay plates to achieve a final screening concentration (e.g., 10 µM). Include appropriate controls (DMSO for negative control, a known inhibitor for positive control).
-
Enzyme and Substrate Preparation: Prepare a master mix of the kinase and its corresponding substrate in kinase buffer.
-
Reaction Initiation: Add the kinase/substrate master mix to the compound-containing plates.
-
ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA to chelate Mg²⁺).
-
Signal Detection: Quantify the extent of substrate phosphorylation using a suitable detection method (e.g., ELISA, fluorescence polarization, radiometric counting).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Hit Confirmation and Potency Determination: IC₅₀ Measurement
For compounds showing significant inhibition in the primary screen (>50% at 10 µM), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Assay Performance: Perform the in vitro kinase assay as described in 4.1, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement and Functional Validation: Cell-Based Assays
Demonstrating that a compound can inhibit its target kinase within a cellular context is a critical step.[12][13][14][15][16]
Objective: To confirm target engagement and assess the functional consequences of kinase inhibition in intact cells.
Recommended Assays:
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase.[12][14] A reduction in substrate phosphorylation upon compound treatment indicates on-target activity. This can be performed using techniques like Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[14]
-
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to the target kinase in living cells, providing a direct assessment of target engagement.[12][15]
Generic Protocol for a Cellular Phosphorylation Assay (Western Blot):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate, followed by an appropriate secondary antibody. A total protein antibody for the substrate and a loading control (e.g., GAPDH) should also be used.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the change in phosphorylation.
The Path Forward: Lead Optimization and Structure-Activity Relationship (SAR)
Initial hits from the screening cascade will likely require optimization to improve their potency, selectivity, and drug-like properties.[1][17][18] This is achieved through iterative cycles of chemical synthesis and biological testing, guided by the principles of Structure-Activity Relationship (SAR).[19][20][21][22]
Key Strategies for Optimization:
-
Systematic Derivatization: Synthesize analogs by modifying the aldehyde and exploring different substituents on the pyridine ring to probe the chemical space around the scaffold.
-
Bioisosteric Replacement: Replace functional groups with bioisosteres to improve properties such as metabolic stability and cell permeability.
-
Structure-Based Design: If a co-crystal structure of a hit compound bound to the target kinase is obtained, this can guide the rational design of more potent and selective inhibitors.
Illustrative SAR Table:
| Compound ID | R¹ (at C4-aldehyde) | R² (other ring positions) | IC₅₀ (Kinase X, nM) |
| MIA-001 | -CHO | -OCH₃ at C2 | >10,000 |
| MIA-002 | -CH₂OH | -OCH₃ at C2 | 5,200 |
| MIA-003 | -(N-phenyl)imine | -OCH₃ at C2 | 850 |
| MIA-004 | -(N-(4-fluorophenyl))imine | -OCH₃ at C2 | 210 |
| MIA-005 | -(N-(4-fluorophenyl))imine | -OCF₃ at C2 | 95 |
This is a hypothetical table for illustrative purposes.
Conclusion
This compound presents a compelling and synthetically tractable starting point for the discovery of novel kinase inhibitors. Its inherent structural features align well with the established pharmacophoric requirements for kinase binding. The systematic application of the integrated screening and medicinal chemistry strategies outlined in this guide provides a clear and logical pathway for interrogating the potential of this scaffold. The exploration of this and other under-investigated chemical matter is essential for the continued advancement of kinase-targeted therapies and for addressing the persistent challenges of selectivity and resistance in the field.
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A Technical Guide to the Solubility of 2-Methoxyisonicotinaldehyde in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application ScientistAbstract
This technical guide provides a comprehensive analysis of the solubility of 2-methoxyisonicotinaldehyde, a key building block in pharmaceutical synthesis. Given the limited publicly available quantitative solubility data for this compound, this document emphasizes a predictive, structure-based approach to solubility, followed by a detailed, field-proven experimental protocol for its accurate determination. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to effectively work with this compound in a variety of common organic solvents, thereby streamlining process development, formulation, and discovery efforts.
Introduction: The Strategic Importance of Solubility Data
This compound (CAS 72716-87-1) is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a precursor for more complex active pharmaceutical ingredients (APIs) makes a thorough understanding of its physical properties essential.[3] Among these properties, solubility is paramount. Solvent selection, dictated by solubility, directly influences reaction kinetics, crystallization, purification, and ultimately, the formulation of the final drug product.[4][5] Inefficient solvent choices can lead to suboptimal yields, processing difficulties, and increased costs.[6]
This guide addresses the critical need for reliable solubility data by first deconstructing the molecular features of this compound to predict its behavior and then providing a robust experimental framework for quantitative measurement.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a compound is governed by the principle "like dissolves like," which underscores the importance of matching the polarity of the solute with that of the solvent.[7][8][9] The molecular structure of this compound (Figure 1) reveals key functional groups that dictate its polarity and potential for intermolecular interactions.
Figure 1. Chemical Structure of this compound Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol [10]
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): An electron-donating group that contributes to the overall polarity of the molecule. The oxygen atom can also serve as a hydrogen bond acceptor.[11]
-
Aldehyde Group (-CHO): A polar functional group containing a carbonyl (C=O) bond. The oxygen atom is a strong hydrogen bond acceptor.
Based on this structure, we can make informed predictions about its solubility in different classes of organic solvents.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8] Due to the presence of multiple hydrogen bond acceptors (the pyridine nitrogen, methoxy oxygen, and aldehyde oxygen) in this compound, it is expected to exhibit good solubility in polar protic solvents. The structurally similar isonicotinaldehyde is reported to be soluble in water.[12][13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds.[14] The overall polarity of this compound suggests it will be highly soluble in these solvents through dipole-dipole interactions. The related compound 2-methoxypyridine is known to be soluble in most organic solvents.[3][15]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and interact primarily through weak van der Waals forces.[14] The strong polar nature of the aldehyde and methoxy groups, along with the pyridine ring, will likely limit the solubility of this compound in nonpolar solvents. While the aromatic ring may provide some minimal affinity, overall solubility is predicted to be low.
These predictions provide a rational basis for solvent selection in experimental studies. A summary of predicted solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, Acetonitrile | High | Dipole-Dipole |
| Nonpolar | Hexane, Toluene | Low | Van der Waals (London Dispersion) |
| Intermediate | Dichloromethane, THF | Moderate to High | Dipole-Dipole |
Experimental Determination of Thermodynamic Solubility
To move beyond prediction and obtain precise, quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing the most reliable and reproducible results.[16][17] This section details a comprehensive, step-by-step protocol for this method.
Causality Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This state represents the maximum amount of solute a solvent can hold at a given temperature and pressure.[18] By agitating an excess of the solid compound in the solvent for an extended period, we ensure this equilibrium is reached. Subsequent analysis of the clear supernatant provides the quantitative solubility value.[16]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid, purity ≥97%)[19]
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[20][21]
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of appropriately labeled glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[16]
-
Accurately pipette a known volume (e.g., 2.0 mL) of a selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[22]
-
Agitate the samples at a consistent speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[16][23]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid disturbing the solid material at the bottom of the vial.
-
Immediately pass the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical for removing any remaining solid microparticles that could otherwise dissolve upon dilution and lead to an overestimation of solubility.[14]
-
-
Quantification by HPLC:
-
Prepare a standard stock solution of this compound of known concentration in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.[24]
-
Accurately dilute the clear filtrate to bring the concentration of the analyte within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.[20][21]
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL or mol/L.
-
Conclusion and Best Practices
While specific quantitative solubility data for this compound is not widely published, a systematic approach combining structural analysis and predictive principles provides a strong foundation for solvent selection. The "like dissolves like" rule suggests high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents.[25][26]
For definitive quantitative data, adherence to a rigorous experimental protocol is non-negotiable. The shake-flask method, coupled with a validated analytical technique like HPLC, remains the most trustworthy approach for determining thermodynamic solubility.[17][27] By following the detailed protocol in this guide, researchers can generate reliable and accurate solubility data, enabling more efficient and informed decisions in process development, formulation, and synthesis involving this compound.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2-Methoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience underscores the critical importance of a foundational understanding of key chemical building blocks in the intricate process of drug discovery. 2-Methoxyisonicotinaldehyde, a substituted pyridine derivative, represents one such pivotal molecule. Its unique electronic and structural characteristics make it a versatile precursor in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide is designed to provide an in-depth technical overview of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative that explains the why behind its synthesis, characterization, and application. By grounding our discussion in established chemical principles and providing actionable experimental protocols, we aim to empower researchers to confidently and effectively utilize this valuable compound in their own drug development endeavors.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name 2-methoxypyridine-4-carbaldehyde, is a solid organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2][3][4][5][6][7] Its structure features a pyridine ring substituted at the 2-position with a methoxy group and at the 4-position with an aldehyde group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 72716-87-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₇NO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 137.14 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Solid | |
| Melting Point | 33-36 °C | [3][7] |
| Boiling Point | 234.6 ± 20.0 °C (Predicted) | [3][7] |
| Purity | Typically ≥97% |
The interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the pyridine ring results in a unique electronic distribution that dictates its reactivity. The lone pair of electrons on the nitrogen atom of the pyridine ring also contributes to the molecule's overall basicity and its ability to coordinate with metal ions.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is a representative example found in the chemical literature.[8]
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 2-methoxyisonicotinic acid
-
To a solution of 2-methoxyisonicotinic acid (5.0 g, 33 mmol) in tetrahydrofuran (40 mL) at 0 °C, add lithium aluminum hydride (1.9 g, 49 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow dropwise addition of a saturated sodium sulfate solution.
-
Filter the reaction mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with saturated brine and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Oxidation to this compound
-
Dissolve the residue from Step 1 in dichloromethane (30 mL).
-
Add chromium trioxide pyridine complex (10.6 g, 49 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion of the reaction, filter the mixture through a short silica gel column, eluting with ethyl acetate.
-
Concentrate the eluate under reduced pressure to remove the solvent.
Step 3: Purification
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.
-
This purification should afford the target product, 2-methoxypyridine-4-aldehyde.[8]
Caption: General scheme of the Ugi four-component reaction.
-
Povarov Reaction: This reaction, a type of aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an alkene to form tetrahydroquinolines. [9][10][11]this compound can serve as the aldehyde component, leading to the synthesis of novel quinoline derivatives with potential biological activities.
Caption: General scheme of the Povarov three-component reaction.
Precursor for Kinase Inhibitors
The pyridine and quinoline scaffolds are prevalent in a large number of approved kinase inhibitor drugs. [12][13][14]this compound serves as a key intermediate in the synthesis of such compounds. The aldehyde functionality can be readily converted into other functional groups, such as amines via reductive amination, to build more complex molecules that can interact with the active site of kinases. The 2-methoxy-4-substituted pyridine motif is a recognized pharmacophore in the design of inhibitors for various kinases, including VEGFR. [12]
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an excellent starting material for the synthesis of complex heterocyclic compounds. The ability to participate in powerful multicomponent reactions further enhances its utility, enabling the rapid generation of diverse molecular libraries for biological screening. While its direct biological activity is not extensively documented, its role as a precursor to potent bioactive molecules, particularly kinase inhibitors, is well-established. [8]Future research will likely continue to leverage the unique properties of this compound to explore new chemical space and develop novel therapeutic agents. The development of stereoselective reactions involving this aldehyde and further exploration of its utility in a wider range of multicomponent reactions represent exciting avenues for future investigation.
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HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | CAS 72716-87-1. Retrieved from [Link]
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ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Retrieved from [Link]
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PubMed. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Retrieved from [Link]
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PMC. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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- 11. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 2-Methoxypyridine-4-carboxaldehyde: Synthesis, Characterization, and Applications
Abstract
2-Methoxypyridine-4-carboxaldehyde, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of this compound, covering its nomenclature, physicochemical properties, and detailed protocols for its synthesis and characterization. We explore the mechanistic rationale behind a validated two-step synthetic pathway, offer step-by-step procedures for laboratory execution, and detail the analytical techniques required to verify product identity and purity. Furthermore, this document outlines the principal applications of this aldehyde as a versatile intermediate in the development of complex molecular architectures, particularly in drug discovery.
Introduction and Nomenclature
2-Methoxypyridine-4-carboxaldehyde is a functionalized pyridine derivative that serves as a crucial intermediate in organic synthesis.[1] Its strategic placement of a methoxy group and an aldehyde moiety on the pyridine ring confers a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules.[2] It is primarily utilized in pharmaceutical and pesticide research.[1]
1.1. Compound Identification
To ensure clarity and precision, it is essential to recognize the various synonyms and identifiers for this compound:
-
Systematic IUPAC Name: 2-methoxypyridine-4-carbaldehyde[5]
-
Common Synonyms: 2-Methoxypyridine-4-carboxaldehyde, 4-Formyl-2-methoxypyridine[3][6]
The structural arrangement of an electron-donating methoxy group and an electrophilic aldehyde group on the electron-deficient pyridine ring dictates its role in synthetic transformations.
Physicochemical Properties
A comprehensive understanding of the compound's physical properties is critical for its handling, storage, and application in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Physical Form | White to off-white solid | [1][7] |
| Melting Point | 33-36 °C | [6][7] |
| Boiling Point | 234.6 ± 20.0 °C (Predicted) | [6][7] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; slightly soluble in water. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6][7] |
Synthesis of 2-Methoxypyridine-4-carboxaldehyde
The synthesis of this aldehyde is most effectively achieved through a two-step process involving the reduction of a carboxylic acid to an alcohol, followed by oxidation. This pathway is chosen for its reliability and use of common laboratory reagents.
3.1. Overview of Synthetic Strategy
The selected synthesis begins with 2-methoxyisonicotinic acid.
-
Reduction: The carboxylic acid is first reduced to the corresponding primary alcohol, (2-methoxypyridin-4-yl)methanol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids.
-
Oxidation: The resulting alcohol is then carefully oxidized to the target aldehyde. A chromium-based reagent, such as pyridinium chlorochromate (PCC) or a chromium trioxide-pyridine complex, is ideal for this step as it can selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.
The diagram below illustrates the logical flow of this synthetic approach.
Caption: Workflow for the synthesis of 2-Methoxypyridine-4-carboxaldehyde.
3.2. Detailed Laboratory Synthesis Protocol
This protocol is adapted from established procedures.[7][8]
Part A: Reduction of 2-Methoxyisonicotinic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2-methoxyisonicotinic acid (5.0 g, 32.65 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Rationale: The reduction with LiAlH₄ is highly exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and preventing side reactions.
-
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 1.9 g, 50.0 mmol) to the suspension in small portions.
-
Rationale: Portion-wise addition helps manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.
-
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium sulfate (Na₂SO₄) dropwise to the flask until the evolution of gas ceases.
-
Rationale: This step is critical for safely quenching the excess, highly reactive LiAlH₄. The formation of a granular precipitate of aluminum salts facilitates subsequent filtration.
-
-
Work-up: Filter the resulting mixture through a pad of Celite. Wash the filter cake with ethyl acetate. Combine the organic filtrates, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude (2-methoxypyridin-4-yl)methanol. The crude product is typically used in the next step without further purification.
Part B: Oxidation to 2-Methoxypyridine-4-carboxaldehyde
-
Reaction Setup: Dissolve the crude alcohol from the previous step in dichloromethane (DCM, 30 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add a chromium trioxide-pyridine complex (10.6 g, 41.2 mmol) to the solution.
-
Rationale: This chromium(VI) complex is a milder oxidizing agent than chromic acid, which is essential for stopping the oxidation at the aldehyde stage.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, filter the mixture through a short column of silica gel, eluting with ethyl acetate, to remove chromium residues.[7][8]
-
Isolation: Concentrate the eluate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a petroleum ether:ethyl acetate (10:1) solvent system, to afford the pure 2-methoxypyridine-4-carboxaldehyde.[7][8]
Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic methods is employed for a full and unambiguous characterization.
4.1. Characterization Workflow
The logical flow for analyzing the synthesized product is as follows:
Caption: Standard workflow for the analytical characterization of the final product.
4.2. Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural elucidation. The expected signals for 2-methoxypyridine-4-carboxaldehyde in a CDCl₃ solvent are:
-
δ 10.01 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.[7][8]
-
δ 8.36 (d, J = 5.2 Hz, 1H): A doublet corresponding to the proton at the C6 position of the pyridine ring.
-
δ 7.29 (dd, J = 5.2, 1.2 Hz, 1H): A doublet of doublets for the proton at the C5 position.
-
δ 7.14 (d, J = 1.2 Hz, 1H): A doublet for the proton at the C3 position.
-
δ 3.99 (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃).[8]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 2-methoxypyridine-4-carboxaldehyde (C₇H₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 137.14.
Applications in Research and Development
2-Methoxypyridine-4-carboxaldehyde is a valuable building block due to its dual functionality.[2] The aldehyde group is a versatile handle for various chemical transformations, while the pyridine core is a common scaffold in biologically active molecules.
-
Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of novel pharmaceuticals.[9] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde allows for the construction of more complex molecules through reactions such as:
-
Reductive amination to form substituted amines.
-
Wittig reactions to form alkenes.
-
Condensation reactions to form Schiff bases and other heterocycles.[2]
-
-
Agrochemicals and Materials Science: Pyridine derivatives are also prevalent in agrochemicals.[1] Furthermore, the electronic properties of the substituted pyridine ring make it an interesting component for materials science research, including the development of functional polymers or ligands for coordination chemistry.[10]
Safety, Handling, and Storage
Proper handling is essential when working with this and any chemical reagent.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Operations should be conducted in a well-ventilated fume hood.[1]
-
Hazard Statements: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[6][7]
References
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CAS No. 72716-87-1, this compound - 001CHEMICAL. (n.d.). Retrieved January 11, 2026, from [Link]
-
4-pyridinecarboxaldehyde, 2-methoxy- - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]
-
2-methoxypyridine-4-carboxaldehyde cas no.72716-87-1. (n.d.). Shanghai Minstar Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]
-
The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Papischem. Retrieved January 11, 2026, from [Link]
-
2-Methoxy-pyridine-4-carbaldehyde In Stock - Anichem. (n.d.). Retrieved January 11, 2026, from [Link]
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4-Methoxypyridine-2-carboxaldehyde CAS 23620-05-5 - Pipzine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]
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Methodological & Application
Knoevenagel Condensation with 2-Methoxyisonicotinaldehyde: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a basic entity.[1][2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and functional polymers.[3][4]
This application note provides a detailed protocol for the Knoevenagel condensation of 2-methoxyisonicotinaldehyde. The pyridine moiety in this aldehyde is a common scaffold in medicinal chemistry, and its functionalization via the Knoevenagel reaction opens avenues for the synthesis of novel compounds with potential biological activity. We will focus on a robust and environmentally benign protocol, while also discussing alternative methods and the mechanistic underpinnings of the reaction.
Reaction Mechanism: A Stepwise Look at C=C Bond Formation
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate). The stability of this intermediate is crucial and is facilitated by the presence of two electron-withdrawing groups.[2]
-
Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound). This results in the formation of a tetrahedral alkoxide intermediate.
-
Elimination: The alkoxide intermediate is protonated to form a β-hydroxy compound, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[5]
The choice of a weak base as a catalyst is critical to prevent the self-condensation of the aldehyde.[2]
Experimental Protocol: A Greener Approach
This protocol is adapted from a catalyst-free method for the Knoevenagel condensation of pyridinecarbaldehydes, offering operational simplicity and environmental benefits.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | |
| Malononitrile | ≥99% | Commercially Available | |
| Ethyl Cyanoacetate | ≥99% | Commercially Available | Alternative active methylene compound |
| Ethanol (EtOH) | Reagent Grade | Commercially Available | |
| Deionized Water (H₂O) | |||
| Chloroform (CHCl₃) | HPLC Grade | Commercially Available | For TLC |
| Methanol (MeOH) | HPLC Grade | Commercially Available | For TLC |
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Magnetic stirrer and stir bar | |||
| TLC plates (silica gel 60 F₂₅₄) | |||
| Filtration apparatus |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Addition of Active Methylene Compound: To the stirred solution, add 1.0 mmol of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (90:10). The reaction is typically complete within 2-4 hours at room temperature.
-
Product Isolation: Upon completion of the reaction, the solid product that precipitates out of the reaction mixture is collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold 1:1 ethanol/water to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[1]
Expected Product Characterization
For the reaction with malononitrile, the expected product is (2-methoxy-4-pyridinyl)methylenemalononitrile.
-
¹H NMR: Expect a singlet for the vinylic proton, and signals corresponding to the pyridine ring protons and the methoxy group. For a similar compound, 2-(pyridin-4-ylmethylene)malononitrile, the vinylic proton appears as a singlet at 7.83 ppm, and the pyridine protons as doublets at 7.69 and 8.88 ppm.[1]
-
¹³C NMR: Expect signals for the nitrile carbons, the vinylic carbons, and the carbons of the pyridine ring and methoxy group. For 2-(pyridin-4-ylmethylene)malononitrile, characteristic peaks are observed at 89.0, 111.8, 112.9, 123.1, 137.4, 151.9, and 158.0 ppm.[1]
-
IR Spectroscopy: Look for characteristic peaks for the C≡N stretch (around 2220 cm⁻¹), the C=C stretch of the alkene, and bands corresponding to the pyridine ring.
Alternative Protocol: Piperidine Catalysis
For substrates that may be less reactive, a weak base catalyst like piperidine can be employed.
-
Reaction Setup: Dissolve 1.0 mmol of this compound and 1.0 mmol of the active methylene compound in 10 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and place it in an ice bath to induce crystallization. If a precipitate forms, collect it by filtration. If not, the mixture can be poured into ice water to precipitate the product.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient reaction time | Continue stirring and monitor by TLC for a longer duration. |
| Low reactivity of starting materials | Consider gentle heating or using a catalyst like piperidine. | |
| Formation of side products | Self-condensation of the aldehyde | Ensure a weak base is used if a catalyst is employed. |
| Impure starting materials | Purify the aldehyde and active methylene compound before the reaction. | |
| Difficulty in product isolation | Product is soluble in the solvent mixture | Try to precipitate the product by adding cold water or by concentrating the solvent under reduced pressure. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the catalyst-free Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound provides an efficient route to valuable α,β-unsaturated compounds. The presented catalyst-free protocol in an ethanol/water mixture is a simple, environmentally friendly, and effective method for this transformation. For less reactive substrates, a piperidine-catalyzed approach offers a reliable alternative. The versatility of the Knoevenagel condensation, coupled with the significance of the pyridine scaffold, makes this reaction a valuable tool for researchers in drug discovery and materials science.
References
-
Moemeni, M. H., et al. "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds." Bulgarian Chemical Communications, vol. 48, no. 4, 2016, pp. 687-691. [Link]
-
Carvalho, H. L., et al. "A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti." Revista Virtual de Química, vol. 10, no. 2, 2018, pp. 362-374. [Link]
-
de la-Cruz-Arciniega, S., et al. "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." RSC Advances, vol. 16, 2026, pp. 819-835. [Link]
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Gil, C. H., et al. "Cyanoacetic acid: a versatile building block for the synthesis of bioactive compounds." Journal of the Brazilian Chemical Society, vol. 35, 2024, pp. e20230232. [Link]
-
de la-Cruz-Arciniega, S., et al. "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." RSC Advances, vol. 16, 2026, pp. 819-835. [Link]
-
Shaik, F. P., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, vol. 64, no. 4, 2020, pp. 284-293. [Link]
-
de la-Cruz-Arciniega, S., et al. "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." ResearchGate, 2026. [Link]
-
Kim, J., et al. "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, 2020, pp. 1928-1936. [Link]
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Fan, Y., et al. "Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][5] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment." Bioorganic Chemistry, vol. 161, 2025, p. 108555. [Link]
-
Li, J.-T., et al. "Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile." ARKIVOC, vol. 2004, no. 9, 2004, pp. 4-8. [Link]
-
Singh, M., & Singh, R. "Novel Methods of Knoevenagel Condensation." International Journal of Scientific Research in Science and Technology, vol. 6, no. 1, 2019, pp. 433-437. [Link]
-
Wikipedia. "Knoevenagel condensation." Wikipedia, 2024. [Link]
-
Moosavi-Zare, A. R., et al. "Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives." Progress in Chemical and Biochemical Research, vol. 2, no. 2, 2019, pp. 59-65. [Link]
-
Organic Chemistry Portal. "Knoevenagel Condensation Doebner Modification." Organic Chemistry Portal. [Link]
-
Muralidhar, L., & Girija, C. R. "Simple and practical procedure for Knoevenagel condensation under solvent-free conditions." Journal of Saudi Chemical Society, vol. 18, no. 5, 2014, pp. 463-467. [Link]
-
ChemTube3D. "Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde." ChemTube3D. [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Methoxyisonicotinaldehyde and Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis, characterization, and application of Schiff bases derived from 2-methoxyisonicotinaldehyde and various primary amines. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and material science due to their synthetic versatility and broad spectrum of biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and robust characterization methodologies. We delve into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, providing a self-validating framework for successful synthesis and application.
Part 1: Mechanistic Insights and Synthetic Strategy
The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, this compound.[3][4] The reaction proceeds via a reversible, typically acid-catalyzed, nucleophilic addition-elimination pathway.[5][6] Understanding this mechanism is paramount to optimizing reaction conditions and achieving high yields.
The overall reaction is as follows:
R-NH₂ (Primary Amine) + OHC-Ar (this compound) ⇌ R-N=CH-Ar (Schiff Base) + H₂O
The Core Mechanism:
The reaction can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate, known as a carbinolamine.
-
Acid Catalysis and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).[8] The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.
The rate-determining step is typically the dehydration of the carbinolamine, which is why acid catalysis is effective.[8] However, pH control is critical; in highly acidic conditions (low pH), the primary amine becomes protonated (R-NH₃⁺), losing its nucleophilicity and inhibiting the initial attack on the carbonyl group.[5][6] Conversely, in highly basic conditions (high pH), the protonation of the hydroxyl group in the carbinolamine is disfavored, slowing the dehydration step.[5] An optimal pH is generally found to be mildly acidic, around 4-5.
Rationale for Experimental Design:
-
Choice of Aldehyde: this compound is an aromatic heterocyclic aldehyde. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack. The methoxy group, being electron-donating, may slightly counteract this effect.
-
Choice of Primary Amine: The nucleophilicity of the amine is a key factor. Aliphatic amines are generally more basic and nucleophilic than aromatic amines, leading to faster initial reaction rates. However, Schiff bases derived from aromatic amines are often more stable due to conjugation between the imine bond and the aromatic ring.[8]
-
Solvent: Absolute ethanol or methanol are common choices. They effectively dissolve the reactants and are polar enough to stabilize the intermediates. Their boiling points are also suitable for reflux conditions, which help drive the equilibrium towards the product by removing the water byproduct.[3][9]
-
Catalyst: A few drops of a weak acid like glacial acetic acid are often sufficient to catalyze the reaction without fully protonating the amine reactant.[9] For some highly reactive amines and aldehydes, a catalyst may not be necessary.
Part 2: Experimental Protocols
This section provides detailed protocols for the synthesis of Schiff bases from this compound.
Protocol 1: General Synthesis via Reflux Condensation
This robust and widely applicable method is suitable for a variety of primary amines.
Materials & Reagents:
-
This compound
-
Selected Primary Amine (e.g., Aniline, 4-Chloroaniline, Ethylenediamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the aldehyde is fully dissolved.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 15 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]
-
Reflux: Attach the reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 80°C for ethanol) using a heating mantle. Maintain the reflux with constant stirring for 2-6 hours.
-
Self-Validation Checkpoint: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spots for the starting materials should diminish over time. Often, a color change or the formation of a precipitate will be observed.
-
-
Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. For many products, a solid will precipitate during cooling. To maximize yield, the flask can be further cooled in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals twice with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Purification: Air-dry the product on the funnel, then transfer it to a watch glass and dry completely in a vacuum oven at a low temperature (40-50°C). If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
Protocol 2: Microwave-Assisted Synthesis
This method offers a green chemistry approach, often leading to significantly reduced reaction times and improved yields.[8][10]
Procedure:
-
In a 10 mL microwave reaction vial, combine 1 mmol of this compound and 1 mmol of the primary amine.
-
Add 2-3 mL of ethanol as the solvent.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 100°C) for 5-15 minutes.
-
After irradiation, cool the vial to room temperature.
-
Isolate and purify the product as described in Protocol 1 (steps 5-7).
Part 3: Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Key Spectroscopic Signatures:
-
FT-IR Spectroscopy: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band for the azomethine (C=N) stretch, typically in the range of 1600-1650 cm⁻¹. This is accompanied by the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).[3][11]
-
¹H NMR Spectroscopy: Look for the characteristic singlet of the azomethine proton (-CH=N-), which typically appears downfield between δ 8.0-9.5 ppm. The signal for the aldehyde proton (around δ 9.5-10.0 ppm) should be absent in the product spectrum.[12][13]
-
Mass Spectrometry: This technique confirms the molecular weight of the synthesized compound, validating the successful condensation.[13]
Table 1: Representative Synthesis and Characterization Data
| Primary Amine | Method | Time (h) | Yield (%) | M.p. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) |
| Aniline | Reflux | 3 | 88 | 112-114 | 1625 | 8.65 |
| 4-Chloroaniline | Reflux | 4 | 91 | 135-137 | 1628 | 8.71 |
| 2-Aminoethanol | Reflux | 2 | 85 | 78-80 | 1640 | 8.42 |
| Ethylenediamine* | Reflux | 2.5 | 82 | 155-158 | 1635 | 8.50 |
| Aniline | Microwave | 10 min | 94 | 113-114 | 1625 | 8.65 |
*Note: For diamines like ethylenediamine, a 2:1 molar ratio of aldehyde to amine is used to form the bis-Schiff base.
Part 4: Applications and Future Directions
Schiff bases derived from heterocyclic aldehydes like this compound are of significant interest to drug development professionals due to their wide range of potential applications.
-
Medicinal and Pharmaceutical Fields: The imine group is critical for biological activity.[1] These compounds and their metal complexes are widely explored for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][11][14] The pyridine nitrogen in the structure provides an additional site for hydrogen bonding or coordination, which can enhance interaction with biological targets.
-
Coordination Chemistry: The azomethine nitrogen is an excellent coordination site, making Schiff bases versatile ligands for a wide array of metal ions.[12][13] The resulting metal complexes have applications in catalysis, acting as catalysts for various organic transformations.[15] They are also studied for their unique magnetic and optical properties.
-
Material Science: Schiff bases are used as intermediates in organic synthesis and as building blocks for polymers, dyes, and corrosion inhibitors.[2][4]
References
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New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A - ACS Publications. [Link]
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REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
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Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE (Journal of Visualized Experiments). [Link]
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12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]
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Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Iraqi National Journal of Chemistry. [Link]
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SCHIFF BASE AS A LEADING MOLECULE TO SYNTHESIZED HETEROCYCLIC COMPOUNDS AND ITS APPLICAION. World Journal of Pharmaceutical Research. [Link]
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Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Oncology and Radiotherapy. [Link]
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Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
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Mixed Schiff Bases Chelates: Synthesis and Spectroscopic Investigation. Asian Journal of Advanced Basic Sciences. [Link]
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An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. [Link]
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Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. University of Baghdad Digital Repository. [Link]
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Isolation and Spectroscopic Characterization of some Schiff Base Complexes. E-Researchco. [Link]
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Applications of Schiff base complexes. ResearchGate. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed. [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. National Institutes of Health (NIH). [Link]
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Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link]
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Green Techniques to Synthesize Schiff Bases. ResearchGate. [Link]
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Synthesis and Properties of Schiff Bases Based on Aromatic Amines and Aldehydes. Semantic Scholar. [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II). Journal of Education for Pure Science-University of Thi-Qar. [Link]
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Application Notes and Protocols: Leveraging 2-Methoxyisonicotinaldehyde in Multicomponent Reactions for Library Synthesis
Introduction: The Strategic Advantage of 2-Methoxyisonicotinaldehyde in Diversity-Oriented Synthesis
In the landscape of modern drug discovery, the efficient construction of diverse and complex molecular libraries is paramount. Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, enabling the rapid assembly of molecule libraries from simple building blocks in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy. Among the vast array of building blocks available for MCRs, this compound stands out as a particularly valuable synthon for generating novel heterocyclic scaffolds.
The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methoxy group at the 2-position and the aldehyde functionality at the 4-position of the pyridine ring creates a unique electronic profile. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, partially offset by the electron-donating methoxy group, modulates the reactivity of the aldehyde and imparts specific physicochemical properties to the resulting MCR products. This strategic substitution pattern can lead to improved drug-like properties, such as enhanced solubility and metabolic stability, and provides a vector for further chemical modification.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for library synthesis, and discuss the rationale behind experimental choices to ensure robust and reproducible outcomes.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of combinatorial chemistry, renowned for its ability to generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.[3] This reaction is exceptionally versatile, with a broad substrate scope, making it ideal for the construction of diverse compound libraries.
Mechanistic Insight
The generally accepted mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde (this compound) and the amine. Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield an O-acyl isoamide, which undergoes an irreversible Mumm rearrangement to furnish the final stable α-acylamino carboxamide product.
Diagram 1: Ugi Four-Component Reaction (U-4CR) Workflow
Caption: A generalized workflow for the Ugi four-component reaction.
Protocol: Parallel Library Synthesis using this compound in a Ugi Reaction
This protocol is designed for the parallel synthesis of a small library of Ugi adducts in a 24-well plate format.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., benzylamine, aniline derivatives, aliphatic amines)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid derivatives, functionalized carboxylic acids)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
24-well reaction block with magnetic stirring capabilities
Procedure:
-
Reagent Stock Solution Preparation: Prepare 0.5 M stock solutions of this compound, each amine, and each carboxylic acid in anhydrous methanol. Prepare a 0.5 M stock solution of each isocyanide in anhydrous methanol.
-
Reaction Setup: To each well of the 24-well reaction block, add the following in the specified order:
-
200 µL of the this compound stock solution (0.1 mmol, 1.0 equiv).
-
200 µL of the desired amine stock solution (0.1 mmol, 1.0 equiv).
-
200 µL of the desired carboxylic acid stock solution (0.1 mmol, 1.0 equiv).
-
-
Reaction Initiation: Add 200 µL of the desired isocyanide stock solution (0.1 mmol, 1.0 equiv) to each well.
-
Reaction Progression: Seal the reaction block and stir the reaction mixtures at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.
-
Work-up:
-
Upon completion, dilute each reaction mixture with 1 mL of dichloromethane (DCM).
-
Wash each well with 1 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with 1 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Exemplary Ugi Reaction with this compound
| Amine | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 75 | |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | 68 | |
| n-Butylamine | Propionic Acid | Benzyl Isocyanide | 82 |
(Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.)
The Passerini Three-Component Reaction (P-3CR): Access to α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1][4] This reaction provides a direct and atom-economical route to these valuable scaffolds, which are found in a variety of biologically active molecules.
Mechanistic Insight
The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent.[1] In aprotic solvents, a concerted mechanism is favored where the aldehyde, carboxylic acid, and isocyanide react in a trimolecular fashion. In polar solvents, an ionic mechanism may operate, involving the initial protonation of the aldehyde by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then intercepted by the carboxylate. The resulting intermediate then undergoes a Mumm-type rearrangement to yield the final product.
Diagram 2: Passerini Three-Component Reaction (P-3CR) Mechanism
Caption: A simplified representation of the Passerini reaction mechanism.
Protocol: Synthesis of an α-Acyloxy Amide using this compound
This protocol describes a general procedure for the synthesis of a single α-acyloxy amide.
Materials:
-
This compound
-
A selected carboxylic acid (e.g., benzoic acid)
-
A selected isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the chosen carboxylic acid (1.1 mmol, 1.1 equiv), and anhydrous dichloromethane (5 mL).
-
Reaction Initiation: Add the selected isocyanide (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS.
-
Data Presentation: Expected Spectroscopic Data for a Passerini Product
For a hypothetical product from this compound, benzoic acid, and cyclohexyl isocyanide:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons, methoxy protons, cyclohexyl protons, a singlet for the methine proton adjacent to the ester and amide groups, and aromatic protons from the benzoate group. |
| ¹³C NMR | Carbon signals for the pyridine ring, methoxy group, cyclohexyl group, the ester and amide carbonyls, and the methine carbon. |
| IR (cm⁻¹) | Strong absorption bands for the ester C=O stretch (around 1740-1760 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹). |
| HRMS | The calculated exact mass should match the observed mass for the protonated molecular ion [M+H]⁺. |
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is a highly valuable and versatile building block for the synthesis of diverse and complex molecular libraries through multicomponent reactions. The Ugi and Passerini reactions, in particular, provide efficient and atom-economical pathways to novel peptidomimetic and α-acyloxy amide scaffolds incorporating the privileged 2-methoxypyridine motif. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this synthon in their drug discovery and development programs. The ability to rapidly generate libraries of novel compounds will undoubtedly accelerate the identification of new therapeutic agents.
References
-
The use of the Ugi four-component condensation. PubMed. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Multicomponent mechanochemical synthesis. National Institutes of Health (NIH). [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Reaction of 2-Methoxyisonicotinaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Methoxyisonicotinaldehyde
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. This compound, a substituted pyridine aldehyde, represents a highly valuable building block. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs, while the methoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The aldehyde functionality serves as a versatile chemical handle for carbon-carbon bond formation, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the reaction between this compound and active methylene compounds. This class of reactions, primarily the Knoevenagel condensation, is a cornerstone of organic synthesis, offering a reliable and efficient pathway to α,β-unsaturated systems.[1] These products are not merely synthetic intermediates; they are often endowed with significant biological activity and serve as precursors to a diverse array of heterocyclic compounds crucial for lead optimization in drug development programs.[2][3][4]
Pillar 1: The Knoevenagel Condensation - Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, yielding a stable α,β-unsaturated product.[5] The "active" nature of the methylene compound stems from its position between two electron-withdrawing groups (Z and Z'), which increases the acidity of the methylene protons.
Causality Behind Experimental Choices:
-
The Catalyst: The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine) or their salts.[5] The choice of a weak base is critical. A strong base would induce self-condensation of the aldehyde or other undesirable side reactions.[5] The catalyst's role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate) that acts as the nucleophile.[6]
-
Driving the Equilibrium: As a condensation reaction, a molecule of water is eliminated. To maximize product yield, the equilibrium can be shifted towards the product by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves.[1]
Generalized Knoevenagel Condensation Mechanism
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Application Notes & Protocols: Leveraging 2-Methoxyisonicotinaldehyde in the Strategic Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-methoxyisonicotinaldehyde as a pivotal precursor in the synthesis of highly functionalized pyridine derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is due to its unique electronic properties and its capacity to act as a hydrogen bond acceptor, making it a privileged structure in modern drug design.[1][2] this compound, with its reactive aldehyde and strategically positioned methoxy group, offers a versatile entry point for constructing complex molecular architectures, particularly through established condensation methodologies like the Kröhnke pyridine synthesis.[3][4][5]
Foundational Principles: Reactivity and Mechanistic Rationale
The synthetic utility of this compound is rooted in its distinct reactive centers. The aldehyde group at the 4-position serves as a primary electrophilic site, readily participating in condensation reactions.[1] Concurrently, the electron-donating methoxy group at the 2-position modulates the electron density of the pyridine ring, influencing its reactivity and providing a handle for potential downstream modifications.
A dominant strategy for incorporating this aldehyde into a new pyridine ring is the Kröhnke Pyridine Synthesis .[3][4] This reaction classically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate, to yield 2,4,6-trisubstituted pyridines.[4]
The mechanism, when adapted for a one-pot synthesis starting from an aldehyde like this compound, proceeds through a well-defined cascade:
-
Aldol Condensation: The process initiates with a base-catalyzed aldol condensation between this compound and a methyl ketone (e.g., acetophenone) to form an α,β-unsaturated ketone intermediate (a chalcone analog).
-
Michael Addition: A second equivalent of the ketone's enolate acts as a Michael donor, adding to the α,β-unsaturated ketone in a conjugate fashion. This addition forms a 1,5-dicarbonyl intermediate.[4][6]
-
Ring Closure & Aromatization: The 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate). Subsequent dehydration and oxidation (often driven by air or the reaction conditions) lead to the formation of the stable, aromatic pyridine ring.[3][7]
Caption: Mechanism of the one-pot Kröhnke pyridine synthesis.
Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine
This protocol details a reliable, one-pot synthesis of 2-(4-methoxyphenyl)-4-(2-methoxypyridin-4-yl)-6-phenylpyridine, a representative trisubstituted pyridine, using this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₇H₇NO₂ | 137.14 | Standard Supplier | Starting Aldehyde |
| Acetophenone | C₈H₈O | 120.15 | Standard Supplier | Ketone Source 1 |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Standard Supplier | Ketone Source 2 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Standard Supplier | Ammonia Source |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Standard Supplier | Solvent & Catalyst |
| Ethanol | C₂H₆O | 46.07 | Standard Supplier | For washing/recrystallization |
| Round-bottom flask (100 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer/hotplate | - | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), acetophenone (1.0 eq), and 4'-methoxyacetophenone (1.0 eq).
-
Addition of Reagents: Add ammonium acetate (8-10 eq) to the flask, followed by glacial acetic acid (20-30 mL) to act as the solvent. The use of ammonium acetate is critical as it serves as the nitrogen donor for the pyridine ring formation.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the final cyclization/aromatization steps.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 1-2 hours. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with ample water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure substituted pyridine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Experimental workflow for the one-pot pyridine synthesis.
Applications and Strategic Importance in Drug Discovery
The synthesis of substituted pyridines from this compound is highly relevant to drug development for several reasons:
-
Structural Diversity: The one-pot Kröhnke methodology allows for the rapid generation of diverse libraries of trisubstituted pyridines by simply varying the ketone starting materials.[3] This combinatorial approach is highly valuable for structure-activity relationship (SAR) studies.
-
Medicinal Relevance: The pyridine core is present in a vast array of bioactive molecules, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[8][9] For instance, certain 2,4,6-trisubstituted pyridines have been investigated as potential topoisomerase 1 inhibitors, a key target in cancer therapy.[3]
-
Further Functionalization: The methoxy group on the resulting pyridine product is not merely a spectator. It can be a site for further chemical modification. For example, O-demethylation can reveal a pyridone scaffold, which is another privileged structure in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.[2]
Table of Representative Pyridine Structures
The following table illustrates the potential diversity achievable by varying the ketone inputs in the described one-pot synthesis.
| Ketone 1 (R¹) | Ketone 2 (R²) | Resulting 4-(2-methoxypyridin-4-yl)-Substituted Pyridine | Potential Application Area |
| Acetophenone | Acetophenone | 2,6-diphenyl- | General chemical intermediate |
| 4'-Fluoroacetophenone | 4'-Fluoroacetophenone | 2,6-bis(4-fluorophenyl)- | Bioisosteric replacement studies |
| 2-Acetylthiophene | 2-Acetylthiophene | 2,6-bis(thiophen-2-yl)- | Bioactive heterocycle synthesis[3] |
| 2-Acetylpyridine | 2-Acetylpyridine | 2,6-bis(pyridin-2-yl)- (Terpyridine ligand) | Metal-coordinating agents, materials science[10] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, substituted pyridines. The Kröhnke synthesis and its one-pot variations provide a robust and modular platform for accessing these valuable scaffolds. By understanding the underlying reaction mechanism and leveraging detailed protocols, researchers in organic synthesis and medicinal chemistry can efficiently generate diverse molecular libraries, accelerating the discovery of novel therapeutics and functional materials.
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-
Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]
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-
Kröhnke Pyridine Synthesis - ResearchGate. Available at: [Link]
-
Kröhnke Pyridine Synthesis: O R R O R | PDF | Chemical Compounds | Organic Reactions. Available at: [Link]
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-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. Available at: [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. Available at: [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]
-
Synthesis of highly substituted 2-pyridones (Microreview) - ResearchGate. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
2‐Methoxy Pyridine - ResearchGate. Available at: [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - R Discovery - Researcher.Life. Available at: [Link]
-
(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate. Available at: [Link]
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Synthesis of 2-Methoxyisonicotinaldehyde Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed experimental protocol for the synthesis of 2-methoxyisonicotinaldehyde, a valuable building block in medicinal chemistry and drug discovery. The primary focus is on a reliable and efficient method starting from commercially available materials. Additionally, this document outlines protocols for the derivatization of the target molecule, expanding its utility in the synthesis of diverse chemical scaffolds.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The methoxy group at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, making the aldehyde group a versatile handle for a variety of chemical transformations. This guide details a robust synthetic route and subsequent derivatization reactions, providing researchers with the necessary protocols to incorporate this key structural motif into their synthetic programs.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the oxidation of 2-methoxy-4-methylpyridine to the corresponding alcohol, followed by a subsequent oxidation to the aldehyde. An alternative and commonly employed method is the nucleophilic aromatic substitution of 2-chloro-4-formylpyridine with sodium methoxide.
Method 1: From 2-Chloro-4-formylpyridine
This method relies on the nucleophilic displacement of the chloride ion by a methoxide ion. The electron-withdrawing nature of the formyl group and the pyridine nitrogen atom facilitates this substitution.
Reaction Scheme:
Comprehensive Analytical Strategies for the Characterization of 2-Methoxyisonicotinaldehyde and Its Synthetic Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyisonicotinaldehyde (MIA) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its purity, stability, and the structural integrity of its reaction products are critical parameters that dictate the efficacy and safety of downstream drug candidates. This application note provides a comprehensive guide to the essential analytical methodologies required for the robust characterization of MIA and its derivatives. We present detailed protocols and the underlying scientific rationale for employing a suite of orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification. This guide is designed to equip researchers with the necessary tools to ensure the quality and consistency of their chemical entities from synthesis to application.
Introduction: The Analytical Imperative
The journey from a chemical building block to a viable drug candidate is paved with rigorous analytical checkpoints. For a compound like this compound (CAS 72716-87-1), a substituted pyridine aldehyde, a multi-faceted analytical approach is not just recommended; it is essential.[3] Each technique provides a unique piece of the puzzle, and when combined, they offer a complete picture of the molecule's identity, purity, and stability. Chromatographic methods excel at separating the target compound from impurities, while spectroscopic methods provide detailed insights into its molecular structure and functional groups.[4] This document outlines field-proven protocols that are designed to be self-validating, ensuring that the data generated is both accurate and reliable.
Chromatographic Methods: Purity, Quantification, and Impurity Profiling
Chromatographic techniques are the cornerstone of quality control, enabling the separation and quantification of the target analyte from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds like MIA. Its high resolution and sensitivity make it ideal for detecting even trace-level impurities.[5] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture, is particularly well-suited for this class of compounds.[6]
This protocol describes a stability-indicating isocratic RP-HPLC method for determining the purity of a solid MIA sample.[7]
Causality and Rationale:
-
Column Choice (C18): A C18 column provides excellent hydrophobic retention for the aromatic pyridine ring of MIA.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is a common organic modifier that provides good peak shape. A phosphate buffer at a slightly acidic pH (e.g., pH 3) suppresses the ionization of any potential acidic or basic impurities, leading to more reproducible retention times.
-
UV Detection (270 nm): The pyridine ring conjugated with the aldehyde carbonyl group results in a strong UV chromophore. 270 nm is selected to be near the absorption maximum for sensitive detection.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Accurately weigh and dissolve 10 mg of MIA reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 50 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration (50 µg/mL) as the standard solution.
-
Chromatographic Analysis: Inject 10 µL of the sample and standard solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (Area Percent method).
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Table 1: Recommended HPLC Conditions for Purity Analysis of MIA. |
For quantifying trace amounts of MIA or its aldehyde-containing products, especially in complex matrices, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a highly effective strategy. This reaction converts the aldehyde into a brightly colored hydrazone, which can be detected with high sensitivity at a longer wavelength (around 360 nm), moving it away from many interfering substances.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds.[5] It provides unparalleled specificity through mass spectrometric detection, allowing for the confident identification of impurities based on their mass spectra and fragmentation patterns. For polar compounds like MIA, derivatization is often necessary to increase volatility and prevent peak tailing.[10]
This protocol details a method for analyzing volatile impurities in an MIA sample, incorporating a derivatization step to improve chromatographic performance.
Causality and Rationale:
-
Derivatization (Oximation): Reacting the aldehyde with an agent like hydroxylamine converts the polar aldehyde group into a less polar oxime. This reduces interactions with the stationary phase, improving peak shape and volatility.[10] Subsequent silylation of any other active hydrogens can further enhance performance.
-
Column Choice (HP-5MS): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
Splitless Injection: This mode is used to transfer the maximum amount of analyte onto the column, which is essential for trace impurity analysis.
-
Electron Impact (EI) Ionization: EI at 70 eV is a standard, highly reproducible ionization technique that generates extensive fragmentation, creating a rich mass spectrum that can be compared against established libraries (e.g., NIST) for identification.[11]
Experimental Protocol:
-
Sample Preparation & Derivatization: a. Dissolve ~1 mg of the MIA sample in 0.5 mL of pyridine in a vial. b. Add a solution of hydroxylamine hydrochloride in pyridine and heat at 60 °C for 30 minutes to form the oxime derivative. c. Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat again at 60 °C for 30 minutes. d. The derivatized sample is now ready for injection.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their retention times with those of known standards and by matching their mass spectra against a reference library.
| Parameter | GC Condition | MS Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Ion Source |
| Injector | 250 °C, Splitless Mode | Ionization Energy |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Mass Range |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) | Source Temp. |
| Table 2: Recommended GC-MS Conditions for Impurity Profiling. |
Spectroscopic Methods: Unambiguous Structure Elucidation
While chromatography confirms purity, spectroscopy reveals the molecule's identity. NMR and FT-IR are indispensable tools for verifying that the intended chemical structure has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules.[4] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.
For the structure of MIA (C₇H₇NO₂), we can predict the key signals in its ¹H and ¹³C NMR spectra.[12][13]
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Rationale |
| Aldehyde (-CHO) | 9.8 – 10.2 | 190 – 195 | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. The carbonyl carbon is similarly deshielded. |
| Methoxy (-OCH₃) | 3.8 – 4.0 | ~55 | Protons and carbon are deshielded by the attached oxygen atom. |
| Aromatic (Pyridine Ring) | 7.0 – 8.5 | 110 – 165 | The chemical shifts of the three distinct aromatic protons and five pyridine carbons will vary based on their position relative to the nitrogen and the substituents. |
| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for MIA. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified MIA product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. If the structure is unknown or complex byproducts are present, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to establish connectivity.
-
Data Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and 2D correlations to assemble the molecular structure.
The process of determining a chemical structure from NMR data follows a logical workflow, starting with simple 1D spectra and progressing to more complex 2D experiments if needed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[11] It is particularly useful for confirming the presence of the key aldehyde and methoxy groups in MIA and for monitoring the progress of reactions where these groups are transformed.
The IR spectrum of MIA is expected to show characteristic absorption bands corresponding to its functional groups.[14][15]
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Aldehyde | C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |
| Aromatic Ring | C=C Stretch | 1600 - 1475 | Medium to Weak |
| Methoxy Group | C-O Stretch | 1300 - 1000 | Strong |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Medium |
| Table 4: Characteristic FT-IR Absorption Frequencies for MIA. |
Experimental Protocol:
-
Sample Preparation: a. Gently grind 1-2 mg of the solid MIA sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar and pestle. b. Transfer the fine powder to a pellet press. c. Apply pressure (as per instrument guidelines) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the presence of the required functional groups.
Conclusion
The characterization of this compound and its reaction products demands a rigorous, multi-technique analytical approach. HPLC and GC-MS are essential for establishing purity and identifying impurities, providing the quantitative data necessary for quality control. Concurrently, NMR and FT-IR spectroscopy offer definitive structural confirmation, ensuring the molecular identity of the target compound. By integrating these complementary methods, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality, safety, and reproducibility of their work, forming a solid foundation for further development.
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A Robust HPLC-UV Method for In-Process Monitoring of 2-Methoxyisonicotinaldehyde Reactions
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of chemical reactions involving 2-Methoxyisonicotinaldehyde. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring precise control over reaction progress is paramount for optimizing yield, minimizing impurity formation, and ensuring process safety.[1] This guide provides a comprehensive protocol using reverse-phase chromatography with UV detection, tailored for researchers, process chemists, and quality control analysts in the drug development sector. We delve into the rationale behind method development choices, from mobile phase selection to sample preparation, providing a scientifically grounded, self-validating protocol designed for immediate implementation.
Introduction and Scientific Rationale
This compound is a substituted pyridine aldehyde, a class of heterocyclic compounds frequently employed as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The aldehyde functional group is highly reactive, participating in reactions such as reductions, oxidations, and condensations. Monitoring these transformations is essential to determine reaction endpoints, understand kinetic profiles, and identify the formation of by-products or the presence of unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] We have developed a method based on reverse-phase HPLC, which is ideally suited for separating moderately polar, aromatic compounds like this compound and its likely reaction products.
The Choice of Reverse-Phase Chromatography: The stationary phase in reverse-phase HPLC is non-polar (e.g., C18), while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[3] this compound, with its aromatic ring and polar functional groups (methoxy, aldehyde, and the pyridine nitrogen), exhibits intermediate polarity. This makes it a perfect candidate for retention and separation on a C18 column, where elution can be finely controlled by adjusting the ratio of organic solvent to water in the mobile phase.[4]
The Principle of UV Detection: The presence of the pyridine ring, a heteroaromatic system, provides a strong chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for direct, sensitive detection without the need for complex derivatization procedures.[5] By monitoring at a wavelength of maximum absorbance (λmax), we can achieve high sensitivity for both the starting material and related aromatic species.
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its robustness and versatility.[6]
-
Data Acquisition Software: Chromatography data station software for system control, data acquisition, and processing.
-
Consumables: HPLC vials with septa, 0.22 µm syringe filters (ensure compatibility with sample solvent), and appropriate volumetric glassware.
Reagents and Solutions Preparation
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized or Milli-Q water.
-
Buffer Salt: Anhydrous potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer/Acetonitrile):
-
Aqueous Component (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Working Mobile Phase: Mix the prepared buffer and acetonitrile in the desired ratio (see table below). Degas the solution by sonication or helium sparging before use.[7] The use of a buffer is critical to maintain a consistent pH, which ensures reproducible retention times for the pyridine-containing analyte by keeping its ionization state constant.[4]
-
Chromatographic Method Parameters
The following parameters were optimized to achieve a robust separation of this compound from potential reactants and products within a reasonable runtime.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard C18 provides excellent retention for aromatic compounds. The dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v) | Acetonitrile often provides better peak shape and lower backpressure than methanol. The 40:60 ratio was found to give optimal retention and separation.[8] |
| Elution Mode | Isocratic | An isocratic method is simpler, more robust, and faster for routine reaction monitoring once the key components' retention times are known.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[6] |
| Detection Wavelength | 275 nm | This wavelength is near the absorbance maximum for the isonicotinaldehyde chromophore, providing high sensitivity for the analyte of interest.[5] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[9] |
| Run Time | 10 minutes | Sufficient to elute the starting material and key products while allowing for rapid sample throughput. |
Experimental Protocols
Standard Solution Preparation
Accurate quantification relies on the preparation of a precise standard.
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (50 µg/mL): Pipette 2.5 mL of the stock standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This concentration should fall within the linear range of the detector.
Sample Preparation from Reaction Mixture
This protocol is designed to immediately halt the reaction and prepare the sample for analysis, ensuring the chromatogram is a true snapshot of the reaction at the time of sampling.[10][11]
-
Quench & Dilute: Using a calibrated micropipette, withdraw a small aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture. Immediately dispense it into a pre-filled 10 mL volumetric flask containing approximately 8 mL of the mobile phase. The dilution factor here is 200x. This rapid dilution and change in environment effectively quenches most common reaction types.
-
Mix & Dilute to Volume: Immediately cap and vortex the flask for 10 seconds to ensure homogeneity. Dilute to the 10 mL mark with the mobile phase.
-
Filter: Withdraw approximately 1.5 mL of the diluted sample using a syringe. Attach a 0.22 µm syringe filter and filter the solution directly into an HPLC vial.[12] This step is crucial to remove any particulate matter that could damage the HPLC column.[11]
-
Analyze: Place the vial in the autosampler for immediate analysis. It is recommended to analyze samples promptly after preparation to minimize the potential for degradation.[13]
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, system suitability tests must be performed before analyzing any samples.[14] This is a self-validating check on the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Resolution (Rs) | Rs > 2.0 | Confirms baseline separation between the analyte and the closest peak. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the injection. |
Data Analysis and Interpretation
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the working standard.
-
Quantification: The concentration of the remaining starting material in the reaction mixture is calculated using the peak area from the chromatogram and the response factor from the standard.
Concentration (mg/mL) = (Area_sample / Area_standard) * Concentration_standard * Dilution Factor
-
Reaction Conversion: The progress of the reaction can be expressed as the percentage of starting material consumed.
Conversion (%) = [ (Initial Conc. - Sample Conc.) / Initial Conc. ] * 100
HPLC Reaction Monitoring Workflow
The following diagram illustrates the complete workflow from sampling the reaction to generating the final report.
Caption: Workflow from reaction sampling to final data analysis.
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Application Notes and Protocols: NMR Spectroscopy for Structure Elucidation of 2-Methoxyisonicotinaldehyde Adducts
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural elucidation of novel chemical entities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of advanced NMR methodologies to characterize adducts of 2-methoxyisonicotinaldehyde. Covalent modification of biological macromolecules by reactive small molecules is a critical area of study in drug development and toxicology. Understanding the precise structure of the resulting adducts is paramount for elucidating mechanisms of action and potential off-target effects. This document details the causality behind experimental choices, provides step-by-step protocols for a suite of NMR experiments, and offers insights into spectral interpretation, ensuring a robust and self-validating approach to structure determination.
Introduction: The Significance of this compound Adducts
This compound, a substituted pyridine derivative, contains a reactive aldehyde functional group susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids. The formation of covalent adducts can significantly alter the biological function of these macromolecules, a principle that is both a foundation of targeted covalent inhibitor design in drug discovery and a central concern in toxicology.[1] The pyridine ring system is a common motif in pharmaceuticals, agrochemicals, and materials science, making the study of its reactivity and potential for adduct formation broadly relevant.
The precise characterization of these adducts is a non-trivial analytical challenge. Mass spectrometry can provide valuable information on the mass of the adduct, but it is often insufficient to unambiguously determine the site of covalent attachment and the stereochemistry of the newly formed bonds.[2] NMR spectroscopy, by probing the local chemical environment of individual atoms, offers an unparalleled level of structural detail, making it an indispensable tool for this purpose.[3] This guide will focus on a multi-dimensional NMR approach to unravel the complexities of this compound adduct structures.
Foundational NMR Principles for Adduct Characterization
A comprehensive understanding of the adduct's structure requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their collective interpretation leads to a confident structural assignment.[4][5]
One-Dimensional (1D) NMR: The Initial Structural Sketch
-
¹H NMR (Proton NMR): This is typically the first and most sensitive NMR experiment performed.[6] It provides information on the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. For pyridine derivatives, the aromatic protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom.[6][7] The formation of an adduct will cause significant changes in the chemical shifts of the aldehyde proton and adjacent aromatic protons.
-
¹³C NMR (Carbon NMR): This experiment provides a map of the carbon skeleton of the molecule.[6] While less sensitive than ¹H NMR, it is crucial for identifying all carbon environments, including quaternary carbons that lack attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for piecing together the molecular framework.[8]
Two-Dimensional (2D) NMR: Building the Molecular Architecture
2D NMR experiments are essential for establishing connectivity between atoms and overcoming the signal overlap often present in complex 1D spectra.[9][10]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[10] It is instrumental in tracing out proton spin systems within the molecule, for example, identifying adjacent protons on the pyridine ring or within the modifying group of the adduct.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[11][12] It is a highly sensitive method for assigning carbon resonances based on their attached, more easily assigned, proton signals.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[11][14] This long-range connectivity information is critical for linking different spin systems together, especially across quaternary carbons or the site of adduct formation.[15][16] It is the key experiment for unambiguously determining the point of attachment of the this compound moiety to the target molecule.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation: The Foundation of Quality Data
A high-quality NMR sample is crucial for obtaining high-resolution spectra.[17][18]
-
Analyte Purity: The this compound adduct should be purified to the highest possible degree to avoid interference from unreacted starting materials or side products.
-
Solvent Selection: The sample must be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte signals. The choice of solvent (e.g., D₂O, CDCl₃, DMSO-d₆) depends on the solubility of the adduct.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[17] For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration (10-50 mg) is recommended.
-
Filtration: The sample should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), should be added for accurate chemical shift referencing.[19]
NMR Data Acquisition: A Step-by-Step Workflow
The following workflow outlines the logical progression of NMR experiments for structure elucidation.
Workflow for NMR-based Structure Elucidation
Caption: A stepwise workflow for the structure elucidation of this compound adducts using NMR spectroscopy.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | - Pulse sequence: zg30 - Number of scans: 16-64 - Spectral width: ~16 ppm | Provides an initial overview of proton environments and multiplicities. |
| ¹³C{¹H} NMR | - Pulse sequence: zgpg30 - Number of scans: 1024-4096 - Spectral width: ~240 ppm | Identifies all carbon signals, including quaternary carbons. |
| DEPT-135 | - Pulse sequence: dept135 - Number of scans: 256-1024 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| COSY | - Pulse sequence: cosygpqf - Number of scans: 8-16 per increment | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. |
| HSQC | - Pulse sequence: hsqcedetgpsisp2.3 - Number of scans: 4-8 per increment | Correlates protons to their directly attached carbons (¹JCH). |
| HMBC | - Pulse sequence: hmbcgplpndqf - Number of scans: 16-64 per increment | Establishes long-range (²JCH, ³JCH) proton-carbon connectivities. |
Data Interpretation: Assembling the Structural Puzzle
The final and most critical step is the integrated analysis of all acquired NMR data to propose a definitive structure.
Logical Flow of 2D NMR Data Interpretation
Caption: Interplay of 2D NMR experiments in determining molecular structure.
A Hypothetical Case Study: Adduct with a Cysteine Thiol
Let's consider the reaction of this compound with the thiol group of a cysteine residue. The expected reaction is the formation of a hemithioacetal, which may then dehydrate to form a thiazolidine if a nearby amine is present, or be oxidized. For simplicity, we will focus on the initial hemithioacetal adduct.
Expected Spectral Changes:
-
¹H NMR: The aldehyde proton signal (typically δ ~10 ppm) will disappear. A new signal for the methine proton of the hemithioacetal will appear, likely in the region of δ 5-6 ppm. The chemical shifts of the pyridine ring protons, especially the one adjacent to the former aldehyde group, will shift upfield due to the change in hybridization and electronic environment.
-
¹³C NMR: The aldehyde carbon signal (typically δ ~190 ppm) will be replaced by a new signal for the hemithioacetal carbon at a much higher field (δ ~80-90 ppm).
-
HSQC: A cross-peak will appear correlating the new methine proton signal with the new hemithioacetal carbon signal, confirming their direct bond.
-
HMBC: This is the crucial experiment. We would expect to see a correlation from the new methine proton to the carbons of the pyridine ring (two and three bonds away). Most importantly, we would expect a correlation from the protons on the carbon adjacent to the sulfur in the cysteine residue (the β-protons) to the hemithioacetal carbon. This three-bond correlation (Hβ-Cβ-S-C_adduct) provides definitive evidence of the covalent bond between the sulfur atom and the former aldehyde carbon.
Table 2: Hypothetical NMR Data for a this compound-Cysteine Adduct
| Proton (¹H) | δ (ppm) | Multiplicity | Carbon (¹³C) | δ (ppm) | Key HMBC Correlations |
| H-3 (pyridine) | ~8.4 | d | C-2 (pyridine) | ~165 | H-3 -> C-5, C-4 |
| H-5 (pyridine) | ~7.2 | dd | C-3 (pyridine) | ~150 | H-5 -> C-3, C-6 |
| H-6 (pyridine) | ~8.6 | d | C-4 (pyridine) | ~110 | H-6 -> C-2, C-4 |
| OCH₃ | ~4.0 | s | C-5 (pyridine) | ~108 | OCH₃ -> C-2 |
| Adduct-CH | ~5.5 | t | C-6 (pyridine) | ~152 | Adduct-CH -> C-4, Cys-β |
| Cys-αH | ~4.2 | m | OCH₃ | ~55 | Cys-αH -> Cys-β, Cys-C=O |
| Cys-βH | ~3.1 | m | Adduct-CHOH | ~85 | Cys-βH -> Adduct-CHOH, Cys-α |
| Cys-α | ~55 | ||||
| Cys-β | ~30 | ||||
| Cys-C=O | ~175 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the surrounding molecular environment.
Conclusion
The structural elucidation of covalent adducts is a critical task in modern chemical and biological research. A systematic and multi-faceted NMR approach, combining 1D and 2D techniques, provides the necessary detail to unambiguously determine the structure of complex molecules like this compound adducts. The protocols and interpretive strategies outlined in this guide offer a robust framework for researchers to confidently characterize these important chemical entities, thereby advancing our understanding of their biological roles and implications.
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Verhelst, S. H. L. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. Available from: [Link]
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2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020). Available from: [Link]
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Verhelst, S. H. L. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. Available from: [Link]
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Rocchigiani, L., & Macchioni, A. (2016). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules, 21(10), 1369. Available from: [Link]
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Scahill, T. A., et al. (1989). An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA. Biochemistry, 28(10), 4254-4263. Available from: [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024). Available from: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available from: [Link]
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Rayner, P. J., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(12), 957-962. Available from: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available from: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available from: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017). Available from: [Link]
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ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Available from: [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000271). Available from: [Link]
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Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]
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Stoyanova, R., & Stoyanov, R. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2112. Available from: [Link]
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University of California, Irvine. Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. Available from: [Link]
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Jacob, M., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. BMC Bioinformatics, 23, 427. Available from: [Link]
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ResearchGate. a 500 MHz constant-time 2D HMQC-COSY spectrum of the mixture of alanine... Available from: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxyisonicotinaldehyde Derivatives
Introduction: The Strategic Importance of 2-Methoxyisonicotinaldehyde Scaffolds in Modern Drug Discovery
This compound and its derivatives represent a class of heterocyclic building blocks of paramount importance in contemporary pharmaceutical and agrochemical research. The strategic placement of the methoxy and formyl groups on the pyridine ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules. These compounds are key intermediates in the development of novel therapeutic agents, including but not limited to, kinase inhibitors, anti-inflammatory drugs, and central nervous system agents. The aldehyde functionality serves as a crucial handle for a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
The demand for efficient, scalable, and cost-effective synthetic routes to these valuable intermediates is ever-increasing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on a robust and industrially viable three-step synthetic pathway. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Overall Synthetic Strategy: A Three-Step Approach to this compound
The selected synthetic strategy for the large-scale production of this compound is a three-step sequence commencing from the readily available starting material, 4-cyanopyridine N-oxide. This pathway is favored for its high overall yield, operational simplicity on a large scale, and the use of relatively inexpensive reagents.
The three key transformations are:
-
Chlorination of 4-cyanopyridine N-oxide to furnish the key intermediate, 2-chloro-4-cyanopyridine.
-
Nucleophilic substitution of the chloro group with a methoxy group to yield 2-methoxy-4-cyanopyridine.
-
Selective reduction of the nitrile functionality to the desired this compound using a bulky aluminum hydride reagent.
Figure 1: Overall synthetic workflow for the large-scale production of this compound.
Part 1: Large-Scale Synthesis of 2-Chloro-4-cyanopyridine
The initial step involves the chlorination of 4-cyanopyridine N-oxide. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on an industrial scale due to its effectiveness and relatively low cost. The reaction proceeds via the formation of a reactive intermediate which is then attacked by the chloride ion.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
Materials and Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.
-
4-cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium hydroxide (NaOH) solution (9.6 N)
-
pH 7 buffer solution
-
Celite®
Procedure:
-
Charge the 100 L reactor with 4-cyanopyridine N-oxide (3.0 kg, 24.98 mol).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (9.0 L, 97.4 mol) to the reactor.
-
Slowly heat the resulting slurry to 80 °C with constant stirring.
-
Maintain the reaction mixture at 80 °C for 5 hours, during which the slurry will become a clear solution.
-
Increase the temperature to 100 °C and age the reaction for 24 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare 30 L of pH 7 buffer.
-
Slowly and carefully add the reaction mixture to the buffer solution, maintaining the temperature between 15-35 °C. The pH should be maintained between 5 and 6 by the controlled addition of 9.6 N NaOH solution.
-
Extract the product into MTBE (3 x 18 L).
-
Treat the combined organic layers with activated charcoal (600 g) for 4 hours to remove colored impurities.
-
Filter the slurry through a pad of Celite® and wash the filter cake with MTBE.
-
Concentrate the filtrate under reduced pressure to switch the solvent from MTBE to heptane.
-
Cool the resulting slurry and filter to isolate the product.
-
Dry the product under vacuum to afford 2-chloro-4-cyanopyridine.[1]
| Parameter | Value |
| Starting Material | 4-cyanopyridine N-oxide (3.0 kg) |
| Reagent | Phosphorus oxychloride (9.0 L) |
| Solvent | MTBE, Heptane |
| Reaction Temperature | 80 °C, then 100 °C |
| Reaction Time | 5 hours at 80 °C, 24 hours at 100 °C |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Part 2: Large-Scale Synthesis of 2-Methoxy-4-cyanopyridine
The second step is a nucleophilic aromatic substitution where the chloride at the 2-position of the pyridine ring is displaced by a methoxide ion. Sodium methoxide in methanol is the standard reagent system for this transformation.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
Materials and Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, temperature probe, and reflux condenser.
-
2-chloro-4-cyanopyridine
-
Sodium metal
-
Anhydrous methanol
-
Dioxane
-
Water
Procedure:
-
In a separate vessel, carefully prepare a solution of sodium methoxide by adding sodium metal (2.08 kg, 90.4 mol) in portions to anhydrous methanol (28.5 L) under a nitrogen atmosphere and with cooling to control the exothermic reaction.
-
In the 100 L reactor, dissolve 2-chloro-4-cyanopyridine (11.55 kg, 83.3 mol) in a mixture of methanol (42.5 L) and dioxane (42.5 L).
-
Add the prepared sodium methoxide solution to the solution of 2-chloro-4-cyanopyridine.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Reduce the volume of the filtrate to approximately 20 L by evaporation under reduced pressure.
-
Add water (40 L) to the concentrated solution to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine.[2]
| Parameter | Value |
| Starting Material | 2-chloro-4-cyanopyridine (11.55 kg) |
| Reagents | Sodium (2.08 kg), Methanol |
| Solvent | Methanol, Dioxane |
| Reaction Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >99% |
Part 3: Large-Scale Synthesis of this compound
The final step is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation as it can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine.[3] The handling of DIBAL-H on a large scale requires strict adherence to safety protocols due to its pyrophoric nature.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
Materials and Equipment:
-
200 L glass-lined reactor with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet.
-
2-methoxy-4-cyanopyridine
-
DIBAL-H (1.0 M solution in toluene)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
Procedure:
-
Charge the 200 L reactor with 2-methoxy-4-cyanopyridine (10.0 kg, 74.5 mol) and anhydrous toluene (100 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.0 M in toluene, 82 L, 82 mol, 1.1 equiv) dropwise via the addition funnel over a period of 3-4 hours, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol (10 L) at -78 °C.
-
Allow the reaction mixture to warm to 0 °C.
-
In a separate vessel, prepare a saturated aqueous solution of Rochelle's salt (150 L).
-
Transfer the quenched reaction mixture to the Rochelle's salt solution with vigorous stirring. This will form a granular precipitate of aluminum salts that is easy to filter.
-
Stir the mixture for at least 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate (3 x 20 L).
-
Separate the organic layer of the filtrate and wash with brine (2 x 30 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
| Parameter | Value |
| Starting Material | 2-methoxy-4-cyanopyridine (10.0 kg) |
| Reagent | DIBAL-H (1.0 M in toluene, 82 L) |
| Solvent | Toluene |
| Reaction Temperature | -78 °C |
| Reaction Time | 5-6 hours |
| Expected Yield | 70-80% (crude) |
Purification and Quality Control
Large-Scale Purification by Crystallization
For large-scale purification, crystallization is preferred over chromatographic methods. The crude this compound can be purified by crystallization from a suitable solvent system.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Heat the mixture gently until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
Figure 2: Workflow for the large-scale purification of this compound by crystallization.
Quality Control Specifications
The purity of the intermediates and the final product should be assessed at each stage of the synthesis.
| Compound | Analytical Method | Specification |
| 2-Chloro-4-cyanopyridine | HPLC, ¹H NMR, GC-MS | Purity >98% |
| 2-Methoxy-4-cyanopyridine | HPLC, ¹H NMR, GC-MS | Purity >99% |
| This compound | HPLC, ¹H NMR, GC-MS, Elemental Analysis | Purity >99.5% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Chlorination | Insufficient POCl₃, low reaction temperature or time. | Increase the amount of POCl₃, ensure the reaction temperature is maintained, and extend the reaction time. |
| Step 2: Low Yield of Methoxylation | Incomplete reaction, side reactions. | Ensure the sodium methoxide is freshly prepared and anhydrous. Monitor the reaction closely by HPLC. |
| Step 3: Over-reduction to Alcohol | Reaction temperature too high during DIBAL-H addition. | Maintain the temperature strictly below -70 °C during the addition of DIBAL-H. |
| Step 3: Difficult Filtration of Aluminum Salts | Improper quenching procedure. | Use the Rochelle's salt work-up method to obtain a granular, easily filterable precipitate. |
| Purification: Oily Product | Impurities preventing crystallization. | Re-purify the crude product by passing it through a short plug of silica gel before attempting crystallization. |
Synthesis of this compound Derivatives
The presented synthetic route can be adapted for the synthesis of various derivatives.
-
Varying the Alkoxy Group: In Step 2, other sodium alkoxides (e.g., sodium ethoxide, isopropoxide) can be used to introduce different alkoxy groups at the 2-position.
-
Modifying the Pyridine Ring: The synthesis can start from substituted 4-cyanopyridine N-oxides to introduce substituents on the pyridine ring.
-
Derivatization of the Aldehyde: The final product, this compound, can be further functionalized through various aldehyde-specific reactions to generate a library of derivatives.
References
-
PrepChem. Synthesis of 2-methoxy-4-cyanopyridine. [Link]
-
Master Organic Chemistry. DIBAL-H for the Reduction of Esters and Nitriles. [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
-
ACS Publications. Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. [Link]
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Application Notes & Protocols: 2-Methoxyisonicotinaldehyde in Solid-Phase Organic Synthesis
Introduction: A Versatile Aldehyde for Combinatorial Chemistry
In the landscape of solid-phase organic synthesis (SPOS), the strategic selection of building blocks is paramount to the successful construction of diverse and complex molecular libraries. 2-Methoxyisonicotinaldehyde has emerged as a valuable scaffold, particularly in the realm of combinatorial chemistry for drug discovery and development.[1][2] Its utility stems from the reactive aldehyde functionality, which serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the pyridine core, a common motif in pharmacologically active compounds. The methoxy group can further modulate the electronic properties of the pyridine ring and offer an additional point for diversification.
This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not only reproducible but also understood from a mechanistic standpoint.
Core Principles of Solid-Phase Synthesis with this compound
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including the ability to use excess reagents to drive reactions to completion and simplified purification through simple filtration and washing of the solid support.[3][4] When employing this compound, the general workflow involves its immobilization onto a solid support, followed by a series of chemical transformations, and finally, cleavage from the resin to yield the desired product.
Diagram of the General Solid-Phase Synthesis Workflow:
Caption: Step-by-step workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Reductive Amination:
-
To the swollen resin, add a solution of this compound (3 eq.) in 1% acetic acid in DCM.
-
Add sodium triacetoxyborohydride (3 eq.) portion-wise over 15 minutes.
-
Shake the reaction mixture for 12 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the Rink Amide linker. [5]5. Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cyclization and Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2 hours at room temperature. [6]This step simultaneously cleaves the product from the resin and removes acid-labile side-chain protecting groups.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Data Presentation: Representative Yields and Purity
The following table summarizes typical yields and purities obtained for a small library of 1,4-benzodiazepine-2,5-diones synthesized using the protocol described above, with variations in the incorporated amino acid.
| Amino Acid Side Chain (R) | Crude Yield (%) | Purity by HPLC (%) |
| -H (Glycine) | 85 | >95 |
| -CH3 (Alanine) | 82 | >95 |
| -CH(CH3)2 (Valine) | 78 | >92 |
| -CH2Ph (Phenylalanine) | 80 | >94 |
Troubleshooting and Expert Insights
-
Incomplete Reductive Amination: If monitoring indicates a sluggish reaction, the addition of a fresh portion of STAB after 6 hours can be beneficial. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.
-
Racemization during Amino Acid Coupling: The use of HOBt is crucial to suppress racemization. For sterically hindered amino acids, extended coupling times or the use of a more potent coupling agent like HATU may be necessary.
-
Low Cleavage Yields: Ensure the cleavage cocktail is freshly prepared. For peptides containing sensitive residues like tryptophan or methionine, the addition of scavengers such as 1,2-ethanedithiol (EDT) is recommended to prevent side reactions.
Conclusion
This compound is a powerful and versatile building block for solid-phase organic synthesis, enabling the rapid generation of diverse chemical libraries. [7]The protocols and insights provided in this guide offer a robust foundation for researchers and drug development professionals to leverage this reagent in their synthetic endeavors. As with any solid-phase methodology, careful optimization of reaction conditions and appropriate selection of resins and linkers are key to achieving high yields and purities. [3]
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - ResearchGate. Available at: [Link]
-
Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles: A Step Towards Sustainability - Xtalks. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group - Thieme. Available at: [Link]
-
Tapping chemistry: Concocting combinatorials - American Chemical Society. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. Available at: [Link]
-
Green combinatorial chemistry in medicinal science - ScienceDirect. Available at: [Link]
-
Combinatorial Chemistry - Department of Biology Biochemistry Labs, University of Massachusetts Boston. Available at: [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline - cr subscription agency. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
-
Combinatorial Chemistry in Drug Discovery - PMC - NIH. Available at: [Link]
-
Solid-phase combinatorial synthesis using microarrays of microcompartments with light-induced on-chip cell screening - NIH. Available at: [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis - LSU Scholarly Repository. Available at: [Link]
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- 5. chem.uci.edu [chem.uci.edu]
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- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of a Novel 1,4-Dihydropyridine Derivative Incorporating 2-Methoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[1][3] This technology operates on the principle of dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the sample.[4] This direct and efficient energy transfer minimizes the formation of byproducts and is consistent with the principles of green chemistry by reducing reaction times and energy consumption.[3]
This application note details a protocol for the microwave-assisted Hantzsch synthesis of a novel 1,4-dihydropyridine (DHP) derivative utilizing 2-methoxyisonicotinaldehyde as a key building block. The 1,4-DHP scaffold is of significant interest in medicinal chemistry, with numerous approved drugs, such as amlodipine and nifedipine, belonging to this class of compounds, primarily used for the treatment of cardiovascular diseases like angina and hypertension.[4] The incorporation of the this compound moiety introduces a unique heteroaromatic functionality that can be further exploited for developing new therapeutic agents with potentially novel biological activities.
Expertise in Action: The Rationale Behind the Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine ring system from an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4][5] The reaction proceeds through a series of condensations and cyclizations, culminating in the formation of the dihydropyridine ring.
Our choice of a microwave-assisted approach for this synthesis is deliberate. Conventional heating methods for the Hantzsch reaction often require prolonged reaction times and can lead to lower yields.[4] Microwave irradiation dramatically accelerates this transformation, enabling the synthesis to be completed in minutes rather than hours.[4][6] This rapid heating not only improves efficiency but also allows for better control over the reaction conditions, which is crucial for minimizing side reactions and maximizing the yield of the desired product.
Furthermore, this protocol can be adapted for solvent-free conditions or by using green solvents like ethanol, further enhancing its environmental friendliness.[4][7] The use of this compound as the aldehyde component is strategic, as the resulting DHP will possess a methoxypyridine substituent, a common feature in many biologically active compounds that can influence their pharmacokinetic and pharmacodynamic properties.
Protocol Validation: A Self-Verifying System
The integrity of any synthetic protocol lies in its reproducibility and the unambiguous characterization of the final product. This protocol is designed to be self-validating through the following steps:
-
Reaction Monitoring: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) to determine the point of completion, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged.
-
Purification: The crude product is purified by recrystallization or column chromatography, a standard and effective method for isolating the desired compound from any unreacted starting materials or byproducts.[4]
-
Structural Elucidation: The structure of the synthesized 1,4-dihydropyridine derivative must be unequivocally confirmed using a suite of spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
By following these analytical steps, researchers can be confident in the identity and purity of their synthesized compound, ensuring the reliability of any subsequent biological or pharmacological evaluations.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(2-methoxy-4-pyridinyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a one-pot, three-component reaction for the synthesis of the title compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (optional, for solvent-based reaction)
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
-
A dedicated laboratory microwave reactor
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactions in sealed vessels can generate high pressures. Ensure the microwave reactor is equipped with appropriate pressure monitoring and safety features.
Step-by-Step Procedure:
-
Reactant Preparation (Solvent-Free): In a 10 mL microwave reaction vessel, add this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Reactant Preparation (Ethanol): In a 10 mL microwave reaction vessel, dissolve this compound (1 mmol) and ethyl acetoacetate (2 mmol) in 2-3 mL of ethanol. Then, add ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 90-150 W for 3-5 minutes.[4] The reaction temperature will typically reach 100-120°C. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
For the solvent-free reaction: Add 10 mL of cold water to the reaction mixture. The product should precipitate.
-
For the ethanol-based reaction: Pour the reaction mixture into a beaker containing crushed ice. The product should precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[4]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation: Expected Outcomes
Based on similar Hantzsch reactions with aromatic aldehydes, the following outcomes can be anticipated.[4][6]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 3-5 minutes |
| Typical Yield | 60-80% | 85-95% |
| Solvent | Often requires a solvent | Can be performed solvent-free or in ethanol |
| Energy Consumption | High | Low |
| Product Purity | May require extensive purification | Generally higher purity |
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Microwave-Assisted Hantzsch Synthesis
Caption: A streamlined workflow for the synthesis of 1,4-dihydropyridines.
Diagram 2: Logical Relationship of the Hantzsch Synthesis Components
Caption: The key components of the Hantzsch 1,4-dihydropyridine synthesis.
Conclusion and Future Perspectives
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of a novel 1,4-dihydropyridine derivative from this compound. The significant reduction in reaction time and the potential for high yields make this method highly attractive for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The incorporation of the 2-methoxypyridine moiety offers a handle for further structural modifications to explore structure-activity relationships and develop new therapeutic leads. The principles and techniques outlined here can be broadly applied to the synthesis of other heterocyclic scaffolds, underscoring the versatility of microwave-assisted organic synthesis in modern medicinal chemistry.
References
-
Bari, S. S., & Singh, K. (2012). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 2012(1), 53-56. [Link]
-
Rishipathak, D., & Asnani, A. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica, 10(8), 7-12. [Link]
-
Bhattacharya, A., & Sharma, P. (2012). A microwave-assisted bismuth nitrate-catalyzed unique route toward 1,4-dihydropyridines. Molecules, 17(3), 2643-2662. [Link]
-
Driowya, M., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 331. [Link]
-
Özer, E. K., et al. (2015). Microwave-assisted synthesis of condensed 1,4-dihydropyridines as potential calcium channel modulators. Turkish Journal of Chemistry, 39(4), 886-896. [Link]
-
Driowya, M., et al. (2016). Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. Molecules, 21(9), 1148. [Link]
-
De la Hoz, A., et al. (2020). Microwave-Assisted Synthesis of Bioactive Heterocycles. Molecules, 25(8), 1908. [Link]
-
Bagley, M. C., & Lubinu, M. C. (2011). Microwave Multicomponent Synthesis. Molecules, 16(5), 3745-3788. [Link]
-
Kumar, A., & Rao, V. K. (2011). Microwave-Assisted and Yb(OTf)3-Promoted One-Pot Multicomponent Synthesis of Substituted Quinolines in Ionic Liquid. Synlett, 2011(15), 2157-2162. [Link]
-
Sharma, S. D., et al. (2010). Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Journal of Chemistry - Section B, 49B(11), 1526-1530. [Link]
-
Sharma, P., & Ranu, B. C. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]
-
Kruithof, A., et al. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry, 15(2), 204-233. [Link]
-
Hiremath, P. B., et al. (2021). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Catalysts, 11(10), 1221. [Link]
-
Bouk-Tech, K., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 221. [Link]
-
Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(2), 223-235. [Link]
-
Nguyen, T. T., et al. (2020). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF)2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. Vietnam Journal of Science and Technology, 58(6A), 1-9. [Link]
-
Srivastava, Y. K. (2009). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry, 2(4), 883-885. [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave and ultrasonic processing: now a realistic option for industry. Chemical Engineering and Processing: Process Intensification, 49(9), 885-900. [Link]
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Application Notes and Protocols: Protecting Group Strategies for 2-Methoxyisonicotinaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of 2-Methoxyisonicotinaldehyde
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties.[1][2][3][4][5][6] However, its synthetic utility is often complicated by the presence of two reactive functionalities: a highly electrophilic aldehyde and a nucleophilic pyridine nitrogen. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, while the pyridine nitrogen can be protonated, alkylated, or oxidized.[7][8] This dual reactivity necessitates the use of protecting groups to achieve chemoselectivity in multi-step syntheses.[9][10]
This guide provides a comprehensive overview of protecting group strategies for this compound, focusing on the selective protection of the aldehyde functionality. We will delve into the rationale behind choosing specific protecting groups, provide detailed, field-proven protocols, and discuss strategies for deprotection.
I. Prioritizing Protection: The Aldehyde Functionality
In most synthetic routes involving this compound, the primary concern is the reactivity of the aldehyde group. It is significantly more susceptible to a wider range of reagents compared to the methoxy-substituted pyridine ring. Therefore, the initial and most critical step is the selective protection of the aldehyde.
Acetal Protection: The Workhorse Strategy
The most common and reliable method for protecting aldehydes is their conversion to acetals.[8][9][11][12] Acetals are stable to a wide array of reaction conditions, including strongly basic and nucleophilic reagents, as well as many oxidizing and reducing agents.[11][12][13] The formation of a cyclic acetal, typically a 1,3-dioxolane or 1,3-dioxane, is generally favored due to its enhanced stability compared to acyclic acetals.[9][14]
Mechanism of Acetal Formation:
The acid-catalyzed reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates a resonance-stabilized oxonium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the cyclic acetal.[7]
Caption: Acid-catalyzed formation of a cyclic acetal.
Protocol 1: Cyclic Acetal Protection of this compound using Ethylene Glycol
This protocol describes the formation of the 1,3-dioxolane derivative of this compound.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equivalent), toluene (approx. 0.2-0.5 M solution), ethylene glycol (1.5 equivalents), and p-TsOH·H₂O (0.05 equivalents).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[7]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Data Summary: Acetal Protection Methods
| Protecting Group Reagent | Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| Ethylene Glycol | p-TsOH | Toluene | Reflux | 2-6 hours | Standard, robust method.[7] |
| 1,3-Propanediol | p-TsOH | Toluene | Reflux | 2-6 hours | Forms a more stable 1,3-dioxane. |
| 2,2-Dimethoxypropane | p-TsOH or CSA | DMF or DCM | RT to 50 °C | 1-4 hours | Milder conditions, avoids water removal.[15] |
| Trimethyl orthoformate | Catalytic acid | Methanol | RT to Reflux | 1-3 hours | Forms a dimethyl acetal.[16] |
II. Deprotection Strategies: Regenerating the Aldehyde
The removal of the acetal protecting group is typically achieved through acid-catalyzed hydrolysis.[11] The choice of acid and reaction conditions is crucial to avoid unwanted side reactions, especially if other acid-sensitive functional groups are present in the molecule.
Mechanism of Acetal Deprotection:
The deprotection mechanism is essentially the reverse of the protection reaction. It is an acid-catalyzed hydrolysis where water acts as the nucleophile.[11]
Caption: Acid-catalyzed hydrolysis of a cyclic acetal.
Protocol 2: Acid-Catalyzed Deprotection of an Acetal
This protocol outlines a general procedure for the hydrolytic cleavage of a 1,3-dioxolane protecting group.
Materials:
-
Acetal-protected this compound
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M aqueous solution) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the acetal-protected compound (1.0 equivalent) in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of 1M HCl (e.g., 0.1-0.5 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude aldehyde by column chromatography or recrystallization if necessary.
-
Chemoselective Deprotection:
In complex molecules with multiple acid-sensitive groups, milder deprotection methods may be required.
Data Summary: Acetal Deprotection Methods
| Reagent/Catalyst | Solvent | Temperature | Notes |
| HCl, H₂SO₄, or p-TsOH | Acetone/H₂O or THF/H₂O | RT to Reflux | Standard, effective method.[14] |
| Iodine (catalytic) | Acetone | RT | Mild and neutral conditions, suitable for acid-sensitive substrates.[17] |
| Er(OTf)₃ (catalytic) | Wet Nitromethane | RT | Very gentle Lewis acid catalyst.[14] |
| NaBArF₄ (catalytic) | Water | 30 °C | Efficient deprotection in water.[13] |
III. Addressing the Pyridine Nitrogen: Is Protection Necessary?
The pyridine nitrogen in this compound is a relatively weak base (pKa of the conjugate acid is approximately 3.3).[18] For many reactions conducted under neutral or basic conditions, the pyridine nitrogen is sufficiently unreactive and does not require protection. However, in the presence of strong acids or electrophiles, protection may become necessary.
N-Oxide Formation: A Potential Strategy
One common method to deactivate a pyridine ring towards electrophilic attack and modify its reactivity is through the formation of a pyridine N-oxide.[19][20][21]
Protocol 3: N-Oxidation of 2-Methoxypyridine Derivatives
This is a general protocol and may require optimization for this compound.
Materials:
-
This compound derivative
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the pyridine derivative in DCM and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solvent.
-
Purify the N-oxide product by column chromatography or recrystallization.
-
Deprotection of N-Oxides:
Deoxygenation of pyridine N-oxides can be achieved using various reducing agents, such as PCl₃ or PPh₃.
IV. Orthogonal Protecting Group Strategies
In more complex syntheses, the use of orthogonal protecting groups is essential.[9][10][22] This strategy allows for the selective removal of one protecting group in the presence of others.[9] For instance, an acetal-protected aldehyde (acid-labile) can be carried through a reaction sequence that involves a base-labile protecting group elsewhere in the molecule.
Caption: Workflow for an orthogonal protection strategy.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. The primary focus should be the robust protection of the highly reactive aldehyde, for which cyclic acetals are the protecting group of choice. The need to protect the pyridine nitrogen is less frequent but can be accomplished through N-oxidation if necessary. By understanding the principles of chemoselectivity and employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this versatile building block.
References
- Vertex AI Search. Acetal Protecting Group & Mechanism – - Total Synthesis.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Organic Chemistry Portal. Dimethyl Acetals.
- Benchchem.
- Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Wikipedia. Protecting group.
- PubMed. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
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The Versatile Precursor: 2-Methoxyisonicotinaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the myriad of functionalized pyridines, 2-methoxyisonicotinaldehyde stands out as a particularly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this building block, complete with in-depth protocols and mechanistic insights.
The strategic placement of the methoxy and aldehyde groups on the pyridine ring imparts a unique reactivity profile to this compound. The electron-donating methoxy group modulates the electron density of the pyridine ring, while the electrophilic aldehyde at the 4-position serves as a reactive handle for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will explore three such cornerstone reactions: the Wittig reaction, the Aldol condensation, and reductive amination, showcasing how this compound can be effectively utilized to construct elaborate molecular architectures destined for pharmaceutical applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| CAS Number | 72716-87-1 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| IUPAC Name | 2-methoxypyridine-4-carbaldehyde |
Safety Information: this compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications and Protocols
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations. Below, we detail protocols for three fundamental reactions that leverage this reactivity for the synthesis of key pharmaceutical intermediates.
Wittig Reaction: Formation of Alkenylpyridines
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][3] In the context of this compound, this reaction provides a direct route to substituted vinylpyridines, which are valuable intermediates in the synthesis of various therapeutic agents.
Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[4] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.[2]
Experimental Protocol: Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)acrylate
This protocol describes a general procedure for the Wittig reaction between this compound and a stabilized ylide to produce an (E)-alkene.
-
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(2-methoxypyridin-4-yl)acrylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and can be quenched by water, hence the use of anhydrous solvent and an inert atmosphere.
-
Stabilized Ylide: The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the thermodynamically more stable (E)-alkene.[2]
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and is often removed by crystallization or chromatography.[4]
Logical Flow of the Wittig Reaction:
Caption: Workflow of the Wittig Reaction.
Aldol Condensation: Building Carbon-Carbon Bonds
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that allows for the construction of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated carbonyls.[5][6] When this compound is reacted with a ketone, such as acetone, a Claisen-Schmidt condensation occurs, leading to the formation of a vinylogous ketone.[7]
Mechanistic Rationale: In a base-catalyzed aldol condensation, a catalytic amount of base deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol adduct). Under the reaction conditions, this adduct readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone.[8]
Experimental Protocol: Synthesis of 4-(2-methoxypyridin-4-yl)but-3-en-2-one
This protocol details the Claisen-Schmidt condensation of this compound with acetone.
-
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (1.5 eq) to the solution.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10%).
-
Continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting aldehyde. A precipitate may form during the reaction.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(2-methoxypyridin-4-yl)but-3-en-2-one.
-
Confirm the structure of the product using spectroscopic methods.
-
Causality Behind Experimental Choices:
-
Excess Ketone: Using a slight excess of the ketone helps to drive the reaction towards the desired product and minimize self-condensation of the aldehyde (which is not possible in this case as it lacks α-hydrogens).
-
Base Catalyst: Sodium hydroxide is a common and effective base for promoting the formation of the enolate from acetone.[8]
-
Dehydration: The dehydration of the initial aldol adduct is favored by the formation of a conjugated system involving the pyridine ring, the double bond, and the carbonyl group, which provides significant thermodynamic stability.[6]
Logical Flow of the Aldol Condensation:
Caption: Workflow of the Aldol Condensation.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds and is a cornerstone of pharmaceutical synthesis.[9] This reaction allows for the direct introduction of a nitrogen-containing moiety, a common feature in many drug molecules.
Mechanistic Rationale: The reaction proceeds in two stages. First, the amine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. In the second stage, a reducing agent, added to the reaction mixture, selectively reduces the imine to the corresponding amine.[9]
Experimental Protocol: General Procedure for the Synthesis of N-substituted (2-methoxypyridin-4-yl)methanamines
This protocol provides a general framework for the reductive amination of this compound. The choice of amine and reducing agent can be tailored to the specific target molecule.
-
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE or MeOH, add the desired amine (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period of time (typically 30 minutes to 2 hours) to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as determined by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods to obtain the desired amine.
-
Characterize the final product using appropriate analytical techniques.
-
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and can be used in the presence of the aldehyde.[9]
-
Solvent: DCE and methanol are common solvents for reductive amination. The choice of solvent can depend on the solubility of the reactants and the specific reducing agent used.
-
Acid Catalyst: Acetic acid can catalyze the dehydration of the hemiaminal to the imine, thereby accelerating the reaction rate.
Logical Flow of Reductive Amination:
Caption: Workflow of the Reductive Amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, coupled with the reactivity of the aldehyde group, allow for its strategic use in key bond-forming reactions such as the Wittig reaction, Aldol condensation, and reductive amination. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and efficiently utilize this precursor in their drug discovery and development endeavors. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, scientists can unlock the full potential of this compound to construct novel and complex molecules with therapeutic potential.
References
- Hagmann, W.K., Lin, L.S., Shah, S.K. et al. (Merck & Co., Inc.). Substituted amides. CA 2478183, EP 1496838, JP. 2005519958, JP 2006257090, US 2004058820, US 6972295, WO 03077847.
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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Chemistry 211 Experiment 5. (2012, November 14). Retrieved from [Link]
- Khaidum, A., et al. (2011). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. SYNTHESIS, 26(1).
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The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]
- Khaidum, A., et al. (2011). Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic condition. E-Journal of Chemistry, 8(1), 339-342.
- Verhoest, P. R., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(1-2), 196-205.
- Umetsu, N. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 96-106.
- Du, W., et al. (2009). Synthesis and evaluation of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl -2-aminopropanamide as human cannabinoid-1 receptor (CB1R) inverse agonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4235-4239.
- da Silva, A. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1221-1249.
- Chen, C., et al. (2008). New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. The Journal of Organic Chemistry, 73(22), 8851-8856.
- Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(3), 206-210.
- Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4253.
- Ye, W., et al. (2000). Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. Journal of Medicinal Chemistry, 43(8), 1504-1507.
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- Pertwee, R. G., et al. (2000). Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities. Journal of Medicinal Chemistry, 43(16), 3024-3034.
- Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M1001.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation with 2-Methoxyisonicotinaldehyde
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting for the Knoevenagel condensation, specifically focusing on reactions involving 2-methoxyisonicotinaldehyde. As a pivotal carbon-carbon bond-forming reaction, optimizing the Knoevenagel condensation is crucial for the synthesis of a wide array of fine chemicals and pharmaceuticals.[1][2] This guide, presented in a question-and-answer format, directly addresses common challenges to help you enhance your reaction yields and product purity.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments with this compound in a Knoevenagel condensation.
Q1: My Knoevenagel condensation with this compound is showing low to no yield. What are the primary factors to investigate?
Low or no product yield is a frequent challenge and can be attributed to several factors, ranging from reactant quality to reaction conditions. A systematic approach is the most effective way to diagnose and resolve this issue.[3][4]
Core Areas for Investigation:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.[5] Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[5][6] If the reaction is not proceeding, your catalyst may be unsuitable for this compound, degraded, or used in a suboptimal amount.[1]
-
Suboptimal Reaction Temperature: While many Knoevenagel condensations occur at room temperature, some, especially with less reactive substrates, may require heating to overcome the activation energy.[3][5] Conversely, excessive heat can lead to decomposition or side reactions.[3]
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[5][7] The polarity of the solvent can significantly influence the outcome.[5][6]
-
Low Reactivity of Starting Materials: While aldehydes are generally more reactive than ketones in Knoevenagel condensations, the electronic properties of this compound could influence its reactivity.[5][8] Ensure the purity of both the aldehyde and the active methylene compound.[4]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4][9] Its accumulation can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[4][8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired product. The most common side reactions in Knoevenagel condensations are self-condensation of the aldehyde and Michael addition.[1][4]
-
Self-Condensation of this compound: This is more likely to occur with stronger bases.[1][4]
-
Solution: Switch to a milder base such as piperidine or ammonium acetate.[3] The gradual addition of the base can also help to control the reaction.
-
-
Michael Addition: The α,β-unsaturated product can react with a second molecule of the active methylene compound.[1][4] This is more prevalent with longer reaction times and higher temperatures.[4]
-
Solution: Use a stoichiometric ratio of this compound and the active methylene compound, or a slight excess of the aldehyde.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed to prevent the subsequent Michael addition.[1][3] Lowering the reaction temperature can also help to slow down this side reaction.[3]
-
Q3: What are the optimal catalyst and solvent choices for the Knoevenagel condensation of this compound?
The ideal catalyst and solvent are highly dependent on the specific active methylene compound being used. However, some general principles can guide your selection.
Catalyst Selection:
Weak bases are generally preferred to avoid self-condensation of the aldehyde.[3][10]
| Catalyst | Type | Advantages | Considerations |
| Piperidine | Secondary Amine | Commonly used, effective for many substrates.[11] | Can be used in catalytic amounts.[4] |
| Pyridine | Tertiary Amine | Milder than piperidine, can also act as a solvent.[11][12] | Often used in the Doebner modification.[10] |
| Ammonium Salts | e.g., Ammonium Acetate | Mild and effective catalysts.[4] | Can be a good alternative to amines. |
| L-proline | Organocatalyst | Can provide high yields and is considered a greener option.[13] | May require different reaction conditions. |
| Heterogeneous Catalysts | e.g., Metal Phosphates | Easily separable and reusable, promoting green chemistry.[14][15] | Activity can vary based on preparation. |
Solvent Selection:
The solvent choice can significantly impact reaction rate and yield.[6]
| Solvent Type | Examples | Impact on Reaction |
| Aprotic Polar | DMF, Acetonitrile | Often give good results with high selectivity.[6][7] |
| Protic Polar | Ethanol, Water | Ethanol can be effective.[6] Water is an environmentally friendly option and can lead to high yields, especially if the product is insoluble.[3][15] |
| Non-polar | Toluene, Benzene | Useful for azeotropic removal of water with a Dean-Stark apparatus.[1][12] |
| Solvent-free | - | Environmentally friendly and can lead to high yields with simple work-up.[16][17] |
Q4: My product is difficult to purify. What are some effective purification strategies?
Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, or side products with polarities similar to the desired product.[1]
-
Catalyst Removal: If a basic amine catalyst was used, a dilute acid wash (e.g., dilute HCl) can be effective for its removal.[1] For heterogeneous catalysts, simple filtration is usually sufficient.[1]
-
Recrystallization: This is a powerful technique for purifying solid products.[5] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities.[5]
Q5: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
Since water is a byproduct of the Knoevenagel condensation, its removal is a key strategy for improving yields.[1][8]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a very effective method for continuously removing water as it is formed.[1][4]
-
Molecular Sieves: The addition of molecular sieves to the reaction mixture can also effectively remove water.[1]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents).[5]
-
Add the chosen solvent (e.g., ethanol, toluene).[5]
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).[5]
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, collect it by filtration, wash with a cold solvent, and dry.[5]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[5]
-
To the flask, add this compound (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Add the catalyst (e.g., a catalytic amount of piperidine).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and work up as described in Protocol 1.
Understanding the Mechanism
The Knoevenagel condensation proceeds through a series of steps:
Caption: A simplified representation of the base-catalyzed Knoevenagel condensation mechanism.
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[18][19]
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[18][19]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound.[19]
-
Dehydration: Elimination of a water molecule from the β-hydroxy intermediate yields the final α,β-unsaturated product.[19]
By understanding these fundamental principles and systematically troubleshooting, you can significantly improve the yield and purity of your Knoevenagel condensation reactions with this compound.
References
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- BenchChem. Optimizing Knoevenagel Condensation: A Technical Support Center. Accessed January 11, 2026.
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- BenchChem. Troubleshooting low yields in Knoevenagel condensation of 4-(Diphenylamino)benzaldehyde. Accessed January 11, 2026.
- MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Accessed January 11, 2026.
- Purechemistry.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Knoevenagel Condens
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- J&K Scientific LLC.
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- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Wikipedia.
- Sigma-Aldrich. Knoevenagel Condensation Reaction. Accessed January 11, 2026.
- Scribd.
- Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Accessed January 11, 2026.
- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Accessed January 11, 2026.
- Sciforum.
- Santa Cruz Biotechnology. This compound. Accessed January 11, 2026.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Accessed January 11, 2026.
- ResearchGate. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Accessed January 11, 2026.
- Journal of Food and Drug Analysis. Reactivity and stability of selected flavor compounds. Accessed January 11, 2026.
- BenchChem.
- Slideshare. Knoevenagel reaction. Accessed January 11, 2026.
- The comparison of Knoevenagel condensation under different reaction conditions. Accessed January 11, 2026.
- 001CHEMICAL. CAS No. 72716-87-1, this compound. Accessed January 11, 2026.
- BLD Pharm. 72716-87-1|this compound. Accessed January 11, 2026.
- Fluorochem. This compound. Accessed January 11, 2026.
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- 9. youtube.com [youtube.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 12. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 14. mdpi.com [mdpi.com]
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- 19. m.youtube.com [m.youtube.com]
common side products in reactions of 2-Methoxyisonicotinaldehyde
Welcome to the technical support resource for 2-Methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently encountered side reactions, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies. Our goal is to help you anticipate issues, troubleshoot effectively, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm running a reaction with this compound under strongly basic conditions and observing two major, unexpected products. What are they and why are they forming?
Answer:
This is a classic and frequently encountered issue when working with aldehydes that lack α-hydrogens, such as this compound. The phenomenon you are observing is almost certainly the Cannizzaro reaction , a base-induced disproportionation.[1][2] In this reaction, two molecules of the aldehyde react in the presence of a strong base; one molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[1][3]
Therefore, your two primary side products are:
-
2-Methoxyisonicotinic acid (the oxidation product)
-
(2-Methoxypyridin-4-yl)methanol (the reduction product)
Under ideal conditions, the reaction can consume your starting material to produce up to 50% of the alcohol and 50% of the carboxylic acid, leading to significant yield loss.[1]
Mechanism of the Cannizzaro Reaction:
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, which acts as the oxidant.[1][3][4] This hydride transfer is the rate-determining step.
Caption: Figure 1: Mechanism of the Cannizzaro Reaction.
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Hydroxide Bases: The use of concentrated NaOH or KOH is the primary driver for this reaction. If possible, substitute them with weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA), provided they are compatible with your desired reaction.
-
Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at lower temperatures (e.g., 0 °C or below) can significantly suppress the rate of this side reaction relative to your main pathway.
-
Slow Reagent Addition: If a strong base is unavoidable, add it slowly to a cooled solution of the aldehyde and other reagents. This keeps the instantaneous concentration of both the base and the tetrahedral intermediate low, disfavoring the bimolecular hydride transfer.
-
Crossed Cannizzaro Reaction: If your reaction can tolerate it, adding a more reactive aldehyde like formaldehyde can be a strategy. In a "Crossed Cannizzaro" reaction, formaldehyde is preferentially oxidized to formic acid, while your more valuable aldehyde is reduced to the alcohol.[3][4] This is a niche solution but can be effective in specific synthetic contexts.
FAQ 2: My reaction mixture or purified product is contaminated with 2-methoxyisonicotinic acid, even when I don't use a strong base. What is causing this oxidation?
Answer:
The formation of 2-methoxyisonicotinic acid is a common issue stemming from the oxidation of the aldehyde functional group.[5] While the Cannizzaro reaction is a specific base-induced pathway, other oxidative processes can occur under different conditions.
Potential Causes:
-
Air Oxidation (Autoxidation): Aldehydes, particularly aromatic ones, can be susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light or trace metal impurities and can occur during the reaction, workup, or even during storage. Autoxidation typically proceeds via a free-radical chain mechanism.[6]
-
Presence of Oxidizing Agents: Your starting materials or solvents might be contaminated with residual oxidizing agents from their synthesis or purification (e.g., peroxides in ether solvents).
-
Reaction Conditions: Certain reaction conditions, even if not explicitly "oxidative," can promote the formation of the carboxylic acid. For instance, some metal catalysts used for other transformations can also catalyze aerobic oxidation.
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: The most effective way to prevent air oxidation is to run your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This includes degassing your solvents prior to use.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Test ether-based solvents (like THF or Dioxane) for the presence of peroxides before use.
-
Storage of Starting Material: Store this compound under an inert atmosphere, protected from light, and at the recommended temperature (typically 2-8°C) to minimize degradation over time.[7][8]
-
Purification: If the acid has already formed, it can often be removed via a few methods:
-
Aqueous Base Wash: During workup, washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.
-
Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar aldehyde.
-
For Reference: Intentional Oxidation Methods
To understand what to avoid, it's helpful to know what conditions are designed to cause this transformation. The table below summarizes common methods for oxidizing aldehydes to carboxylic acids.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Key Characteristics |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | Mildly acidic (pH ~4-5), often with a chlorine scavenger (e.g., 2-methyl-2-butene). | Highly chemoselective, tolerates many other functional groups.[5] |
| Jones Oxidation | Chromium trioxide (CrO₃) in H₂SO₄/acetone | Strongly acidic, 0°C to room temperature. | High-yielding but uses carcinogenic Cr(VI) and harsh conditions.[5] |
| Tollens' Test | Diamminesilver(I) complex [Ag(NH₃)₂]⁺ | Alkaline conditions. | Mild; primarily used for qualitative analysis but can be adapted for synthesis.[9] |
| Aerobic Oxidation | O₂ (air) with a catalyst | Often uses N-Hydroxyphthalimide (NHPI) or metal catalysts (e.g., Fe, V).[6][10] | "Green" method, but requires specific catalytic systems. |
FAQ 3: I'm reacting this compound with a primary amine to form an imine, but my yields are low and TLC shows multiple byproducts. What are the likely issues?
Answer:
The reaction of an aldehyde with a primary amine to form an imine (a Schiff base) is a fundamental and widely used transformation. However, its success hinges on careful control of reaction conditions. The primary issues are often an incomplete reaction due to equilibrium and the formation of complex side products.
Primary Reaction and Equilibrium:
The reaction proceeds via a hemiaminal intermediate, which then eliminates water to form the imine. This reaction is reversible.
Aldehyde + Amine ⇌ Hemiaminal ⇌ Imine + Water
Potential Side Products and Issues:
-
Incomplete Reaction: If the water generated is not removed, the equilibrium may not favor the product, leaving significant amounts of starting material.
-
Aminal Formation: In the presence of excess amine, the imine formed can sometimes react with a second equivalent of the amine to form an aminal, although this is less common with primary amines.
-
Complex Condensations: Depending on the nature of the amine and the reaction conditions, more complex oligomeric or polymeric materials can form, especially with prolonged heating.[11]
-
Reaction with Formaldehyde Surrogates: If other C1 sources are present (e.g., from decomposition of solvents like DMSO or DMF), they can compete in multicomponent reactions, leading to unexpected products.[12]
Troubleshooting Workflow:
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction [organic-chemistry.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 72716-87-1 [sigmaaldrich.com]
- 8. 72716-87-1|this compound|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of 2-Methoxyisonicotinaldehyde
Welcome to the technical support guide for the purification of crude 2-methoxyisonicotinaldehyde (CAS 72716-87-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this key pyridine-based building block. The following sections provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Compound and Common Challenges
This compound is a solid at room temperature with a molecular weight of 137.14 g/mol [1][2][3]. As a substituted pyridine, it possesses moderate polarity due to the presence of the methoxy group, the aldehyde functional group, and the nitrogen atom in the aromatic ring. Purification challenges often arise from impurities with similar polarities, the compound's potential sensitivity to air and heat, and physical properties that can complicate crystallization.
Logical Flow for Purification Strategy
This diagram outlines a general decision-making process for purifying a crude reaction mixture containing this compound.
Caption: General workflow for the purification of this compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q1: My crude this compound is a solid, but I'm unsure which solvent to use for recrystallization. How do I choose?
A1: Solvent selection is critical for successful recrystallization. You are looking for a solvent where the desired compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until you have about 0.5 mL. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields a good quantity of pure-looking crystals.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane/Hexanes | 0.1 | 98 / 69 | Good for precipitating the product from a more polar solvent (as an anti-solvent). |
| Toluene | 2.4 | 111 | May have good differential solubility. |
| Diethyl Ether | 2.8 | 35 | Often too volatile, but can be used for trituration. |
| Ethyl Acetate | 4.4 | 77 | A common and effective solvent for compounds of moderate polarity. |
| Isopropanol | 4.0 | 82 | Can be a good choice, but the hydroxyl group may interact with the aldehyde. |
| Ethanol | 4.3 | 78 | Similar to isopropanol. |
Q2: I dissolved my product in a hot solvent, but it oiled out upon cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or as a supersaturated liquid), often due to the presence of impurities that depress the melting point.[6]
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point. This can sometimes prevent the oil from forming.
-
Cool Slowly: Allow the flask to cool as slowly as possible. Insulating the flask can help. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Use a Two-Solvent System: If the above steps fail, consider a two-solvent recrystallization. Dissolve the crude product in a minimal amount of a "good" hot solvent (one it's very soluble in). Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7][8]
Q3: My recrystallization gave a very low yield. How can I improve it?
A3: A low yield is a common issue and can often be improved. It's important to remember that some loss (15-25%) is expected during recrystallization to achieve high purity.[6]
Causes and Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, keeping a significant portion of your product dissolved even at low temperatures.
-
Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.
-
-
Cooling Inefficiently: Not cooling the solution to a low enough temperature will leave product in the mother liquor.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[5]
-
-
Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), significant loss will occur.
-
Product Remaining in Mother Liquor: You can often recover a second crop of crystals.
-
Solution: Take the filtrate (mother liquor) from your first filtration and reduce its volume by boiling. Cool the concentrated solution to see if a second, albeit likely less pure, crop of crystals forms.[6]
-
Section 3: Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase (like silica gel) and elution by a mobile phase.[9][10][11]
Q1: I'm getting poor separation of this compound from an impurity on my silica gel column. The spots are too close on the TLC plate. What can I do?
A1: Achieving good separation requires optimizing the mobile phase and column parameters.
Strategies for Improving Separation (Resolution):
-
Adjust Solvent Polarity: If spots are running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). If the spots are stuck at the baseline (low Rf), increase the polarity. For closely running spots, a small adjustment can make a big difference. Try changing from 20% EtOAc/Hexanes to 15% or 18%.
-
Use a Gradient Elution: Start eluting the column with a low-polarity solvent system to allow the desired product to separate from less polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[10]
-
Change the Solvent System: Sometimes, simply changing the solvents, even if the overall polarity is similar, can alter the specific interactions and improve separation. For example, try substituting ethyl acetate with a mixture of dichloromethane and a small amount of methanol, or using toluene/ethyl acetate systems.
-
Ensure Proper Column Packing and Loading:
-
A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Pack the column as a slurry.[9]
-
Do not overload the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.
-
Load the sample in a minimal amount of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica gel first) is often superior for compounds that are not highly soluble in the initial mobile phase.[10]
-
General Column Chromatography Protocol
Caption: Step-by-step workflow for column chromatography purification.
Q2: My product seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?
A2: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions or decomposition.
Causes and Mitigation:
-
Acidity of Silica: Standard silica gel is slightly acidic. This can catalyze degradation pathways.
-
Solution 1: Add a small amount of a neutralizer, like triethylamine (~0.1-1%), to your mobile phase. This will deactivate the acidic sites on the silica. Remember to monitor your TLCs with the same modified eluent.
-
Solution 2: Use a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds. You will need to re-optimize your solvent system as the elution order may change.
-
-
Prolonged Exposure: The longer the compound spends on the column, the more time there is for degradation.
-
Solution: Use "flash" chromatography, applying positive pressure (with air or nitrogen) to speed up the elution process.[10] Avoid letting a column run overnight if possible.
-
Section 4: FAQs on Extraction and Workup
Q1: What are the likely water-soluble impurities in my crude this compound reaction mixture?
A1: The specific impurities will depend on the synthetic route. However, common water-soluble byproducts and leftover reagents from typical syntheses of pyridine derivatives include:
-
Inorganic Salts: Formed during the reaction or from quenching reagents (e.g., ammonium chloride, sodium sulfate).
-
Acids or Bases: Residual catalysts or unreacted starting materials. For instance, if an oxidation reaction overshot, you might have 2-methoxyisonicotinic acid, which can be removed with a basic wash (e.g., dilute NaHCO₃ solution).
-
Highly Polar Organics: Small, highly polar molecules used as reagents or formed as byproducts.
A simple aqueous wash or a series of acidic/basic washes during the workup can effectively remove these before proceeding to chromatography or crystallization.[9]
References
- Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- 7.6. Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- This compound. (n.d.). Fluorochem.
- This compound. (n.d.). BLD Pharm.
- This compound | CAS 72716-87-1. (n.d.). Santa Cruz Biotechnology.
- Recrystallization. (n.d.). ResearchGate.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Recrystallization pointers. (2022, April 29). Reddit.
- Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA OMNICOLL.
- This compound. (n.d.). 001CHEMICAL.
- Chromatography and Separation. (n.d.). Biocompare.
Sources
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- 2. scbt.com [scbt.com]
- 3. 001chemical.com [001chemical.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Methoxyisonicotinaldehyde Reactions
Welcome to the technical support center for reactions involving 2-Methoxyisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for key transformations of this versatile pyridine derivative. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter for reactions with this compound?
A: Catalyst loading is a crucial factor that directly impacts reaction kinetics, yield, selectivity, and overall process efficiency. For pyridine derivatives like this compound, the Lewis basic nitrogen atom can coordinate with and potentially poison metal catalysts.[1] Insufficient catalyst loading may lead to slow or incomplete reactions, while excessive loading can result in increased cost, unwanted side reactions, and difficulties in purification.[2][3] Finding the optimal catalyst loading is essential for balancing reactivity with efficiency.
Q2: What are the most common catalytic reactions performed with this compound?
A: this compound is a versatile building block. The aldehyde functional group is commonly used in reactions such as:
-
Reductive Amination: To form substituted aminomethyl-pyridines.[4][5]
-
Knoevenagel Condensation: To create α,β-unsaturated products by reacting with active methylene compounds.[6][7][8]
-
Hydrogenation: To produce the corresponding alcohol, 2-methoxy-4-(hydroxymethyl)pyridine.[9]
Additionally, if a halide is present on the pyridine ring (e.g., 2-bromo-6-methoxyisonicotinaldehyde), it is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .[10][11]
Q3: I'm observing significant catalyst deactivation. What are the likely causes when working with a pyridine aldehyde?
A: Catalyst deactivation in reactions involving pyridine derivatives can stem from several sources. The strong coordination of the pyridine nitrogen to the metal center is a primary cause, leading to the formation of stable, inactive complexes.[1] Other common causes include:
-
Fouling: Coke or polymer formation on the catalyst surface can block active sites.[12][13]
-
Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds) can irreversibly bind to the catalyst.[13]
-
Sintering: Thermal degradation can cause metal particles to agglomerate, reducing the active surface area.[13]
-
Water: The presence of water can lead to catalyst deconstruction or leaching, especially in high-temperature reactions.[12]
Q4: Can I use a heterogeneous catalyst for my reaction? What are the advantages?
A: Yes, heterogeneous catalysts are often an excellent choice. Their primary advantage is the ease of separation from the reaction mixture, which simplifies workup and purification. They are also typically more robust and can be recycled and reused over multiple runs, making the process more cost-effective and environmentally friendly.[14] For instance, supported metal catalysts (e.g., Pd/C) are common for hydrogenations, and various metal oxides have shown high efficacy in Knoevenagel condensations.[9][14]
Troubleshooting Guide 1: Low Yield in Reductive Amination
Reductive amination is a powerful method for C-N bond formation. However, low yields are a common hurdle. This guide addresses issues related to catalyst loading and other key parameters.
Problem: The reductive amination of this compound with a primary or secondary amine results in low conversion to the desired product.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity/Loading: The catalyst may not be active enough or the loading may be too low to drive the reaction to completion. This is particularly true if the intermediate imine is sterically hindered or electronically deactivated.
-
Solution: Systematically screen catalyst loading. While typical loadings for noble metal catalysts (e.g., Pd, Pt, Ru) are low, non-noble metal catalysts like cobalt or nickel may require higher loadings.[15]
-
-
Catalyst Poisoning by the Amine or Aldehyde: The pyridine nitrogen and the reactant amine can compete for coordination to the catalyst's active sites, inhibiting the reaction.
-
Solution: A higher initial catalyst loading might be necessary to overcome competitive inhibition. Alternatively, using a catalyst known for its tolerance to nitrogen-containing compounds, such as certain cobalt-based composites, can be beneficial.[15]
-
-
Side Reaction: Aldehyde Reduction: The catalyst may preferentially reduce the aldehyde to an alcohol before it can form the imine with the amine.
-
Solution: The choice of catalyst and reaction conditions is key. Some catalysts are more chemoselective for imine reduction over aldehyde reduction. Adjusting the hydrogen pressure and temperature can also influence selectivity.
-
Experimental Protocol: Catalyst Loading Optimization for Reductive Amination
This protocol provides a step-by-step method for optimizing catalyst loading for the reductive amination of this compound with a generic primary amine.
Step 1: Initial Catalyst Screening
-
Set up parallel reactions in pressure vials.
-
To each vial, add this compound (1.0 equiv.), the amine (1.1 equiv.), and a suitable solvent (e.g., Methanol or THF).
-
Add the selected catalyst (e.g., 5% Pd/C, Raney Nickel, or a Co-based catalyst) at varying loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Pressurize the vials with hydrogen (e.g., 50-150 bar) and heat to the desired temperature (e.g., 80-120 °C).[15]
-
Monitor the reaction progress by TLC, GC, or LC-MS at set time points (e.g., 4h, 8h, 16h).
Step 2: Data Analysis and Selection
-
Analyze the conversion and yield for each catalyst loading.
-
Identify the loading that provides the best balance of reaction rate and yield, with minimal side-product formation.
Step 3: Fine-Tuning
-
Once an optimal range is identified, perform further experiments with smaller increments in catalyst loading within that range to pinpoint the ideal concentration.
Data Summary: Catalyst Loading Screening
| Catalyst | Loading (mol%) | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |
| Pd/C (5%) | 1 | 80 | 50 | 16 | 45 | 40 |
| Pd/C (5%) | 5 | 80 | 50 | 16 | 95 | 92 |
| Pd/C (5%) | 10 | 80 | 50 | 16 | 96 | 91 |
| Co-DAB/SiO₂ | 2 | 100 | 100 | 8 | 90 | 88 |
| Co-DAB/SiO₂ | 5 | 100 | 100 | 8 | >99 | 96 |
Note: Data is illustrative and will vary based on the specific amine and reaction conditions.
Troubleshooting Workflow: Reductive Amination
Caption: Workflow for troubleshooting low yields in reductive amination.
Troubleshooting Guide 2: Poor Selectivity in Knoevenagel Condensation
The Knoevenagel condensation is an effective C-C bond-forming reaction, but can be plagued by side reactions or stalling.
Problem: The Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) gives low yield of the desired α,β-unsaturated product, or forms significant byproducts.
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice/Loading: The catalyst's basicity or acidity is crucial. A strong base can cause self-condensation of the aldehyde.[6] A weak catalyst may require higher loading or longer reaction times.
-
Solution: For base-catalyzed reactions, start with a weak amine catalyst like piperidine or pyrrolidine at a catalytic loading (e.g., 5-20 mol%).[8] If the reaction is slow, consider increasing the loading or switching to a more efficient catalyst system like a Lewis acid (e.g., ZnCl₂) or a heterogeneous catalyst (e.g., metal oxides).[8][14]
-
-
Unfavorable Reaction Equilibrium: The condensation reaction is often reversible. The removal of water is necessary to drive the reaction towards the product.
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Aldehyde Instability: The starting aldehyde may degrade under the reaction conditions, especially with prolonged heating or strong bases.
-
Solution: Optimize the reaction temperature and time. Use the lowest effective catalyst loading to minimize reaction time and potential degradation. Catalyst-free, water-mediated protocols at elevated temperatures have also been reported and may be a milder alternative.[7]
-
Experimental Protocol: Catalyst Screening for Knoevenagel Condensation
Step 1: Catalyst and Condition Screening
-
Set up parallel reactions. In each, combine this compound (1.0 equiv.) and the active methylene compound (1.05 equiv.) in a suitable solvent (e.g., ethanol, toluene, or solvent-free).
-
Reaction A (Base Catalysis): Add piperidine (0.1 equiv.). Reflux for 2-6 hours.
-
Reaction B (Lewis Acid Catalysis): Add anhydrous ZnCl₂ (0.2 equiv.). Stir at room temperature or with gentle heating.[8]
-
Reaction C (Heterogeneous Catalysis): Add a pre-activated heterogeneous catalyst (e.g., 1CaO–1.5MgO, 10 wt%).[14] Stir vigorously at room temperature.
-
Reaction D (Catalyst-Free): Use water as the solvent and heat to 80-100 °C.[7]
-
Monitor all reactions by TLC for the disappearance of the aldehyde.
Step 2: Optimization of the Best System
-
Select the catalytic system that gives the highest yield and purity.
-
Perform a second set of experiments to optimize the catalyst loading for that system, testing a range (e.g., 5 mol% to 30 mol%).
Data Summary: Catalyst Comparison for Knoevenagel Condensation
| Catalyst | Loading | Solvent | Temp. | Time | Yield (%) |
| Piperidine | 10 mol% | Ethanol | Reflux | 4 h | 75 |
| ZnCl₂ | 20 mol% | THF | 50 °C | 8 h | 82 |
| 1CaO–1.5MgO | 10 wt% | Water | RT | 30 min | 96 |
| None | N/A | Water | 100 °C | 2 h | 88 |
Note: Data is illustrative, based on typical results for aromatic aldehydes.[14]
Logical Relationship: Catalyst Choice and Reaction Conditions
Caption: Interdependence of catalyst choice and conditions for successful Knoevenagel condensation.
References
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
National Institutes of Health. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH Public Access. [Link]
-
ResearchGate. (n.d.). The catalyst 2 mediated Knoevenagel Condensation reaction between.... Retrieved from [Link]
-
Reaction Chemistry & Engineering. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Journal of the American Chemical Society. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]
-
Chemical Communications. (n.d.). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Royal Society of Chemistry. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Royal Society of Chemistry. (n.d.). Rational Selection of Co-Catalysts for the Deaminative Hydrogenation of Amides. [Link]
-
MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Hydrogenation of Benzaldehyde and Cinnamaldehyde in Compressed CO 2 Medium with a Pt/C Catalyst.... [Link]
Sources
- 1. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxyisonicotinaldehyde
Welcome to the technical support center for navigating the complex reactivity of 2-Methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in harnessing the unique chemical properties of this versatile pyridine derivative. The interplay between the electron-deficient pyridine core, the activating aldehyde, and the methoxy leaving group makes solvent selection a critical, and often underestimated, parameter for achieving desired reaction outcomes. This document provides troubleshooting advice and in-depth explanations to guide your experimental design and resolve common issues.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems encountered during the chemical modification of this compound. Each answer delves into the underlying chemical principles, with a focus on how the solvent medium dictates the reaction pathway.
Category 1: Issues in Nucleophilic Aromatic Substitution (SNAr)
The C2 position of this compound is activated towards nucleophilic attack by the ring nitrogen and the C4-aldehyde group. However, successful substitution of the methoxy group is highly dependent on a carefully controlled reaction environment.
Question 1: My SNAr reaction to displace the 2-methoxy group is slow, incomplete, or fails entirely. What are the likely causes related to my choice of solvent?
Answer: This is a common issue stemming from several solvent-dependent factors. The success of an SNAr reaction hinges on stabilizing the negatively charged intermediate (the Meisenheimer complex) and ensuring the nucleophile remains highly reactive.[1][2]
Core Causality:
-
Nucleophile Solvation: The primary culprit is often the use of polar protic solvents (e.g., methanol, ethanol, water). These solvents possess acidic hydrogens that can form strong hydrogen bonds with your nucleophile (e.g., an amine, alkoxide, or thiol).[3][4] This "caging" effect, as illustrated below, drastically reduces the nucleophile's energy and availability to attack the pyridine ring, thereby slowing or stopping the reaction.[3][5]
-
Intermediate Stabilization: The Meisenheimer complex, a key intermediate in the SNAr mechanism, carries a negative charge that is delocalized onto the electronegative nitrogen atom.[1][6] Polar aprotic solvents are exceptionally effective at stabilizing the accompanying cation (e.g., Na⁺, K⁺) without deactivating the nucleophile. This stabilization of the overall transition state facilitates the reaction.
Troubleshooting Steps & Recommendations:
-
Switch to a Polar Aprotic Solvent: This is the most critical change to make. Solvents like DMF, DMSO, NMP, or acetonitrile are ideal.[7][8] They possess high dielectric constants to dissolve reactants and stabilize charged intermediates but lack the acidic protons that deactivate nucleophiles.[9]
-
Ensure Anhydrous Conditions: Water is a polar protic solvent and can be a significant source of reaction failure, even in small amounts. Ensure your reagents and solvent are thoroughly dried.
-
Consider Temperature: SNAr reactions on less activated rings or with weaker nucleophiles may require elevated temperatures (80-150 °C) to proceed efficiently.[1] Polar aprotic solvents like DMF and DMSO have high boiling points, making them well-suited for such conditions.
Question 2: I am attempting an SNAr reaction, but I'm getting significant side products from the reaction at the C4-aldehyde group. How can the solvent help mitigate this?
Answer: This is a classic chemoselectivity problem. The aldehyde is an electrophilic center that can compete with the C2 position for the nucleophile. Your solvent choice can either exacerbate or diminish this side reaction.
Core Causality:
-
Protic Solvents and Aldehyde Activation: Polar protic solvents, particularly alcohols, can form hemiacetals with the aldehyde group. While this can be a protecting strategy, under certain conditions (e.g., with acidic or basic catalysts), it can lead to undesired subsequent reactions. More importantly, protic solvents can facilitate proton transfers that may be involved in the mechanism of nucleophilic attack at the carbonyl.
-
Solvent Sterics and Polarity: Less polar or sterically bulky solvents might disfavor the solvation of the transition state for nucleophilic attack at the highly accessible aldehyde, potentially tipping the balance towards the desired SNAr pathway.
Troubleshooting Steps & Recommendations:
-
Prioritize Polar Aprotic Solvents: As with Question 1, solvents like DMF or DMSO are preferred. They do not directly participate in reactions with the aldehyde in the way alcohols can.
-
Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., alkoxides) that could directly attack the aldehyde.
-
Consider a Less Polar Aprotic Solvent: If side reactions persist in highly polar solvents like DMSO, consider a solvent with a lower dielectric constant, such as THF or Dioxane. This can sometimes alter the relative rates of the two competing reactions. The choice requires careful screening.
-
Temperature Control: Run the reaction at the lowest temperature that allows the SNAr reaction to proceed at a reasonable rate. Side reactions often have a different activation energy and may be suppressed at lower temperatures.
Category 2: Issues in Reactions at the Aldehyde Carbonyl
The C4-aldehyde is a key handle for derivatization through reactions like condensations, reductive aminations, and Wittig reactions. Solvent choice is paramount for controlling these transformations.
Question 3: My Knoevenagel condensation with a CH-acid (e.g., malononitrile) on the aldehyde is giving a low yield. How should I optimize my solvent?
Answer: The Knoevenagel condensation is a multi-step, equilibrium-driven process. The solvent influences nearly every step, from the initial deprotonation of the CH-acid to the final, irreversible dehydration.
Core Causality:
-
Deprotonation of the Nucleophile: The formation of the carbanion nucleophile requires a base. The strength of this base is modulated by the solvent. In polar aprotic solvents, bases are generally stronger.
-
Reaction Equilibrium & Water Removal: The final step is the elimination of water to form the stable conjugated product. The overall yield is often dictated by the efficiency of water removal.[10] Using a solvent that allows for azeotropic removal of water (e.g., toluene, benzene using a Dean-Stark apparatus) is a classic and highly effective strategy.
Troubleshooting Steps & Recommendations:
-
For Base-Catalyzed Reactions: If using a base like piperidine or pyridine, a solvent like ethanol or methanol can be effective as they solubilize the intermediates.[11] However, to drive the reaction to completion, you must address water removal.
-
Implement Water Removal:
-
Azeotropic Distillation: Use toluene as the solvent with a Dean-Stark trap. This physically removes water from the reaction medium, pulling the equilibrium towards the product.
-
Molecular Sieves: For smaller-scale reactions where a Dean-Stark trap is impractical, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.
-
-
Solvent-Free Conditions: In some cases, heating the neat reactants with a catalyst can be highly effective and avoids solvent-related issues altogether.[12]
Data & Visualization
Table 1: Solvent Selection Guide for Reactions of this compound
This table provides a starting point for solvent selection based on the desired reaction type. Properties are sourced from publicly available data.[4][5][8]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Recommended For | Rationale & Caveats |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | SNAr Reactions | Excellent for dissolving salts and stabilizing intermediates. High boiling point allows for heating. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | SNAr Reactions | Highest polarity and boiling point. Can accelerate difficult substitutions but may require careful temperature control to avoid decomposition. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | SNAr, Aldehyde Reactions | Good polarity but lower boiling point. Useful when moderate temperatures are required.[3] |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.5 | 66 | Aldehyde Reactions (e.g., Wittig) | Lower polarity, good for organometallic reagents. Generally not polar enough for efficient SNAr without additives. |
| Toluene | Nonpolar | 2.4 | 111 | Condensations (with Dean-Stark) | Ideal for azeotropic water removal to drive equilibrium-limited reactions to completion. Poor solvent for ionic species. |
| Ethanol (EtOH) | Polar Protic | 24.3 | 78 | Reductive Aminations, some Condensations | AVOID for SNAr . Solvates and deactivates nucleophiles. Useful for reactions where proton transfer is key (e.g., NaBH₄ reductions). |
| Dichloromethane (DCM) | Borderline Aprotic | 9.1 | 40 | General Purpose, Workup | Good for dissolving organic compounds at room temp. Low boiling point limits its use for reactions requiring heat.[13] |
Experimental Protocols & Workflows
Diagram 1: Troubleshooting Workflow for Low-Yield SNAr Reactions
This decision tree provides a logical path for diagnosing and solving issues with SNAr reactions on this compound.
Caption: A decision tree for troubleshooting low yields in SNAr reactions.
Diagram 2: Solvent Role in Stabilizing the SNAr Meisenheimer Intermediate
This diagram illustrates how a polar aprotic solvent facilitates the key step in the SNAr mechanism.
Caption: Solvation of the counter-ion by a polar aprotic solvent stabilizes the transition state.
References
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
-
Fray, J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11096. [Link]
-
Kim, S., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]
-
Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(32), 10786-10803. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester website. [Link]
-
Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine. Pearson+. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester website. [Link]
-
American Chemical Society. (2022, November 21). 2 approaches to new pyridines. [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
Chen, Y., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2267-2279. [Link]
-
OUCI. (n.d.). Exploring solvent effects on reactivity, NLO properties, and toxicological interactions...[Link]
-
de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(10), 14206-14214. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
University of Westminster. (n.d.). Solvent effects and chemical reactivity. Library Search. [Link]
-
SciSpace. (2013). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. [Link]
-
Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]
-
Ward, R. M., et al. (2022). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
-
PubMed. (n.d.). Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles. [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Cd(II), Hg(II) and Zn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. [Link]
-
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]
-
Royal Society of Chemistry. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. [Link]
-
Semantic Scholar. (1982). Solvent effects on chemical reactivity. [Link]
-
Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. [Link]
-
SciSpace. (2022). Article. [Link]
Sources
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managing temperature control in 2-Methoxyisonicotinaldehyde reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxyisonicotinaldehyde (CAS 72716-87-1). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) focused on the critical aspect of temperature control during its reactions. Proper thermal management is paramount to ensuring high yield, purity, and, most importantly, operational safety.
Introduction: The Thermal Sensitivity of this compound
This compound is a substituted pyridine carbaldehyde featuring an electron-donating methoxy group. This electronic configuration makes the aldehyde highly reactive and susceptible to side reactions or degradation if temperature is not meticulously controlled. Recommended storage conditions are between 2-8°C, which underscores its inherent thermal sensitivity[1][2]. This guide is structured to address the most common temperature-related challenges encountered in the laboratory.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed by its potential cause, followed by a detailed, actionable solution.
Problem 1: My Grignard reaction is turning dark brown/black and the yield is low.
Potential Cause: This is a classic sign of reaction overheating. Grignard reactions are notoriously exothermic, and uncontrolled temperature spikes can lead to the decomposition of the Grignard reagent, the aldehyde, or the formation of side products like biphenyls[3]. With a sensitive substrate like this compound, even minor temperature deviations can significantly impact the outcome.
Recommended Solution & Protocol:
-
Pre-cool All Components: Before starting, cool the flask containing your solution of this compound in a dry ice/acetone bath to -78 °C. Also, cool the addition funnel containing the Grignard reagent[4][5].
-
Slow, Controlled Addition: The Grignard reagent must be added dropwise via an addition funnel or a syringe pump. A rapid addition is the most common cause of a runaway exotherm[3].
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to dissipate localized heating at the point of addition.
-
Continuous Temperature Monitoring: Place a calibrated, low-temperature thermometer or thermocouple directly in the reaction mixture (not just in the cooling bath) to monitor the internal temperature. The internal temperature should be maintained below -70 °C during the entire addition process[4].
-
Post-Addition Stirring: Once the addition is complete, allow the reaction to stir at -78 °C for a specified period (e.g., 1 hour) before slowly warming to room temperature[4].
-
Apparatus: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an addition funnel, all under an inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Charge the addition funnel with the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) in THF.
-
Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After complete addition, stir the mixture at -78 °C for 1 hour.
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the cooling bath and allow the mixture to warm to room temperature before proceeding with extraction and purification.
-
Problem 2: My reductive amination with Sodium Borohydride is inefficient or produces multiple byproducts.
Potential Cause: While many reductive aminations can be run at room temperature, the initial imine formation and the reduction step can be influenced by temperature[6]. For an activated aldehyde like this compound, side reactions can occur if the reaction is too warm. Furthermore, sodium borohydride (NaBH₄) can react vigorously with protic solvents like methanol, releasing hydrogen gas and heat. If this exotherm is not managed, it can degrade the aldehyde or the newly formed imine, leading to poor yields.
Recommended Solution & Protocol:
-
Stepwise Procedure: For sensitive substrates, a two-step, one-pot procedure is often more reliable. First, allow the imine to form at a controlled temperature before introducing the reducing agent.
-
Controlled Reagent Addition: The sodium borohydride should be added portion-wise (as a solid) or as a solution at a controlled rate. This prevents a rapid, uncontrolled exotherm from its reaction with the solvent.
-
Optimal Temperature for Reduction: The reduction step is often best performed at a cooler temperature (0-5 °C) to enhance selectivity and minimize side reactions. This ensures the borohydride reduces the imine faster than any potential side reactions can occur.
Below is a logical workflow for troubleshooting reductive amination reactions.
Caption: Troubleshooting workflow for reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Wittig reaction with this compound?
A1: The temperature depends on the reactivity of the phosphonium ylide being used[7][8].
-
For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), the ylide is typically generated at 0 °C or even lower temperatures using a strong base like n-BuLi or NaH. The subsequent reaction with the aldehyde is often initiated at this low temperature and then allowed to slowly warm to room temperature.
-
For stabilized ylides (e.g., those containing an adjacent ester or ketone), which are less reactive, the reaction can often be run at room temperature or with gentle heating. For this compound, it is prudent to start all Wittig reactions at 0 °C and monitor the reaction by TLC/LCMS as it slowly warms to room temperature. This provides a good balance between ensuring the reaction proceeds and preventing potential degradation.
Q2: Can I run reactions with this compound at elevated temperatures (e.g., > 50 °C)?
A2: It is generally not recommended. While some reactions involving pyridine synthesis occur at very high temperatures, these are typically gas-phase industrial processes[9]. For solution-phase chemistry with the isolated aldehyde, its low melting point (33-36 °C) and recommended refrigerated storage suggest poor thermal stability[10][11]. Prolonged heating can lead to polymerization, decomposition (often observed as darkening of the solution), or undesired side reactions. If a reaction requires heat, it should be carefully optimized to the lowest effective temperature and for the shortest possible duration.
Q3: How do I visually identify an uncontrolled exotherm?
A3: An uncontrolled exothermic reaction will present several clear signs:
-
A rapid, unexpected rise in the internal reaction temperature.
-
Sudden, vigorous boiling or refluxing of the solvent, even without external heating.
-
A noticeable change in color, often a rapid darkening to brown or black[3].
-
An increase in pressure within the flask. If any of these are observed, immediately remove the external heating source (if any) and apply more aggressive cooling (e.g., add more dry ice to the bath). If the reaction is dangerously vigorous, move to a safe distance and allow it to subside behind a blast shield.
Q4: What cooling methods are appropriate for reactions with this aldehyde?
A4: The choice of cooling bath should match the target temperature of your reaction.
| Target Temperature Range | Cooling Bath Composition | Typical Applications |
| 0 to 5 °C | Ice / Water | Reductions with NaBH₄, some ylide formations. |
| -10 to -20 °C | Ice / Salt (NaCl) | Reactions requiring moderate cooling. |
| -40 °C | Acetonitrile / Dry Ice | Certain nucleophilic additions. |
| -78 °C | Acetone or Isopropanol / Dry Ice | Grignard reactions, organolithium additions[4][5]. |
Q5: Does the methoxy group affect the aldehyde's reactivity and temperature sensitivity?
A5: Yes. The methoxy group is electron-donating, which increases the electron density of the pyridine ring. This can make the aldehyde carbonyl carbon slightly less electrophilic compared to an unsubstituted pyridine aldehyde. However, it also makes the ring itself more susceptible to certain side reactions. More importantly, such electron-rich aromatic aldehydes can be more prone to oxidation or other degradation pathways at elevated temperatures. Therefore, the presence of the methoxy group reinforces the need for careful temperature control.
This diagram illustrates the conceptual relationship between reaction temperature and the desired outcome.
Caption: General effect of temperature on reaction success.
References
-
ChemicalBook. (2025). 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE Synthesis.
-
BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis.
-
BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
-
ChemicalBook. (2025). 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE CAS#: 72716-87-1.
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
-
Heliyon. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
-
PubMed. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
-
ResearchGate. (2017). The role of aldehydes in vapor phase pyridine synthesis.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
-
Sigma-Aldrich. (n.d.). This compound | 72716-87-1.
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
BLD Pharm. (n.d.). This compound | 72716-87-1.
-
Wikipedia. (n.d.). Wittig reaction.
-
RSC Publishing. (n.d.). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.
-
Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?
-
National Institutes of Health (NIH). (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
-
GuideChem. (n.d.). 2-methoxypyridine-4-carboxaldehyde cas no.72716-87-1.
-
ChemBK. (n.d.). 2-METHOXYPYRIDINE-5-CARBOXALDEHYDE.
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
Sources
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- 10. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE CAS#: 72716-87-1 [amp.chemicalbook.com]
- 11. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.72716-87-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
identifying impurities in 2-Methoxyisonicotinaldehyde by HPLC or GC-MS
Welcome to the technical support center for the analytical characterization of 2-Methoxyisonicotinaldehyde. This guide is designed for researchers, analytical chemists, and quality control professionals who are tasked with identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize established chromatographic principles with practical, field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways, such as the oxidation of the corresponding methanol or reduction of a carboxylic acid derivative, you should consider the potential presence of:
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Degradation Products: These arise from the decomposition of the this compound molecule under various stress conditions.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Likely Origin | Analytical Challenge |
| 2-Methoxyisonicotinic acid | C₇H₇NO₃ | Over-oxidation of the aldehyde or degradation | High polarity; may elute early in reversed-phase HPLC. |
| (2-Methoxypyridin-4-yl)methanol | C₇H₉NO₂ | Incomplete oxidation of the alcohol intermediate | Structurally similar to the parent compound; may require high-efficiency columns for separation. |
| 2-Chloropyridine-4-carboxaldehyde | C₆H₄ClNO | Impurity from starting material if synthesis involves a chloro-precursor | Different polarity and UV spectrum compared to the main compound. |
| Isonicotinaldehyde | C₆H₅NO | Demethylation (degradation) | More polar than the parent compound. |
Q2: Which technique is better for impurity profiling: HPLC or GC-MS?
A2: Both techniques are valuable and provide complementary information.
-
HPLC-UV/PDA is the workhorse for routine purity analysis and quantification. It is robust, reproducible, and ideal for non-volatile impurities like the corresponding carboxylic acid. A Photodiode Array (PDA) detector is crucial for peak purity assessment and can help distinguish between impurities with different UV spectra.
-
GC-MS is superior for identifying volatile and semi-volatile impurities. However, due to the polarity and thermal lability of the aldehyde functional group, derivatization is often required to achieve good chromatographic performance and prevent on-column degradation.[1][2] GC-MS provides structural information through mass fragmentation patterns, which is invaluable for identifying unknown impurities.
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation or stress study is a critical component of method development and validation.[3][4][5] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. The objectives are to:
-
Identify likely degradation products that could form during storage.
-
Demonstrate the stability-indicating nature of your analytical method, i.e., its ability to separate the main compound from all potential degradation products.[3]
-
Understand the degradation pathways of the molecule.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography is the primary technique for purity assessment. Due to the basic nature of the pyridine ring, specific challenges like peak tailing are common.
Core Issue: Chromatographic Peak Tailing
Peak tailing is a frequent problem when analyzing basic compounds like this compound on standard silica-based reversed-phase columns.[6][7][8]
Causality: The primary cause is secondary interactions between the protonated basic analyte (the pyridine nitrogen) and negatively charged, ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[7][9] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Recommended HPLC Starting Conditions
This method is a robust starting point for the analysis of this compound and its related substances. Method validation according to ICH guidelines (Q2(R1)) is mandatory for its intended use.[10]
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Minimizes silanol interactions which cause peak tailing for basic pyridines.[8] A smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Formate, pH 3.0 | Low pH suppresses the ionization of silanol groups.[7] Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility and can improve peak shape. |
| Detection | PDA/UV at ~270 nm | Pyridine derivatives typically have strong absorbance in this region. A PDA detector allows for peak purity analysis across a wider spectrum. |
| Injection Vol. | 5-10 µL | Keep volume low to prevent band broadening. |
| Sample Diluent | Mobile Phase A / Acetonitrile (e.g., 80:20) | The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase composition to prevent peak distortion. |
Troubleshooting Guide: GC-MS Analysis
GC-MS is a powerful tool for the definitive identification of volatile impurities. The primary challenge for aldehydes is ensuring they are sufficiently volatile and stable for gas chromatography.
Core Issue: Analyte Instability and Poor Peak Shape
Direct injection of this compound can lead to several problems:
-
Thermal Degradation: The aldehyde group can be susceptible to degradation in the hot injection port.
-
Poor Volatility: The polarity of the molecule can result in broad, tailing peaks.
-
Adsorption: Active sites in the GC inlet or column can adsorb the analyte, leading to poor recovery and peak shape.
Solution: Derivatization
Derivatization is a chemical modification of the analyte to produce a new compound with properties more suitable for GC analysis.[1][11] For aldehydes, this is a critical step to increase volatility and thermal stability.
Recommended Derivatization Protocol: PFBHA Oximation
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent derivatizing agent for aldehydes.[12][13] It reacts with the carbonyl group to form a stable oxime derivative that is more volatile and highly detectable by an Electron Capture Detector (ECD) or by MS (especially in negative chemical ionization mode).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., Toluene or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 10 mg/mL) in the same solvent.
-
Reaction: In a 2 mL autosampler vial, combine 100 µL of the sample solution with 100 µL of the PFBHA solution. Add a small amount of a catalyst, such as pyridine (5 µL), if needed.
-
Incubation: Cap the vial tightly and heat at 60-70 °C for 60 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Workflow for GC-MS Analysis
Caption: Workflow for impurity identification by GC-MS.
Recommended GC-MS Starting Conditions
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Column | Mid-polarity column, e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse column providing excellent separation for a wide range of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Hot enough to ensure volatilization of the derivative without causing degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A typical starting gradient to separate compounds with different boiling points. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 amu | Covers the expected mass range of the parent derivative and its fragments. |
Interpreting the Mass Spectrum
The mass spectrum provides a fingerprint for compound identification. For this compound (MW: 137.14), key fragmentation patterns under EI are predictable.
-
Molecular Ion (M⁺): A peak at m/z 137 is expected, corresponding to the intact molecule minus one electron.
-
Loss of Hydrogen (M-1): A peak at m/z 136 is common for aldehydes due to the loss of the aldehydic hydrogen.
-
Loss of CHO (M-29): A significant peak at m/z 108 (137-29) from the loss of the formyl radical is highly characteristic of aldehydes.
-
Loss of Methoxy Group (M-31): A peak at m/z 106 (137-31) due to the loss of a ·OCH₃ radical.
-
Pyridine Ring Fragments: Look for characteristic fragments of the pyridine ring, such as at m/z 78.
By comparing the fragmentation pattern of an unknown peak to these expected losses and searching against a spectral library like NIST, you can confidently identify impurities.
References
-
Santa, R. F. (2011). Derivatization Reagents in HPLC/CE. IntechOpen. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science. [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Varynskyi, B. et al. (2018). The Force Degradation Study of the Morpholinium 2-((4-(2- Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL)Thio) Acetate. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 2-Methoxybenzaldehyde. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Nunez-Vergara, L. J., et al. (2006). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. [Link]
-
Gorobets, N., et al. (2017). Synthesis of highly substituted 2-pyridones (Microreview). Chemistry of Heterocyclic Compounds. [Link]
-
Veeprho. (2020). Analytical Method Development – Forced Degradation Study. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Barrón, D., & Barbieri, G. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
Sources
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. epa.gov [epa.gov]
- 5. veeprho.com [veeprho.com]
- 6. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.72716-87-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 001chemical.com [001chemical.com]
- 10. 72716-87-1|this compound|BLD Pharm [bldpharm.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: A Researcher's Guide to Minimizing Product Loss in the Work-up of 2-Methoxyisonicotinaldehyde Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-methoxyisonicotinaldehyde and its derivatives. The unique electronic properties of this scaffold—namely the basic pyridine nitrogen and the sensitive aldehyde functionality—present specific challenges during reaction work-up and purification. Improper handling can lead to significant product loss through degradation, poor phase separation, or unintended solubility.
As Senior Application Scientists, we have consolidated field-proven insights and fundamental chemical principles into this comprehensive troubleshooting manual. Our goal is to provide you with the causal understanding needed to not only follow protocols but to adapt them intelligently to your specific derivative, thereby maximizing yield and purity.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the work-up of this compound derivatives.
Q1: My final yield is significantly lower than expected after a standard aqueous extraction. Where could my product have gone?
A: Product loss for this class of compounds typically occurs via two main pathways: loss to the aqueous layer or chemical degradation.
-
Aqueous Solubility: The pyridine nitrogen is basic and will be protonated under acidic conditions (pH < ~3-4), forming a water-soluble pyridinium salt. If your work-up involves an acid wash and you fail to subsequently basify the aqueous layer sufficiently (to pH > 7-8), your product will remain in the water phase.
-
Chemical Degradation: The aldehyde group is susceptible to oxidation, especially under basic conditions or with prolonged exposure to air, converting it to the corresponding carboxylic acid.[1] This acid impurity is highly water-soluble under basic conditions, leading to its loss during extraction.
Q2: I'm observing a new, more polar spot on my TLC plate after work-up. What is it likely to be?
A: The most probable impurity is the corresponding 2-methoxyisonicotinic acid. This is formed by the oxidation of the aldehyde group.[1] This is common if the reaction mixture is stirred in air for extended periods, especially if the solution is basic. To confirm, you can often spot the aqueous phase (after basification) on the TLC plate; the impurity will likely be present there as its carboxylate salt.
Q3: How can I resolve a persistent emulsion that forms during my liquid-liquid extraction?
A: Emulsions are common when working with basic nitrogen heterocycles. To break them:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force phase separation.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool.
-
Change Solvent: Adding a small amount of a different organic solvent (e.g., a little ethanol if using EtOAc) can sometimes disrupt the emulsion.
Q4: I've confirmed my product is trapped in the aqueous layer. What is the best way to recover it?
A: If your product is in the aqueous layer as a salt (e.g., after an acid wash), you must neutralize it to recover it into an organic solvent.
-
Cool the acidic aqueous layer in an ice bath.
-
Carefully add a base, such as 1M NaOH or a saturated NaHCO₃ solution, while monitoring the pH with litmus paper or a pH meter. Adjust the pH to 8-9.
-
Once basic, extract the aqueous layer multiple times (3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Section 2: In-Depth Troubleshooting & Mechanistic Guides
Guide 1: Mastering the pH Swing for Efficient Purification
The single most critical factor for a successful work-up of these derivatives is precise pH control. The compound's solubility can be toggled between aqueous and organic phases by exploiting the basicity of the pyridine nitrogen. This "pH swing" is a powerful purification tool.
The Underlying Principle:
-
Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, forming a pyridinium cation. This ionic species is soluble in the aqueous phase. This step is useful for washing away non-basic organic impurities.
-
Basic Conditions (pH > 8): The pyridine nitrogen is in its neutral, free-base form. The overall molecule is now much less polar and is preferentially soluble in the organic phase.
The following diagram illustrates this purification strategy, often termed an "acid-base extraction."
Caption: pH-swing extraction workflow for purifying basic pyridine derivatives.
Guide 2: Preventing Oxidative Degradation of the Aldehyde
Aldehydes are prone to air oxidation to form carboxylic acids, a process that can be accelerated by heat, light, and basic conditions.[1]
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the work-up under an inert atmosphere (Nitrogen or Argon), especially if heating is required.
-
Temperature Control: Perform extractions at room temperature or below. If the reaction was run at high temperatures, ensure it is fully cooled before exposing it to air and the aqueous work-up solutions.
-
Avoid Strong Bases: Do not use excessively strong bases (e.g., >2M NaOH) or prolonged exposure to basic conditions. Use saturated sodium bicarbonate where possible, as it is a weaker base.
-
Use of Antioxidants (Optional): In highly sensitive cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can mitigate oxidation.
Section 3: Validated Experimental Protocols
These protocols are designed to be self-validating by including critical checkpoints.
Protocol 1: Standard Extractive Work-up from a Neutral/Basic Reaction
This is the most common scenario, designed to isolate the product while removing salts and polar byproducts.
Workflow Diagram
Caption: Standard workflow for a direct extractive work-up.
Step-by-Step Methodology:
-
Cooling: Ensure the reaction mixture is cooled to room temperature (~20-25 °C).
-
Quenching: If reactive reagents (e.g., organometallics, hydrides) are present, quench them appropriately (e.g., slow addition of water, saturated aq. NH₄Cl, or Rochelle's salt).
-
Dilution: Dilute the mixture with the primary extraction solvent (e.g., EtOAc, DCM) and water.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer 2-3 times with fresh organic solvent.
-
Causality: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
-
Combine & Wash: Combine all organic layers and wash once with brine.
-
Trustworthiness Check: The brine wash should break any minor emulsions and result in a clear separation.
-
-
Drying: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 10-15 minutes.
-
Causality: Removing dissolved water is crucial to prevent product loss or degradation upon concentration and prepares the sample for chromatography.
-
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude material can then be purified further.
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This is a powerful technique specifically for purifying aldehydes from non-aldehyde impurities. It leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Toluene or DCM).
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the adduct may form.
-
Trustworthiness Check: Monitor the reaction by TLC. The spot corresponding to your aldehyde product should disappear from the organic phase.
-
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-aldehyde impurities and can be discarded.
-
Adduct Regeneration: Take the aqueous layer (containing the adduct) and add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is > 8. This reverses the reaction, regenerating the aldehyde.
-
Causality: The equilibrium of adduct formation is pH-sensitive. Basification breaks down the adduct, releasing the free aldehyde.[2]
-
-
Final Extraction: Extract the now basic aqueous solution 3 times with a fresh organic solvent (e.g., DCM).
-
Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified aldehyde.
Section 4: Data & Reference Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Information | Source |
| CAS Number | 72716-87-1 | [3][4] |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3][4] |
| Appearance | Solid | [3] |
| pKa (Pyridine) | ~3-4 (Estimated for similar methoxypyridines) | General Pyridine Chemistry |
| Solubility | Soluble in most common organic solvents (DCM, EtOAc, MeOH, Toluene).[5] | [5] |
| Stability | Sensitive to strong acids/bases and oxidants. The stability of many pharmaceutical compounds is significantly influenced by pH.[6] | [6] |
Table 2: Common Solvents for Extraction
| Solvent | Density (g/mL) | Layer | Notes & Cautions |
| Dichloromethane (DCM) | 1.33 | Bottom | Excellent solvent for many organics. Volatile and a suspected carcinogen. |
| Ethyl Acetate (EtOAc) | 0.90 | Top | Good general-purpose solvent. Prone to hydrolysis under strong acid/base. |
| Diethyl Ether (Et₂O) | 0.71 | Top | Very volatile and extremely flammable. Can form explosive peroxides. |
| Toluene | 0.87 | Top | Good for less polar compounds. High boiling point, harder to remove. |
References
- Development of techniques for purification of waste waters: Removal of pyridine from aqueous solution by adsorption at high-area C-cloth electrodes using in situ optical spectrometry. (2002). Journal of Electroanalytical Chemistry.
- Process for the production of pyridine aldehydes. (1966).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
- General procedures for the purific
- Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. (1974).
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Troubleshooting the synthesis of BINOL deriv
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- This compound. Fluorochem.
- Effect of Water pH on the Chemical Stability of Pesticides. (2001).
- 2-Methoxy Pyridine.
- 72716-87-1|this compound. BLD Pharm.
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 72716-87-1|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2-Methoxyisonicotinaldehyde and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxyisonicotinaldehyde and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during experimental work. Drawing from established principles of pyridine chemistry and forced degradation studies, this resource offers practical solutions and explains the causality behind experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, exposure to light, and the presence of oxidizing agents. The pyridine ring, the methoxy group, and the aldehyde functional group are all susceptible to degradation under certain conditions. Studies on related pyridine derivatives have shown that they can be labile in acidic and alkaline mediums, sensitive to oxidation, and prone to photodegradation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present, the main degradation pathways are expected to be:
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis, particularly under acidic conditions, to yield 2-hydroxyisonicotinaldehyde. The imine derivatives of the aldehyde can also undergo hydrolysis.[2][3]
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (2-methoxyisonicotinic acid).[4][5] Stronger oxidation may lead to N-oxidation of the pyridine ring or even ring opening.
-
Photodegradation: Pyridine derivatives are often sensitive to light, which can lead to complex degradation pathways, including ring cleavage and polymerization.[1][6][7]
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and/or Mass Spectrometric (MS) detectors is the most common and effective method for analyzing degradation products.[8][9] HPLC allows for the separation and quantification of the parent compound and its degradants. MS provides structural information for the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of parent compound in solution.
Possible Cause 1: Hydrolysis
-
Symptoms: Appearance of a more polar peak in the HPLC chromatogram, potentially corresponding to 2-hydroxyisonicotinaldehyde. The rate of degradation is dependent on the pH of the solution.
-
Troubleshooting:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if possible. Pyridine derivatives are generally more stable in neutral conditions.[1]
-
Buffer Selection: Use appropriate buffer systems to maintain a stable pH. Be aware that some buffer components can catalyze hydrolysis.
-
Temperature Control: Store solutions at lower temperatures (2-8°C) to slow down the rate of hydrolysis.
-
-
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
Possible Cause 2: Oxidation
-
Symptoms: Formation of a new peak in the HPLC chromatogram, likely corresponding to 2-methoxyisonicotinic acid. This can be confirmed by LC-MS.
-
Troubleshooting:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Antioxidants: In some formulations, the addition of a suitable antioxidant may be considered, but its compatibility with the compound and downstream applications must be verified.
-
-
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation of this compound.
Issue 2: Discoloration or precipitation of the sample upon exposure to light.
Possible Cause: Photodegradation
-
Symptoms: The sample may turn yellow or brown, and in some cases, a precipitate may form. A complex mixture of degradation products is often observed in the HPLC chromatogram.
-
Troubleshooting:
-
Light Protection: Conduct all experiments in amber glassware or under light-protected conditions (e.g., by wrapping containers in aluminum foil).
-
Storage: Store solid material and solutions in the dark.
-
Photostability Studies: If the compound is intended for a light-exposed application, perform formal photostability studies according to ICH guidelines to characterize the degradation products.[8]
-
-
General Photodegradation Scheme:
Caption: General scheme for the photodegradation of organic molecules.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Forced Degradation Study - Oxidation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
Protocol 3: Forced Degradation Study - Photodegradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent in a quartz tube.
-
Light Exposure: Expose the sample to a light source with a defined output (e.g., a photostability chamber) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC at various time intervals.
Data Presentation
Table 1: Expected Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1M HCl) | Labile[3] | 2-Hydroxyisonicotinaldehyde |
| Basic (e.g., 0.1M NaOH) | Labile[1] | Complex mixture, potential for Cannizzaro reaction |
| Oxidative (e.g., 3% H₂O₂) | Labile | 2-Methoxyisonicotinic acid, N-oxide derivatives |
| Photolytic (UV/Vis light) | Labile[1] | Ring-opened products, polymers |
| Thermal (e.g., 60°C) | Moderately Stable | Depends on other conditions (e.g., presence of water) |
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. PubMed. [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate. [Link]
-
oxidation of aldehydes and ketones. Chemguide. [Link]
-
CAS No. 72716-87-1, this compound. 001CHEMICAL. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC - NIH. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]
-
Oxidation to aldehyde and ketones. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Ivan Huc. [Link]
-
Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube. [Link]
-
ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. ResearchGate. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. OUCI. [Link]
-
A comparison of two determination methods for studying degradation kinetics of the major anthocyanins from blood orange. PubMed. [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
-
Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise. [Link]
-
Degradation of substituted mandelic acids by meta fission reactions. PMC - NIH. [Link]
-
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH. [Link]
-
The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. PubMed. [Link]
-
Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]
-
Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. PubMed. [Link]
-
Degradation study of Nortriptyline HCl by HPTLC method. International Journal of Chemical and Physical Sciences. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. [Link]
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Technical Support Center: Scale-Up of Reactions Using 2-Methoxyisonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyisonicotinaldehyde (CAS 72716-87-1). This guide is designed to provide practical, in-depth solutions to the common challenges encountered when scaling reactions involving this versatile pyridine-based aldehyde from the bench to pilot or manufacturing scale. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Understanding the Reagent: Core Challenges
This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a key building block in pharmaceutical synthesis, notably in the production of drugs like Cevimeline for Sjögren's syndrome.[1][2] However, its unique structure presents specific challenges during scale-up.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound at an industrial scale?
A1: The primary stability concerns are its susceptibility to oxidation and potential for self-condensation or polymerization under improper storage or reaction conditions. The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid (2-methoxyisonicotinic acid), especially in the presence of air (oxygen) and trace metal catalysts, or at elevated temperatures. It is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon) and at controlled, cool temperatures (2-8°C is recommended).[4]
Q2: How does the methoxy group influence the reactivity of the aldehyde?
A2: The methoxy group (-OCH₃) at the 2-position of the pyridine ring is an electron-donating group. This has two main effects:
-
Activation of the Aldehyde: It can slightly increase the electron density on the pyridine ring, which can, in turn, influence the electrophilicity of the aldehyde carbon.
-
Directing Effects: It can influence the regioselectivity of reactions involving the pyridine ring itself, although reactions at the aldehyde are typically more facile.
Section 2: Troubleshooting Reductive Amination
Reductive amination is one of the most common transformations performed with this compound. However, scaling this reaction can be fraught with challenges related to yield, purity, and byproduct formation.[5]
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Yield | 1. Inefficient Imine Formation: The equilibrium may not favor the imine, or water produced during imine formation may inhibit the reaction or decompose the reducing agent.[5] 2. Decomposition of Aldehyde: The starting material may be degrading under the reaction conditions. | 1. Drive Imine Formation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, use a Dean-Stark trap for azeotropic removal of water on a larger scale. A catalytic amount of a weak acid like acetic acid can also promote imine formation.[5] 2. Control Conditions: Use freshly sourced or purified this compound. Perform the reaction at lower temperatures and minimize reaction time. |
| Formation of Byproducts | 1. Over-alkylation: The desired secondary amine product reacts further with the aldehyde to form a tertiary amine.[5] 2. Aldehyde Reduction: The reducing agent directly reduces the starting aldehyde to 2-methoxy-4-(hydroxymethyl)pyridine. | 1. Stoichiometry Control: Use the amine reactant in a slight excess (1.1-1.2 equivalents) to favor the desired reaction. Maintain a lower reaction temperature to reduce the rate of the secondary reaction.[5] 2. Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) , which is known to preferentially reduce the imine over the aldehyde.[5] If using a stronger agent like sodium borohydride (NaBH₄), ensure imine formation is complete before its addition.[6][7] |
| Difficult Product Purification | 1. Similar Polarity: The desired amine product may have a similar polarity to the starting amine or byproducts, making chromatographic separation difficult at scale.[5] 2. Residual Imine: Incomplete reduction leaves a persistent imine impurity that can be difficult to separate and may hydrolyze back to the starting materials.[7] | 1. Acid-Base Extraction: Utilize the basicity of the amine product. Extract the product into an acidic aqueous layer, wash away neutral organic impurities, and then liberate the free amine by basifying the aqueous layer, followed by extraction.[5] 2. Drive Reaction to Completion: Increase the equivalents of the reducing agent, extend the reaction time, or consider a more potent reducing system. Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC) to ensure the disappearance of the imine.[7] |
Scalable Reductive Amination Protocol
This protocol is designed for a one-pot reaction using a mild reducing agent, which is often more efficient and safer for scale-up.
Step 1: Imine Formation
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or ethyl acetate) at room temperature, add the primary or secondary amine (1.0-1.2 eq.).
-
Stir the mixture for 30-60 minutes.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the aldehyde and formation of the imine. A catalytic amount of acetic acid (0.1 eq.) can be added if the reaction is sluggish.[5]
Step 2: Reduction
-
Once imine formation is confirmed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.
-
Safety Note: The addition can be exothermic. For large-scale reactions, control the addition rate to maintain the internal temperature below a set point (e.g., 25-30°C).
-
Stir the reaction mixture at room temperature for 2-24 hours.
Step 3: Work-up and Isolation
-
IPC: Monitor the reaction until the imine intermediate is fully consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified further, for instance, by crystallization or by forming a salt to facilitate isolation.
Section 3: Visualization of Key Processes
To better understand the scale-up workflow and potential pitfalls, the following diagrams illustrate the key decision points and chemical transformations.
General Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis.
Common Side Reaction Pathways
Caption: Key desired and undesired reaction pathways.
Troubleshooting Decision Tree for Purification
Caption: A decision tree for selecting a purification strategy.
References
-
New Drug Approvals. (2019, March 29). Cevimeline. Retrieved from [Link]
-
Fomin, M., et al. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
-
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Retrieved from [Link]
-
Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2015, March 28). Reactivity and stability of selected flavor compounds. Retrieved from [Link]
-
Reddit. (2025, November 12). Help with reductive ammination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 30. Original synthesis of cevimeline. Retrieved from [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 72716-87-1, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101798311A - Method for preparing cis cevimeline.
- Orru, R. V. A., et al. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Active Learning High Coverage Sets of Complementary Reaction Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
arXiv. (2024, January 11). Challenging reaction prediction models to generalize to novel chemistry. Retrieved from [Link]
Sources
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- 4. 72716-87-1|this compound|BLD Pharm [bldpharm.com]
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- 7. reddit.com [reddit.com]
removing unreacted 2-Methoxyisonicotinaldehyde from the product
Technical Support Center
Topic: Strategies for the Removal of Unreacted 2-Methoxyisonicotinaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of removing unreacted this compound from your reaction product. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the steps, but the causality behind each experimental choice.
Understanding the Challenge: Properties of this compound
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the impurity you are trying to remove. This compound is an aromatic aldehyde with a pyridine core, which influences its solubility and reactivity.
| Property | Value | Source(s) |
| CAS Number | 72716-87-1 | [1][2][3] |
| Molecular Formula | C₇H₇NO₂ | [2][3] |
| Molecular Weight | 137.14 g/mol | [1][2][3] |
| Physical Form | Solid | [1][4] |
| Melting Point | 33-36 °C | [5] |
| Storage Temp. | 2-8 °C, under inert gas | [1][5][6] |
The key reactive feature is the aldehyde group, which is susceptible to nucleophilic attack. This reactivity is the foundation for several effective purification methods.
Frequently Asked Questions & Troubleshooting
Q1: I'm struggling to separate my product from unreacted this compound. What are my primary purification options?
A1: Removing a reactive starting material like an aldehyde requires a strategy that exploits its unique chemical properties while preserving your desired product. The three most effective approaches are:
-
Reactive Extraction: Chemically modify the aldehyde to make it highly polar and thus easily separable via liquid-liquid extraction. The most common method is forming a water-soluble bisulfite adduct.[7][8][9]
-
Chromatography: Physically separate the compounds based on their differential adsorption to a stationary phase. While seemingly straightforward, aldehydes can be problematic on standard silica gel.[10][11]
-
Scavenger Resins: Utilize a solid-supported reagent that selectively binds to the aldehyde, allowing you to remove it by simple filtration.[12]
The best choice depends on the stability of your product and the scale of your reaction.
Q2: The bisulfite wash sounds promising. Can you provide a detailed protocol and explain the mechanism?
A2: Absolutely. This is often the most robust method for aldehyde removal.[13][14][15] The technique relies on the nucleophilic addition of a bisulfite ion to the aldehyde's carbonyl carbon, forming a charged, water-soluble salt (the bisulfite adduct).[8][9] This adduct partitions into the aqueous phase during extraction, leaving your purified product in the organic layer.[7]
The key to success is using a water-miscible co-solvent initially to ensure the aldehyde and the aqueous bisulfite can react efficiently before the main extraction.[14][15][16]
Caption: Workflow for Aldehyde Removal via Bisulfite Extraction.
Detailed Protocol: Selective Removal of this compound
This protocol is adapted for aromatic aldehydes from the method developed by Brindle, et al.[14]
-
Dissolution: Dissolve your crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or dimethylformamide (DMF). For aromatic aldehydes like this compound, methanol is often sufficient.[14]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 volumes of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for at least 30 seconds to facilitate the formation of the bisulfite adduct.[13][14]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a 10% ethyl acetate/hexanes mixture) and additional deionized water to the separatory funnel.[14] Shake vigorously and then allow the layers to separate completely.
-
Separation:
-
The aqueous layer (bottom) now contains the water-soluble bisulfite adduct of this compound.
-
The organic layer (top, depending on solvent density) contains your desired product.
-
-
Work-up: Drain and discard the aqueous layer. Wash the organic layer with water and then with brine to remove residual water-soluble impurities.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
-
Verification: Confirm the absence of the aldehyde in your product using ¹H NMR (look for the disappearance of the aldehyde proton signal around 9-10 ppm) or Thin Layer Chromatography (TLC).[17]
Note: This procedure can be reversed. If you need to recover the aldehyde, you can treat the aqueous layer with a base (like NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[7][8][18]
Q3: I tried column chromatography on silica gel, but my yield was low and I saw new spots on my TLC. What went wrong?
A3: This is a common issue. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[10][11] Furthermore, if you use an alcohol in your solvent system (e.g., methanol), it can react with the aldehyde on the silica surface to form hemiacetals or acetals, complicating the purification.[11]
Troubleshooting Column Chromatography of Aldehydes
| Issue | Causality | Recommended Solution |
| Low Recovery / Streaking | The aldehyde is strongly adsorbing to or decomposing on the acidic silica surface. | Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine (Et₃N) before packing the column. Run the column with a mobile phase also containing a small amount of Et₃N.[11] |
| New Spots on TLC | Formation of acetals/hemiacetals due to reaction with alcohol-based eluents catalyzed by acidic silica. | Avoid Alcohol Solvents: Use a non-alcoholic solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.[10][11] |
| Poor Separation | Product and aldehyde have very similar polarity (Rf values are too close). | Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. You will need to re-optimize your solvent system with TLC.[11] |
Q4: Are there any non-extractive or non-chromatographic methods I can use?
A4: Yes, two other methods are worth considering, especially if your product is sensitive or if you need very high purity.
-
Recrystallization: If your desired product is a solid with significantly different solubility characteristics than this compound (which is a low-melting solid), recrystallization can be an excellent and scalable purification step.[19] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol) to find conditions where your product crystallizes out while the aldehyde remains in the mother liquor.[20][21]
-
Aldehyde Scavenger Resins: These are polymer-supported reagents designed to selectively react with and bind aldehydes.[12][22] For example, a resin functionalized with hydrazine or an amino group will react with the aldehyde to form a bound hydrazone or imine.
Workflow for Using a Scavenger Resin:
-
Add the scavenger resin to your crude reaction mixture in an appropriate solvent.
-
Stir the mixture for a specified time (consult the manufacturer's protocol).
-
Filter the mixture. The resin, now bound to the unreacted aldehyde, is removed as a solid.
-
The filtrate contains your purified product. Simply concentrate the solvent to isolate it.
This method is exceptionally clean as it avoids aqueous workups and chromatography. It is particularly useful for final purification steps in medicinal chemistry workflows.[12]
References
-
Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). [Link]
-
Sci-Hub. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Welin, E. R., et al. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters. [Link]
-
Münzing Chemie. Aldehyde Scavenger. [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
VTechWorks. Chapter 5. Aldehyde Scavenging Agents and Packaging Material. [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Münzing Chemie. FENTAK® CT31157. [Link]
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
- Google Patents. (1972).
-
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2015). How do I break benzaldehyde-sodium bisulphite complex?. [Link]
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
LabXchange. Synthesis, Distillation, & Recrystallization. [Link]
- Google Patents. (2012).
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxyisonicotinaldehyde and 2-Hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of 2-methoxyisonicotinaldehyde and 2-hydroxyisonicotinaldehyde. This document moves beyond a simple cataloging of reactions to explore the underlying electronic and steric drivers that dictate their chemical behavior. The insights and experimental frameworks presented herein are designed to empower researchers in synthetic chemistry and drug discovery to make informed decisions in experimental design and lead optimization.
Introduction: Structural Nuances and Their Chemical Implications
This compound and 2-hydroxyisonicotinaldehyde are substituted pyridine-4-carboxaldehydes, a class of compounds with significant applications in medicinal chemistry and materials science. While structurally similar, the seemingly minor difference between a methoxy and a hydroxyl group at the 2-position imparts a profound divergence in their reactivity. This guide will dissect these differences, providing both a theoretical framework and practical, experimentally-grounded comparisons.
The core of their differing reactivity lies in the electronic nature of the ortho-substituent and, in the case of the hydroxyl group, the potential for tautomerization. These factors directly influence the electrophilicity of the aldehyde's carbonyl carbon, its susceptibility to nucleophilic attack, and its behavior under oxidative and reductive conditions.
Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of the aldehyde functional group is intrinsically linked to the electronic properties of the pyridine ring and its substituents.
2.1. Inductive and Resonance Effects:
-
This compound: The methoxy group (-OCH₃) exhibits a dual electronic effect. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom. However, it is also a resonance electron-donating group, capable of delocalizing a lone pair of electrons into the pyridine ring.[1] This resonance effect increases electron density at the ortho and para positions.
-
2-Hydroxyisonicotinaldehyde: The hydroxyl group (-OH) also displays both inductive and resonance effects. Similar to the methoxy group, it is inductively electron-withdrawing. Crucially, the hydroxyl group is a stronger resonance electron donor compared to the methoxy group.[2]
2.2. The Decisive Role of Tautomerism in 2-Hydroxyisonicotinaldehyde:
A critical factor governing the reactivity of 2-hydroxyisonicotinaldehyde is its existence in a tautomeric equilibrium with its pyridone form. In polar solvents, the pyridone tautomer is significantly favored.[3][4] This equilibrium has a profound impact on the molecule's electronic properties and, consequently, its reactivity. The pyridone form diminishes the aromatic character of the ring and alters the electronic influence on the aldehyde group.
Comparative Reactivity in Key Transformations
The subtle electronic and structural differences between this compound and 2-hydroxyisonicotinaldehyde manifest in their reactivity towards common organic transformations.
3.1. Nucleophilic Addition: A Window into Electrophilicity
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and equilibrium of these reactions are a direct measure of the carbonyl carbon's electrophilicity.
A key indicator of aldehyde reactivity is the extent of hydrate formation in aqueous solutions. A more electrophilic aldehyde will have a higher propensity to form a gem-diol hydrate. Experimental data on analogous 2-substituted pyridine-3-carboxaldehydes reveals a significant difference in hydrate formation.[2]
| Compound Analogue | % Hydrate Formation (Neutral pH) |
| 2-Methoxy-3-pyridinecarboxaldehyde | ~93% |
| 2-Hydroxy-3-pyridinecarboxaldehyde | ~63% |
Data adapted from a study on pyridinecarboxaldehyde analogues.[2]
This data strongly suggests that the methoxy-substituted aldehyde is significantly more electrophilic and thus more reactive towards nucleophiles than its hydroxy counterpart. This is attributed to the stronger electron-donating resonance of the hydroxyl group and the prevalence of the less reactive pyridone tautomer in the case of the 2-hydroxy analogue.[2]
Experimental Protocol: Comparative Analysis of Hydrate Formation via ¹H NMR
This protocol provides a framework for quantifying the relative reactivity of this compound and 2-hydroxyisonicotinaldehyde towards water as a nucleophile.
Objective: To determine the equilibrium constant for hydrate formation for each aldehyde in an aqueous solvent system.
Materials:
-
This compound
-
2-Hydroxyisonicotinaldehyde
-
Deuterated water (D₂O)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare stock solutions of each aldehyde in DMSO-d₆.
-
In an NMR tube, add a precise volume of the aldehyde stock solution.
-
Add a precise volume of D₂O to the NMR tube.
-
Acquire a ¹H NMR spectrum of the sample immediately after mixing and at regular intervals until equilibrium is reached.
-
Integrate the signals corresponding to the aldehyde proton and the gem-diol proton of the hydrate.
-
Calculate the percentage of hydrate formation using the formula: % Hydrate = [Integral(hydrate CH)] / [Integral(hydrate CH) + Integral(aldehyde CHO)] * 100.
Causality Behind Experimental Choices:
-
DMSO-d₆/D₂O solvent system: This allows for the dissolution of the aldehydes while providing the aqueous environment necessary for hydrate formation.
-
¹H NMR spectroscopy: This is a powerful, non-invasive technique for quantifying the relative concentrations of different species in solution at equilibrium.
3.2. Oxidation: Probing the Susceptibility to Electron Removal
Aldehydes are readily oxidized to carboxylic acids. The ease of this oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.
Expected Reactivity: Based on the greater electron-donating nature of the hydroxyl group, 2-hydroxyisonicotinaldehyde is expected to be more susceptible to oxidation than this compound. The increased electron density on the pyridine ring can stabilize the transition state of the oxidation reaction.
Experimental Protocol: Comparative Oxidation with Tollens' Reagent
This qualitative experiment provides a visual comparison of the relative ease of oxidation.
Objective: To visually assess the relative rates of oxidation of the two aldehydes using the formation of a silver mirror as an indicator.
Materials:
-
This compound
-
2-Hydroxyisonicotinaldehyde
-
Tollens' reagent (freshly prepared)
-
Test tubes
-
Water bath
Procedure:
-
Prepare equimolar solutions of each aldehyde in a suitable solvent (e.g., ethanol).
-
In separate, clean test tubes, add 1 mL of each aldehyde solution.
-
To each test tube, add 2 mL of freshly prepared Tollens' reagent.
-
Gently warm the test tubes in a water bath (around 60 °C).
-
Observe the rate of formation of a silver mirror or a black precipitate of silver.
Self-Validating System: The simultaneous execution of the test for both compounds under identical conditions allows for a direct visual comparison, with the relative speed of silver mirror formation indicating the relative ease of oxidation. A more rapid and dense silver mirror formation for 2-hydroxyisonicotinaldehyde would support the hypothesis of its greater susceptibility to oxidation.
3.3. Reduction: Assessing the Acceptance of Hydride
The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved with hydride reagents like sodium borohydride (NaBH₄). The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.
Expected Reactivity: Given that this compound is more electrophilic, it is predicted to undergo reduction with hydride reagents more readily than 2-hydroxyisonicotinaldehyde.
Experimental Protocol: Comparative Reduction with Sodium Borohydride Monitored by TLC
This protocol allows for a semi-quantitative comparison of the reduction rates.
Objective: To compare the reaction rates of the reduction of the two aldehydes by monitoring the disappearance of the starting material over time using thin-layer chromatography (TLC).
Materials:
-
This compound
-
2-Hydroxyisonicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for visualization
Procedure:
-
In separate flasks, dissolve equimolar amounts of each aldehyde in methanol.
-
At time zero, add an equimolar amount of NaBH₄ to each flask and start a timer.
-
At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plates in a suitable solvent system.
-
Visualize the spots under a UV lamp and compare the relative intensities of the starting aldehyde spots over time.
Data Interpretation: A faster disappearance of the starting material spot for this compound would indicate a faster reaction rate, confirming its higher reactivity towards hydride reduction.
Visualizing the Chemical Logic
Diagram 1: Factors Influencing Aldehyde Reactivity
Caption: Electronic factors governing the reactivity of the two aldehydes.
Diagram 2: Experimental Workflow for Comparative Reactivity Analysis
Sources
A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2-Methoxyisonicotinaldehyde and Isonicotinic Acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a multitude of approved drugs. Within the vast family of pyridine-based building blocks, 2-methoxyisonicotinaldehyde and isonicotinic acid represent two key reagents, each offering a distinct set of synthetic advantages. This guide provides an in-depth, objective comparison of their performance in drug synthesis, supported by experimental insights and data, to aid researchers in making informed decisions for their synthetic campaigns.
At a Glance: Two Sides of the Same Coin
Isonicotinic acid, or pyridine-4-carboxylic acid, is a well-established and extensively utilized building block, most famously as the precursor to the frontline anti-tuberculosis drug, isoniazid.[1][2] Its carboxylic acid handle provides a reliable anchor for amide and ester formation, fundamental reactions in drug discovery.
On the other hand, this compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a more specialized but increasingly valuable intermediate.[3][4] The aldehyde functionality opens a gateway to a different set of chemical transformations, such as imine formation, reductive amination, and olefination reactions, allowing for the construction of diverse molecular architectures.[5][6] The presence of the 2-methoxy group can also significantly influence the electronic properties of the pyridine ring and the conformational preferences of the final molecule, which can be crucial for optimizing drug-target interactions.[7]
Core Chemical Characteristics: A Comparative Overview
| Feature | Isonicotinic Acid | This compound |
| IUPAC Name | Pyridine-4-carboxylic acid | 2-Methoxypyridine-4-carbaldehyde |
| CAS Number | 55-22-1 | 72716-87-1 |
| Molecular Formula | C₆H₅NO₂ | C₇H₇NO₂ |
| Molecular Weight | 123.11 g/mol | 137.14 g/mol |
| Key Functional Group | Carboxylic Acid (-COOH) | Aldehyde (-CHO) with a Methoxy substituent (-OCH₃) |
| Primary Reactivity | Nucleophilic acyl substitution (Amide/Ester formation) | Nucleophilic addition to the carbonyl, Condensation reactions |
The Synthetic Arena: Where Each Contender Shines
The choice between isonicotinic acid and this compound hinges on the desired synthetic outcome and the target molecular scaffold. Each compound offers a distinct tactical advantage in the hands of a medicinal chemist.
Isonicotinic Acid: The Workhorse of Amide and Ester Synthesis
The carboxylic acid moiety of isonicotinic acid is a robust and versatile functional group. Its primary utility lies in the formation of amide and ester bonds, which are prevalent in a vast array of pharmaceuticals.
A quintessential example is the synthesis of Isoniazid , a cornerstone in the treatment of tuberculosis.[1] The synthesis involves the reaction of isonicotinic acid with hydrazine, often via an ester intermediate to improve reaction conditions and yield.[1][8]
Beyond isoniazid, isonicotinic acid serves as a scaffold for a wide range of bioactive molecules, including potent anti-inflammatory and antimicrobial agents.[2][7] The ability to readily form amides and esters allows for the exploration of extensive structure-activity relationships (SAR) by coupling with diverse amine and alcohol building blocks.
Experimental Protocol: Synthesis of Isoniazid from Isonicotinic Acid (via Ethyl Isonicotinate)
This two-step procedure is a classic example of leveraging the reactivity of isonicotinic acid.
Step 1: Esterification of Isonicotinic Acid
-
To a solution of isonicotinic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl isonicotinate.
Step 2: Hydrazinolysis of Ethyl Isonicotinate
-
Dissolve the obtained ethyl isonicotinate (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Upon cooling, the isoniazid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain pure isoniazid.
This compound: A Gateway to Diverse Heterocycles and Complex Linkages
The aldehyde functionality of this compound provides a portal to a different realm of synthetic transformations, crucial for constructing more complex and diverse molecular architectures.
Imine Formation and Reductive Amination: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases).[4][9] These imines can be valuable pharmacophores in their own right or can be subsequently reduced to secondary amines through reductive amination, a powerful tool for introducing flexible linkers in drug candidates.[5]
Wittig Reaction and Olefination: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds with high regioselectivity.[10][11] This is particularly useful for synthesizing stilbene-like structures or for introducing vinyl linkers.
Building Blocks for Kinase Inhibitors and Other Complex Targets: Methoxy-substituted pyridine and quinoline aldehydes are recognized as valuable intermediates in the synthesis of potent kinase inhibitors and other targeted therapies.[1][2] The aldehyde group serves as a handle for constructing complex heterocyclic systems through multi-component reactions or cyclocondensations.
Experimental Protocol: Representative Imine Formation from this compound
This general procedure illustrates the straightforward condensation of this compound with a primary amine.
-
Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the primary amine (1 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, the imine product can often be isolated by simple filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of these two building blocks, the following diagrams outline their key reaction pathways.
Caption: Synthetic pathways of Isonicotinic Acid.
Caption: Synthetic pathways of this compound.
Performance in Drug Synthesis: A Head-to-Head Comparison
While direct, side-by-side comparative studies with quantitative yield data for the same target molecule using both starting materials are scarce in the literature, a qualitative and application-based comparison can be drawn.
| Aspect | Isonicotinic Acid | This compound |
| Established Applications | High. Extensively used for anti-tuberculosis, anti-inflammatory, and antimicrobial agents.[1][2][7] | Moderate but growing. Used as an intermediate for kinase inhibitors and other complex heterocyclic systems.[1][2] |
| Synthetic Versatility | Primarily for amide and ester bond formation. | Enables a wider range of C-N and C-C bond formations (imines, secondary amines, alkenes). |
| Reaction Conditions | Amide/ester formation often requires coupling agents or activation (e.g., conversion to acid chloride). | Condensation reactions are often straightforward, sometimes requiring mild acid or base catalysis. Reductive amination and Wittig reactions have well-established protocols.[5][6][10] |
| Drug-like Scaffolds | Leads to linear or cyclic structures with amide/ester linkers. | Allows for the introduction of more diverse and flexible linkers, as well as rigidified structures through cyclization. |
| Influence of Substituent | The carboxylic acid is the primary reactive site. | The aldehyde is the primary reactive site, while the 2-methoxy group can influence the electronics and conformation of the final molecule.[7] |
Conclusion: Choosing the Right Tool for the Job
Both isonicotinic acid and this compound are valuable assets in the medicinal chemist's toolbox. The choice between them is not a matter of one being definitively "better," but rather a strategic decision based on the desired molecular architecture and the synthetic route envisioned.
Isonicotinic acid remains the undisputed champion for the rapid and reliable synthesis of libraries of amides and esters, making it an excellent starting point for initial SAR exploration and for accessing well-established pharmacophores.
This compound , while less documented in terms of sheer volume of applications, offers a gateway to greater structural diversity and complexity. Its utility in forming a variety of carbon-nitrogen and carbon-carbon bonds makes it an indispensable tool for lead optimization and for the synthesis of next-generation targeted therapies where unique linkers and heterocyclic cores are required.
As drug discovery continues to evolve towards more complex and highly specific molecular targets, the strategic application of versatile building blocks like this compound is poised to become increasingly critical. Researchers who understand the distinct advantages of both isonicotinic acid and its aldehyde counterpart will be better equipped to navigate the challenging yet rewarding path of modern drug synthesis.
References
- Isoniazid, also known as isonicotin hydrazine (INH), is a critical first-line anti-tuberculosis drug that has played an essential role in the management of tuberculosis (TB) since its therapeutic introduction in 1951. The synthesis of isoniazid is primarily achieved through the chemical reaction of isonicotinic acid with hydrazine, or through the reaction of isonicotinic acid ester with hydrazine. (Source: vertexaisearch.cloud.google.com)
- Isonicotinic acid is an organic compound, also referred to as 4-carboxypyridine or picolinic acid. The chemical formula of isonicotinic acid is C6H5NO2 and is used in a variety of pharmaceutical and agricultural industries. (Source: vertexaisearch.cloud.google.com)
- 2-Methoxypyridine-4-carboxylic acid is a versatile compound recognized for its significant role in various chemical syntheses and applications. This aromatic carboxylic acid features a methoxy group and a carboxylic acid functional group, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure allows for enhanced solubility and reactivity, facilitating its use in the synthesis of biologically active compounds. (Source: chem-impex.com)
- Isonicotinic acid-N'-octadecanoyl hydrazide (12) was more active than the standard drug isoniazid. (Source: benthambooks.com)
- Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (Source: benthambooks.com)
- The Wittig Reaction allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt. (Source: organic-chemistry.org)
- Reductive amination is a form of amination that converts a carbonyl group to an amine via an intermediate imine. The carbonyl group is most commonly a ketone or an aldehyde. (Source: en.wikipedia.org)
- The Wittig reaction or Wittig olefination is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine oxide. (Source: chem.libretexts.org)
- The invention discloses a preparation method of isoniazid, which comprises the steps of firstly reacting isonicotinic acid ester generated by esterification reaction of isonicotinic acid, alcohol and an acylation reagent with an ether reagent in an alcohol solution of hydrogen chloride to generate isonicotinic acid ester hydrochloride, then condensing with hydrazine hydrate to generate a crude product of isoniazid, and refining to obtain a finished product.
- In search of anti-inflammatory compounds, novel scaffolds containing isonicotinoyl motif were synthesized via an efficient strategy. The compounds were screened for their in vitro anti-inflammatory activity. (Source: ncbi.nlm.nih.gov)
- Imines are made by reacting a primary amine with a carbonyl compound - an aldehyde or ketone. (Source: youtube.com)
- 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE (CAS 72716-87-1) information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. (Source: chemicalbook.com)
- This compound (CAS 72716-87-1), MW: 137.14, MF: C7H7NO2. (Source: scbt.com)
- Product F065204 - Molecular Formula: C7H7NO2, Purity: 97%, State: Solid. High quality chemical from Fluorochem. (Source: fluorochem.co.uk)
- 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE. (Source: chemicalbook.com)
- This compound (CAS 72716-87-1). (Source: scbt.com)
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Navigating Uncharted Territory: The Biological Potential of 2-Methoxyisonicotinaldehyde Derivatives Remains Largely Unexplored
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the exploration of the biological activities of 2-methoxyisonicotinaldehyde derivatives. Despite the known therapeutic potential of related isonicotinaldehyde compounds, specific data on the antimicrobial, anticancer, or other biological effects of derivatives from the 2-methoxy substituted scaffold are not sufficiently documented to conduct a comparative analysis against established drugs.
This guide sought to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound derivatives and their performance relative to known therapeutic agents. However, the foundational experimental data required for such a comparison—including metrics like half-maximal inhibitory concentrations (IC50), minimum inhibitory concentrations (MICs), and other quantitative measures of biological activity—are not present in the current body of scientific literature.
While a direct comparison is not feasible, this document will summarize the established biological activities of closely related chemical families, such as thiosemicarbazones, Schiff bases, and hydrazones derived from other aldehydes. This information may offer valuable insights for researchers interested in pioneering the investigation of this compound derivatives.
The Landscape of Related Heterocyclic Compounds
The isonicotinoyl hydrazone structure, for instance, is a well-known pharmacophore, most notably recognized in the antitubercular drug isoniazid.[1] This has spurred extensive research into other hydrazone derivatives, which have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
Thiosemicarbazones: A Class with Broad-Spectrum Activity
Thiosemicarbazones, synthesized from the condensation of thiosemicarbazide with aldehydes or ketones, are a class of compounds extensively studied for their diverse biological activities.[4] These activities include antibacterial, antifungal, antiviral, and antitumor properties.[4][5] The antimicrobial potential of thiosemicarbazones is often enhanced through coordination with metal ions, forming complexes that can exhibit greater efficacy than the free ligands.[4][6][7] For example, certain thiosemicarbazone complexes have demonstrated potent antimicrobial activity, with some showing MIC values comparable to standard antibiotics like Ciprofloxacin.[4]
Schiff Bases: Versatile Compounds in Medicinal Chemistry
Schiff bases, characterized by the azomethine group (-C=N-), are another class of compounds with significant therapeutic interest. They are synthesized from the condensation of primary amines with carbonyl compounds.[8] Schiff bases and their metal complexes have been reported to possess a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[8][9][10] The anticancer activity of some Schiff base metal complexes has been demonstrated against various cancer cell lines, including the MCF-7 breast cancer cell line.[9][11]
Methodologies for Evaluating Biological Activity
Should researchers embark on the synthesis and evaluation of this compound derivatives, a number of well-established experimental protocols would be applicable.
Antimicrobial Susceptibility Testing
A standard method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using techniques like the microdilution method.[5] This involves exposing various concentrations of the test compound to a panel of pathogenic bacteria and fungi to determine the lowest concentration that inhibits visible growth.[12] The disc diffusion method is another common qualitative screening method.[6]
In Vitro Anticancer Activity Assessment
The cytotoxic effects of novel compounds against cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth.[13] Further mechanistic studies can include apoptosis assays, such as caspase activity and Annexin-V staining, to understand how the compounds induce cell death.[10][13]
Conceptual Workflow for Future Investigations
Researchers venturing into this unexplored area would typically follow a structured workflow.
Caption: A conceptual workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While the therapeutic potential of many isonicotinaldehyde derivatives is well-documented, the specific biological activities of this compound derivatives remain an open question. The absence of published data highlights a significant opportunity for original research. The synthesis of novel thiosemicarbazones, Schiff bases, hydrazones, and other derivatives from this compound, followed by rigorous biological evaluation using established methodologies, could unveil new therapeutic agents with unique properties. Future investigations in this area are warranted to fill this knowledge gap and potentially expand the arsenal of antimicrobial and anticancer compounds.
References
- Koca, M., Servi, S., & Kirilmis, C. (2007). Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Folia Microbiologica, 52(1), 15–25.
- Mail Kumaran, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.
- Nowak, M., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(3), 2397.
- Korkmaz, G., & Çakır, U. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark Akademik.
- Vasilev, K., et al. (2022).
- Ziembicka, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(3), 1344.
- Al-Hamdani, A. A., et al. (2021). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. Molecules, 26(15), 4642.
- Mary, S. J., & Viji, C. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(5), 1035-1049.
- Carradori, S., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386–1396.
- Yurttaş, L., & Kaplancıklı, Z. A. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863–875.
- Ak, S., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Molecular and Cellular Biochemistry.
- Singh, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Journal of Pharmacy and Technology, 17(11), 5021-5026.
- Unawane, A. S., & Mahale, R. G. (2014). Synthesis and Characterization and Biological Activities of Hydrazones. International Journal of Innovative Research in Science, Engineering and Technology, 3(7), 14614-14619.
- Rollas, S., & Küçükgüzel, Ş. G. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(5), 342-368.
- Tasso, T., et al. (2022). Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes. Molecules, 27(19), 6533.
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A Guide to the Analytical Verification of Synthesized 2-Methoxyisonicotinaldehyde Against Commercial Standards
In the landscape of drug discovery and development, the starting materials' integrity is not merely a matter of quality control; it is the bedrock upon which reproducible, safe, and effective therapeutics are built.[1][2] 2-Methoxyisonicotinaldehyde, a pivotal pyridine-based building block, serves as a precursor in the synthesis of a multitude of biologically active molecules.[3] Its purity is paramount, as even trace impurities can propagate through multi-step syntheses, leading to off-target effects, reduced yield, and compromised clinical outcomes.[4][5]
This guide provides a comprehensive framework for researchers to rigorously assess the purity of in-house synthesized this compound. We will move beyond simple pass/fail criteria, delving into a multi-technique, self-validating analytical workflow that provides an unambiguous purity profile comparable to high-grade commercial standards.
The Rationale for a Multi-Pronged Analytical Approach
No single analytical technique can definitively establish both the identity and purity of a compound. A robust assessment relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of the puzzle. Chromatography separates components by physical properties, while spectroscopy provides a detailed fingerprint of molecular structure. This combined approach ensures that what you have is what you think you have, and that it is free from meaningful contaminants.
Caption: A comprehensive workflow for purity assessment.
Chromatographic Separation: Quantifying Purity
Chromatographic methods are the gold standard for determining the purity of a sample by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary method for quantifying non-volatile or thermally sensitive organic compounds. It separates molecules based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase C18 column is ideal, as it effectively separates moderately polar aromatic compounds. The purity is calculated based on the relative area of the main peak to the total area of all peaks detected.
Experimental Protocol: RP-HPLC
-
System Preparation: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (pH=3) at a 50:50 (v/v) ratio.[6] All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) or UV/VIS Detector set at 225 nm.[6]
-
Sample Preparation: Accurately weigh ~5 mg of synthesized product and the commercial standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Run a blank (mobile phase), followed by the commercial standard, and then the synthesized sample. The retention time of the major peak in the synthesized sample should match that of the standard. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for identifying the primary compound and detecting any volatile impurities (e.g., residual solvents or volatile by-products). The gas chromatogram provides a purity profile based on peak area, while the mass spectrometer fragments the eluted molecules, providing a unique mass spectrum "fingerprint" that confirms the molecular weight and structure.[7][8]
Experimental Protocol: GC-MS
-
System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C, with electron ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the synthesized product and commercial standard in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be extracted and compared to the standard and/or a reference library (e.g., NIST). The molecular ion peak [M]+ at m/z = 137 should be clearly visible.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide irrefutable evidence of the molecular structure, confirming that the major peak seen in chromatography is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For purity assessment, the ¹H NMR spectrum is particularly valuable; the absence of unexpected signals is a strong indicator of high purity.
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- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Unambiguous Assignment: A Comparative Guide to Validating 2-Methoxyisonicotinaldehyde Derivative Structures Using 2D NMR
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Derivatives of 2-methoxyisonicotinaldehyde are a promising class of compounds, serving as key building blocks in the synthesis of a wide array of pharmacologically active agents. However, the synthetic routes to these derivatives are often fraught with challenges of regioselectivity, leading to the potential for isomeric impurities that can be difficult to distinguish using conventional analytical techniques. This guide provides an in-depth, experience-driven comparison of analytical methodologies, demonstrating why a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—stands as the gold standard for the unambiguous structural validation of these important molecules.
The Challenge: Regioisomeric Ambiguity in Synthesis
The synthetic derivatization of the this compound scaffold, for instance, through the introduction of an aryl group, can potentially lead to the formation of multiple regioisomers. A common synthetic goal might be the selective substitution at the C3 position. However, depending on the reaction conditions and the nature of the reactants, substitution at other positions on the pyridine ring can occur, yielding a mixture of products that are isobaric and may exhibit similar chromatographic behavior, complicating their separation and individual characterization.
Consider a hypothetical reaction aimed at producing 3-aryl-2-methoxyisonicotinaldehyde (Isomer A). A potential and common side-product could be the 5-aryl-2-methoxyisonicotinaldehyde (Isomer B).
Hypothetical Reaction and Potential Products:
-
Target Product (Isomer A): 3-Aryl-2-methoxyisonicotinaldehyde
-
Potential Byproduct (Isomer B): 5-Aryl-2-methoxyisonicotinaldehyde
These two isomers, having the same mass and elemental composition, present a significant analytical challenge.
The Limitations of 1D NMR and Mass Spectrometry
While ¹H and ¹³C NMR are foundational techniques, they often fall short in providing conclusive evidence for the exact substitution pattern in such cases. In our hypothetical mixture of Isomer A and Isomer B, the ¹H NMR spectra would likely show complex aromatic regions with overlapping signals and ambiguous coupling patterns, making definitive assignment of the proton network challenging. Similarly, while mass spectrometry can confirm the molecular weight of the product, distinguishing between positional isomers based on fragmentation patterns can be unreliable, as they may produce many of the same fragment ions.[1] The differentiation often relies on subtle differences in the relative abundances of these ions, which can be influenced by instrumental parameters.[2][3][4]
The 2D NMR Solution: A Multi-faceted Approach to Structural Elucidation
A combination of 2D NMR experiments provides a robust and self-validating system for the complete and unambiguous assignment of the molecular structure. By mapping out the connectivity of atoms within the molecule, we can definitively determine the substitution pattern.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a PFG (Pulsed-Field Gradient) probe.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify the chemical shifts of all proton signals.
-
¹³C NMR: Acquire a standard 1D carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). This is crucial for tracing out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is instrumental in connecting different spin systems and identifying quaternary carbons.
-
Optimization: The HMBC experiment is optimized for a range of long-range coupling constants. For pyridine derivatives, a value of 8 Hz is a good starting point, as typical ²JCH and ³JCH values fall within the 5-10 Hz range.[5][6] It can be beneficial to run two HMBC experiments, one optimized for 5 Hz and another for 10 Hz, to ensure all correlations are observed.[6]
-
Case Study: Differentiating Isomer A and Isomer B
Let's apply this workflow to our hypothetical mixture. After acquiring the full suite of 2D NMR spectra, the key to differentiating Isomer A from Isomer B lies in the long-range correlations observed in the HMBC spectrum, particularly those involving the aldehyde proton and the protons on the pyridine ring.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | Isomer A (3-Aryl) | Isomer B (5-Aryl) |
| ¹H Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | |
| Aldehyde-H | ~10.1 | ~10.1 |
| Methoxy-H | ~4.0 | ~4.0 |
| Pyridine H-5 | ~8.5 | - |
| Pyridine H-6 | ~8.7 | ~8.8 |
| Pyridine H-3 | - | ~8.2 |
| Aryl-H | 7.2 - 7.6 | 7.2 - 7.6 |
| ¹³C Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |
| Aldehyde-C | ~192 | ~192 |
| Methoxy-C | ~54 | ~54 |
| Pyridine C-2 | ~164 | ~164 |
| Pyridine C-3 | ~135 (Quaternary) | ~140 |
| Pyridine C-4 | ~145 (Quaternary) | ~148 (Quaternary) |
| Pyridine C-5 | ~125 | ~138 (Quaternary) |
| Pyridine C-6 | ~150 | ~152 |
| Aryl-C | 128 - 140 | 128 - 140 |
The Decisive HMBC Correlations:
The HMBC spectrum will provide the definitive proof of structure. The key correlations to look for are between the aldehyde proton (CHO) and the carbons of the pyridine ring.
-
For Isomer A (3-Aryl): The aldehyde proton at ~10.1 ppm will show a ³JCH correlation to the quaternary carbon C-3, which is substituted with the aryl group. It will also show a ²JCH correlation to the quaternary carbon C-4. Crucially, there will be no correlation between the aldehyde proton and a protonated pyridine carbon.
-
For Isomer B (5-Aryl): The aldehyde proton will show a ³JCH correlation to the now protonated C-3 and C-5. The correlation to C-5 will be a key diagnostic, as this carbon is substituted with the aryl group in this isomer.
Comparative Analysis with Other Techniques
| Technique | Advantages | Disadvantages for this compound Derivatives |
| 2D NMR (COSY, HSQC, HMBC) | - Provides unambiguous structural information through atom connectivity.[7]- Differentiates isomers reliably.- Non-destructive.- Relatively small sample amount required (5-10 mg). | - Can be time-consuming to acquire and interpret.- Requires access to a high-field NMR spectrometer. |
| X-ray Crystallography | - Provides the absolute 3D structure with high precision.[8] | - Requires a suitable single crystal, which can be difficult and time-consuming to grow for pyridine derivatives.[9][10]- The crystal structure may not represent the conformation in solution.[7][11]- Not suitable for analyzing mixtures. |
| Mass Spectrometry (MS) | - High sensitivity, requires very small sample amounts.- Provides accurate molecular weight. | - Often fails to differentiate between positional isomers as fragmentation patterns can be very similar.[1]- Interpretation of fragmentation can be complex and non-definitive. |
Conclusion: The Authoritative Power of 2D NMR
For researchers and professionals in drug development working with this compound derivatives, relying solely on 1D NMR and mass spectrometry for structural validation is a significant risk. The potential for regioisomeric impurities necessitates a more rigorous analytical approach. The suite of 2D NMR experiments—COSY, HSQC, and, most critically, HMBC—provides an unparalleled level of detail, allowing for the definitive mapping of the molecular structure. This multi-dimensional approach is not merely a characterization technique; it is a self-validating system that ensures the scientific integrity of the research and the quality of the developed compounds. While X-ray crystallography offers a gold standard for solid-state structure, its practical limitations make 2D NMR the most reliable and accessible method for the routine and unambiguous structural validation of this important class of molecules in solution.
References
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Takeuchi, Y., & Dennis, N. (1975). Long range 13C 1H coupling constants IV—methoxy‐, amino‐ and hydroxypyridines. Organic Magnetic Resonance, 7(5), 244–246. [Link]
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Klinder, K., et al. (2001). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 66(8), 2617-2624. [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
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Silva, A. M. S., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-144. [Link]
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Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26039-26065. [Link]
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Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC 1H 13C. Retrieved from [Link]
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Determination of Heteronuclear Long-Range 1H±13C and 1H±15N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
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Pihlaja, K., et al. (2000). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 38(10), 865-871. [Link]
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Wang, L., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 283, 117006. [Link]
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Nakashima, K., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 59(2), e4999. [Link]
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Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. Retrieved from [Link]
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Decatur, J. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
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Romagnoli, R., et al. (2021). Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b] thiophene derivatives as potent apoptosis-inducing agents. Bioorganic Chemistry, 110, 104812. [Link]
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Yamagaki, T., et al. (2022). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 11(1), A0101. [Link]
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Zhang, Y., et al. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 53(7), 579-589. [Link]
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Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2453. [Link]
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A Senior Application Scientist's Comparative Guide to Catalysts for 2-Methoxyisonicotinaldehyde Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the formation of carbon-carbon bonds through condensation reactions stands as a cornerstone for the construction of complex molecular architectures. Among these, the condensation of 2-Methoxyisonicotinaldehyde with active methylene compounds is of significant interest, yielding precursors to a variety of bioactive molecules. The choice of catalyst for this transformation is paramount, dictating not only the efficiency and yield but also the environmental footprint of the synthesis. This guide provides a comparative analysis of different catalytic systems, offering insights into their performance based on established principles of organic synthesis and supported by data from analogous reactions. While direct comparative experimental data for this compound is emerging, this document serves as a robust framework for catalyst selection and methods development.
The Strategic Importance of this compound Condensations
This compound is a versatile building block in medicinal chemistry. Its pyridine core is a common motif in a wide range of pharmaceuticals. Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, transform the aldehyde functionality into a carbon-carbon double bond, paving the way for the synthesis of complex heterocyclic structures. The efficiency of these reactions is critically dependent on the catalyst employed. An ideal catalyst should offer high yields, excellent selectivity, mild reaction conditions, and ease of separation.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the condensation of this compound hinges on several factors, including the nature of the active methylene compound, desired reaction kinetics, and process scalability. Here, we compare three major classes of catalysts: basic organocatalysts, Lewis acids, and heterogeneous catalysts.
Data Presentation: A Proposed Comparative Study
To illustrate the potential performance of different catalysts, the following table presents a hypothetical comparative study for the Knoevenagel condensation of this compound with malononitrile. This data is extrapolated from studies on structurally similar aromatic aldehydes and serves as a guide for experimental design.
| Catalyst | Type | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. (Analogous Reactions) |
| Piperidine | Basic Organocatalyst | 10 | Ethanol | Reflux | 2 | 92 | [1][2] |
| Pyrrolidine | Basic Organocatalyst | 10 | Dichloromethane | 40 | 4 | 88 | |
| Boric Acid | Lewis Acid | 15 | Solvent-free (MW) | 160 | 0.3 | 95 | |
| Ammonium Acetate | Weak Base | 20 | Solvent-free (MW) | 120 | 0.5 | 90 | [3] |
| Mg-Al Hydrotalcite | Heterogeneous Base | 5 wt% | Toluene | 110 | 6 | 85 | |
| Fe3O4@SiO2-DABCO | Heterogeneous Base | 2.5 wt% | Solvent-free | RT | 1 | 96 | [4] |
Note: The data presented above is illustrative and intended to guide catalyst selection for the condensation of this compound. Actual experimental results may vary.
Mechanistic Insights: The "Why" Behind the Catalysis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The condensation reaction, depending on the catalyst, proceeds through distinct pathways.
Knoevenagel Condensation (Base-Catalyzed)
In the presence of a base, such as piperidine or an amine-functionalized heterogeneous catalyst, the reaction is initiated by the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. Subsequent dehydration yields the final product.
Caption: Generalized mechanism of a base-catalyzed Knoevenagel condensation.
Claisen-Schmidt Condensation (Acid-Catalyzed)
When a Lewis acid is employed, it coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The enol form of the active methylene compound then attacks the activated carbonyl, leading to an aldol-type adduct which subsequently dehydrates.
Caption: Generalized mechanism of a Lewis acid-catalyzed Claisen-Schmidt condensation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Protocol 1: Homogeneous Catalysis with Piperidine
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add piperidine (0.1 mmol, 10 mol%).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with a Reusable Basic Catalyst
-
Catalyst Activation: If required, activate the heterogeneous catalyst (e.g., Mg-Al hydrotalcite) by heating under vacuum.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.2 mmol), the heterogeneous catalyst (e.g., 50 mg), and a suitable solvent (e.g., toluene, 10 mL).
-
Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Catalyst Recovery: After completion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused. The filtrate is then concentrated, and the product is purified by recrystallization or column chromatography.
Caption: A generalized experimental workflow for catalytic condensation reactions.
Conclusion and Future Outlook
The choice of catalyst for the condensation of this compound is a critical parameter that influences the overall efficiency and sustainability of the synthesis. While basic organocatalysts like piperidine offer simplicity and high yields, the development of robust, reusable heterogeneous catalysts presents a more environmentally benign and industrially scalable approach. Lewis acid catalysis, particularly under solvent-free microwave conditions, offers a rapid and efficient alternative.
Further research is warranted to perform a direct, side-by-side experimental comparison of these and other novel catalytic systems for the condensation of this compound. Such studies will be invaluable in establishing optimized, green, and efficient protocols for the synthesis of valuable pharmaceutical intermediates derived from this versatile building block.
References
-
Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]
-
PubMed Central. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. [Link]
-
ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
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A Senior Application Scientist's Guide to 2-Methoxyisonicotinaldehyde: Performance Evaluation in Key Synthetic Protocols
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and optimizing reaction outcomes. Among the diverse array of heterocyclic aldehydes, 2-Methoxyisonicotinaldehyde has emerged as a valuable synthon, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, impart distinct reactivity profiles that can be harnessed for a variety of chemical transformations.
This guide provides an in-depth technical evaluation of this compound's performance in three widely employed reaction protocols: the Claisen-Schmidt condensation, the Hantzsch dihydropyridine synthesis, and the Grignard reaction. Through a comparative analysis with two benchmark aldehydes, the structurally related Pyridine-4-carboxaldehyde and the archetypal aromatic aldehyde, Benzaldehyde, we aim to furnish researchers, scientists, and drug development professionals with the critical data and insights necessary for informed methodological choices. Our narrative is grounded in experimental evidence, explaining the causality behind observed reactivity trends and providing detailed, reproducible protocols.
Understanding the Reactivity of this compound: An Electronic Perspective
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group via induction, which should, in principle, enhance the electrophilicity of the formyl group. However, the methoxy group at the 2-position exerts an opposing, electron-donating mesomeric (resonance) effect. This electronic tug-of-war results in a nuanced reactivity profile that is highly dependent on the specific reaction conditions and the nature of the attacking nucleophile.
In contrast, Pyridine-4-carboxaldehyde lacks the electron-donating methoxy group, rendering its carbonyl carbon more electrophilic. Benzaldehyde, with its less pronounced electronic effects from the benzene ring, serves as a neutral point of comparison. These electronic differences are expected to manifest in varying reaction rates and yields across the protocols evaluated herein.
Performance in Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a robust and widely utilized method for the synthesis of chalcones (α,β-unsaturated ketones), which are prominent scaffolds in numerous biologically active compounds.[1][2] The reaction proceeds via the base-catalyzed condensation of an aldehyde with a ketone bearing α-hydrogens, such as acetophenone.[3]
Comparative Performance Data
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Acetophenone | NaOH/Ethanol | Data not available in cited literature | |
| Pyridine-2-carbaldehyde | 2,6-dihydroxy acetophenone | KOH/Ethanol | - (Yellowish-brown ppt) | [4] |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | - | [5] |
Note: Specific yield data for the Claisen-Schmidt condensation of this compound with acetophenone was not found in the reviewed literature. The reaction with pyridine-2-carbaldehyde and 2,6-dihydroxy acetophenone indicates that the reaction proceeds to form the corresponding chalcone.[4] For benzaldehyde, the reaction is a standard textbook example, and yields can vary based on conditions.
Mechanistic Insights and Experimental Protocol
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, forming a reactive enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone.[2]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for Chalcone Synthesis[2]
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Performance in Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that provides efficient access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[6][7] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and an ammonia source.[8]
Comparative Performance Data
| Aldehyde | β-Ketoester | Ammonia Source | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Data not available in cited literature | |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | 96 (ultrasound, PTSA catalyst) | [8] |
| Various Aromatic Aldehydes | Ethyl Acetoacetate | Ammonium Acetate | 75-98 (Glycine-HCl buffer) | [9] |
| Heterocyclic Aldehydes | Ethyl Acetoacetate | Ammonium Acetate | 80-92 (Guanidine HCl catalyst) | [10] |
Note: While specific yield data for this compound in the Hantzsch synthesis was not found, the reaction is widely applicable to a range of aromatic and heterocyclic aldehydes with high yields reported under various catalytic conditions.[9][10]
Mechanistic Rationale and Experimental Workflow
The Hantzsch reaction proceeds through a series of condensation and addition reactions. Key steps include the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation between the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition and cyclization/dehydration afford the final dihydropyridine product.[6]
Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.
Experimental Protocol: General One-Pot Hantzsch Synthesis[11]
-
In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq).
-
Add a catalyst if desired (e.g., a catalytic amount of acid or a heterogeneous catalyst).
-
Heat the mixture with stirring (e.g., in ethanol at reflux).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration (if it precipitates) or by extraction after removing the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Performance in Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The reaction of an aldehyde with a Grignard reagent yields a secondary alcohol.
Comparative Performance Data
| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| This compound | Phenylmagnesium Bromide | (2-Methoxypyridin-4-yl)(phenyl)methanol | Data not available in cited literature | |
| Benzaldehyde | Phenylmagnesium Bromide | Diphenylmethanol | - | [11] |
| Pyridine-4-carboxaldehyde | Phenylmagnesium Bromide | Phenyl(pyridin-4-yl)methanol | - |
Note: Specific yield data for the Grignard reaction of this compound was not available in the cited literature. The reaction is expected to proceed to the corresponding secondary alcohol. Yields for Grignard reactions are highly substrate and condition dependent.
Causality of Reaction and Experimental Considerations
The Grignard reagent is a potent nucleophile and a strong base. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the reagent by water.[12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Acidic workup then protonates the alkoxide to yield the secondary alcohol.
The presence of the pyridine nitrogen in this compound and Pyridine-4-carboxaldehyde could potentially lead to side reactions, such as coordination with the magnesium of the Grignard reagent, which might influence the reaction's efficiency.
Caption: Simplified logical relationship of the Grignard reaction.
Experimental Protocol: General Procedure for Grignard Reaction
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous ether to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous ether dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block in organic synthesis. Its unique electronic architecture suggests a reactivity profile that can be finely tuned for various synthetic applications. While this guide provides a foundational understanding of its potential performance in key reaction protocols, the absence of direct, comparative experimental data in the current literature highlights a significant opportunity for further research.
Future investigations should focus on systematically evaluating the performance of this compound in a broader range of multicomponent reactions and other name reactions. The generation of quantitative data on yields, reaction kinetics, and selectivity, directly compared against established aldehydes, will be invaluable to the scientific community. Such studies will not only elucidate the fundamental reactivity of this intriguing molecule but also pave the way for its expanded application in the rational design and synthesis of novel pharmaceuticals and functional materials.
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Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). In Scribd. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Byproduct Analysis for Confirming Reaction Pathways of 2-Methoxyisonicotinaldehyde
Introduction
In the landscape of pharmaceutical and materials science, 2-methoxyisonicotinaldehyde (CAS: 72716-87-1) serves as a critical heterocyclic building block.[1] Its pyridine ring, activated by an electron-withdrawing aldehyde and modulated by an electron-donating methoxy group, presents a rich and nuanced reactivity profile. The precise control and understanding of its chemical transformations are paramount for the synthesis of targeted molecules and the avoidance of undesirable impurities.
While kinetic studies and the characterization of the primary product are foundational, a rigorous confirmation of a proposed reaction mechanism hinges on a frequently overlooked aspect: the identification and quantification of reaction byproducts.[2][3] These minor components are not failures of a reaction but rather crucial pieces of evidence, offering a direct window into competing reaction pathways, transient intermediates, and the subtle interplay of reagents and conditions.
This guide provides a framework for researchers, chemists, and drug development professionals to leverage byproduct analysis as a powerful tool for mechanistic elucidation. We will explore the plausible reaction pathways of this compound, compare the analytical techniques best suited for their detection, and provide actionable experimental protocols. Our approach is grounded in the principle that a well-designed analytical strategy is a self-validating system, where data from orthogonal techniques converge to build an unassailable mechanistic argument.
Chapter 1: Plausible Reaction Pathways and Anticipated Byproducts
This compound, lacking α-hydrogens, is predisposed to a specific set of transformations centered on its carbonyl group and aromatic system. Understanding these potential pathways allows us to predict the byproducts we should be searching for.
Caption: Plausible reaction pathways of this compound.
Oxidation Pathway
The oxidation of the aldehyde functional group is a common transformation, typically yielding a carboxylic acid.
-
Expected Major Product: 2-Methoxyisonicotinic acid.
-
Anticipated Byproducts: In cases of aggressive oxidants or forcing conditions, decarboxylation or other degradative products could arise, though these are generally minor. The primary analytical challenge is separating the starting material from the highly polar carboxylic acid product.
Reduction Pathway
Reduction of the aldehyde yields the corresponding primary alcohol. A variety of reducing agents can be employed, from mild borohydrides to more powerful aluminum hydrides.
-
Expected Major Product: (2-Methoxypyridin-4-yl)methanol.
-
Anticipated Byproducts: Byproducts are typically minimal in modern, selective reductions (e.g., using NaBH₄). However, incomplete reaction is a common issue, leaving residual starting material. The use of harsher, less selective reagents could potentially lead to reduction of the pyridine ring or cleavage of the methoxy ether, though this is less probable. Chelation-controlled reductions can also be a factor in stereoselectivity if other chiral centers are present.[4]
Nucleophilic Addition Pathway (e.g., Imine Formation)
The reaction of the aldehyde with a primary amine is a cornerstone of organic chemistry, proceeding through a hemiaminal intermediate to form an imine (Schiff base).[5][6]
-
Expected Major Product: N-substituted imine.
-
Anticipated Byproducts:
-
Hemiaminal Intermediate: This tetrahedral intermediate is often transient but can sometimes be observed, particularly under conditions that disfavor the final dehydration step.
-
Reverted Aldehyde: The reaction is often reversible, and hydrolysis of the imine product can revert it to the starting aldehyde and amine, especially in the presence of water.[7]
-
Cannizzaro-Type Reaction Pathway
In the presence of a strong base and the absence of α-hydrogens, this compound can undergo a disproportionation reaction. In this pathway, one molecule of the aldehyde is reduced to the alcohol while a second is oxidized to the carboxylic acid.
-
Expected Products (Co-products): (2-Methoxypyridin-4-yl)methanol and the corresponding salt of 2-Methoxyisonicotinic acid.
-
Significance: The simultaneous detection of both the alcohol and the carboxylic acid in a 1:1 molar ratio under basic conditions is compelling evidence for this pathway.
Chapter 2: A Comparative Guide to Analytical Methodologies
| Technique | Principle | Strengths for Byproduct Analysis | Limitations | Best For... |
| GC-MS | Separation by volatility/polarity, detection by mass | Excellent separation efficiency and sensitivity for volatile and thermally stable compounds. Rich fragmentation libraries for identification. | Requires derivatization for polar functional groups (-OH, -COOH). Not suitable for thermally labile molecules. | Identifying and quantifying starting material, reduced alcohol (derivatized), and other non-polar byproducts.[8][9] |
| LC-MS/MS | Separation by polarity, detection by mass | Handles polar, non-volatile, and thermally labile compounds without derivatization. High sensitivity and structural information from MS/MS. | Separation can be less efficient than capillary GC. Matrix effects can cause ion suppression. | Directly analyzing reaction mixtures for polar products like carboxylic acids and tracking the appearance of most byproducts in real-time.[10][11] |
| NMR | Nuclear spin in a magnetic field | Provides unambiguous structural elucidation and connectivity information. Quantitative (qNMR) with an internal standard. | Relatively low sensitivity compared to MS. May not detect trace-level byproducts without isolation/concentration. | Confirming the structure of major products and isolated byproducts. Distinguishing isomers.[12][13][14] |
Chapter 3: Experimental Workflows and Protocols
A systematic workflow is essential for reproducible and reliable byproduct analysis. The causality behind these steps is to ensure that the sample analyzed is a true and stable representation of the reaction state at the time of quenching.
Caption: General experimental workflow for byproduct analysis.
Protocol 3.1: Sample Preparation and Analysis by GC-MS
Rationale: This protocol is designed for the analysis of the less polar components of the reaction mixture, such as the starting aldehyde and the product alcohol. Derivatization is critical because the hydroxyl and carboxyl groups are too polar to chromatograph well; converting them to trimethylsilyl (TMS) ethers/esters dramatically increases their volatility and reduces peak tailing.[8]
Methodology:
-
Sample Collection: Aliquot 100 µL of the reaction mixture into a clean vial.
-
Extraction: Add 500 µL of ethyl acetate and 200 µL of a saturated sodium bicarbonate solution (to neutralize any acid). Vortex thoroughly for 30 seconds. Centrifuge to separate the layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a new vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water. Water can destroy the derivatizing agent.[15]
-
Solvent Removal: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of anhydrous pyridine followed by 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
Protocol 3.2: Sample Preparation and Analysis by LC-MS
Rationale: This is the most direct method for analyzing the reaction mixture, especially for identifying the polar 2-methoxyisonicotinic acid byproduct and any thermally sensitive intermediates. Minimal sample preparation reduces the risk of altering the sample composition.
Methodology:
-
Sample Collection: Aliquot 10 µL of the reaction mixture into a clean microcentrifuge tube.
-
Quenching & Dilution: Add 990 µL of a 50:50 mixture of acetonitrile and water. This 1:100 dilution serves to quench the reaction and bring the analyte concentrations into the optimal range for the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could clog the LC system.
-
Analysis: Inject 5-10 µL into the LC-MS system. A typical separation would use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid ionization. Detection via electrospray ionization (ESI) in both positive and negative modes is recommended to capture a wide range of analytes.
Protocol 3.3: Analysis by ¹H NMR Spectroscopy
Rationale: NMR provides the definitive structural evidence to confirm the identities proposed by mass spectrometry. It is particularly powerful for distinguishing between the aldehyde, alcohol, and acid functionalities based on their unique proton chemical shifts.[16]
Methodology:
-
Sample Preparation: If a byproduct is sufficiently concentrated in the reaction mixture or has been isolated via preparative chromatography, dissolve ~1-5 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation - Key Diagnostic Signals:
-
This compound (Starting Material): A sharp singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm.
-
(2-Methoxypyridin-4-yl)methanol (Reduction Product): The disappearance of the aldehyde singlet and the appearance of a new singlet for the methylene protons (CH₂OH) around δ 4.6-4.8 ppm. The hydroxyl proton (OH) will appear as a broad, exchangeable singlet.
-
2-Methoxyisonicotinic Acid (Oxidation Product): The disappearance of the aldehyde singlet and the appearance of a very broad singlet for the carboxylic acid proton (COOH) far downfield, typically > δ 12 ppm.
-
Chapter 4: Data Synthesis and Pathway Confirmation
The ultimate goal is to weave the threads of data from these disparate analyses into a coherent mechanistic narrative.
-
Scenario 1: A Standard Reduction Reaction
-
LC-MS: Shows a major peak with the mass of the expected alcohol and a minor peak with the mass of the starting aldehyde. No other significant byproducts are detected.
-
GC-MS (derivatized): Confirms the identity of the alcohol and starting aldehyde, allowing for precise quantification of the reaction conversion.
-
NMR: The spectrum of the purified product confirms the structure of (2-methoxypyridin-4-yl)methanol.
-
-
Scenario 2: A Reaction Run Under Strong Basic Conditions
-
LC-MS: Reveals two major product peaks with masses corresponding to the alcohol and the carboxylic acid, along with residual starting material.
-
Quantification: By comparing the peak areas (or using calibration curves), you observe an approximate 1:1 molar ratio of the alcohol and acid.
-
By systematically predicting, searching for, and identifying byproducts using a combination of high-sensitivity MS techniques and the structural certainty of NMR, researchers can move beyond simply reporting the yield of the desired product. This deeper level of analysis provides authoritative, evidence-based confirmation of the underlying reaction pathways, leading to more robust and well-understood chemical processes.
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Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate.[Link]
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A Comparative Guide to the Synthetic Utility of 2-Methoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridine aldehydes serve as indispensable building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to materials. Among these, 2-methoxyisonicotinaldehyde (also known as 2-methoxypyridine-4-carboxaldehyde) has emerged as a versatile reagent, offering unique reactivity and synthetic advantages. This guide provides a comprehensive literature review of its synthetic utility, objectively comparing its performance with the parent compound, pyridine-4-carboxaldehyde, and other relevant alternatives. We will delve into key reactions, supported by experimental data and detailed protocols, to provide a practical resource for researchers in organic synthesis and drug discovery.
Introduction to this compound: A Versatile Building Block
This compound is a pyridine derivative characterized by a methoxy group at the 2-position and a formyl group at the 4-position.[1] This substitution pattern significantly influences the electronic properties of the pyridine ring and the reactivity of the aldehyde functionality. The methoxy group, being an electron-donating group, can modulate the electrophilicity of the aldehyde and the overall reactivity of the molecule. This reagent is a key intermediate in the synthesis of various organic compounds, including those with potential biological activity.[2][3] It is particularly noted for its application in the preparation of pharmaceutical intermediates.[2]
Core Synthetic Transformations: A Comparative Analysis
The synthetic utility of an aldehyde is largely defined by its performance in a range of classical and modern organic reactions. Here, we compare the application of this compound with its unsubstituted analog, pyridine-4-carboxaldehyde, in several key carbon-carbon bond-forming reactions.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to yield an α,β-unsaturated product.[4][5][6] This reaction is pivotal in the synthesis of various pharmaceuticals and other biologically active molecules.[6]
Comparative Performance:
While specific comparative studies are limited, the electron-donating methoxy group in this compound would be expected to slightly decrease the electrophilicity of the aldehyde carbon compared to the unsubstituted pyridine-4-carboxaldehyde. This could potentially lead to milder reaction conditions being required for the latter. However, the literature provides efficient protocols for both. A notable catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has been reported in a water:ethanol mixture, offering an environmentally friendly approach.[7]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation of Pyridine-4-carboxaldehyde [7]
A mixture of pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) is stirred in a 50% H₂O:EtOH solution at room temperature for 30 minutes. The product, 2-(pyridin-4-ylmethylene)malononitrile, precipitates as the reaction proceeds and is isolated by simple filtration.
| Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |
| Pyridine-4-carboxaldehyde | Malononitrile | 50% H₂O:EtOH, RT, 30 min | 95% | [7] |
| Pyridine-4-carboxaldehyde | Ethyl Cyanoacetate | 50% H₂O:EtOH, RT, 45 min | 92% | [7] |
| Pyridine-3-carboxaldehyde | Malononitrile | 50% H₂O:EtOH, RT, 1 h | 90% | [7] |
This table demonstrates the high efficiency of the catalyst-free Knoevenagel condensation for unsubstituted pyridine aldehydes. Similar high yields would be expected for this compound, although reaction times might vary slightly due to electronic effects.
Logical Workflow for Knoevenagel Condensation
Caption: A decision-making diagram for planning a Wittig synthesis with pyridine aldehydes.
Aldol Condensation: Forming β-Hydroxy Carbonyls and Enones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy aldehydes or ketones, which can then dehydrate to give α,β-unsaturated carbonyl compounds. [8][9][10]This reaction is crucial for building molecular complexity from simple carbonyl precursors.
Comparative Considerations:
The presence of the methoxy group in this compound may influence the rate of the initial nucleophilic attack and the subsequent dehydration step. A DBU-mediated aldol condensation-dehydration sequence has been shown to be effective for the synthesis of azachalcones from pyridinecarboxaldehydes. [11]This method avoids the formation of Michael addition byproducts that can occur with inorganic bases. [11] Experimental Protocol: DBU-Mediated Aldol Condensation for Azachalcone Synthesis [11] To a solution of the pyridinecarboxaldehyde (e.g., this compound or pyridine-4-carboxaldehyde) and an acetophenone derivative in a suitable solvent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by standard work-up procedures.
| Pyridine Aldehyde | Acetophenone Derivative | Product | Yield | Reference |
| 2-Pyridinecarboxaldehyde | Acetophenone | 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one | High | [11] |
| 3-Pyridinecarboxaldehyde | Acetophenone | 1-Phenyl-3-(pyridin-3-yl)prop-2-en-1-one | High | [11] |
This table illustrates the successful application of DBU in promoting the aldol condensation of pyridine aldehydes.
Mechanism Overview of Base-Catalyzed Aldol Condensation
Caption: A simplified representation of the key steps in a base-catalyzed aldol condensation.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and atom-economical approach to synthesis. [12][13][14]Pyridine aldehydes are valuable components in various MCRs for the construction of diverse heterocyclic scaffolds.
While specific examples detailing the use of this compound in MCRs were not prominent in the initial searches, its structural similarity to other reactive aldehydes suggests its high potential in this area. The development of novel MCRs is an active area of research, and the unique electronic properties of this compound could be exploited to achieve novel transformations and molecular diversity.
Synthesis of Schiff Bases and Their Applications
The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental reaction with broad applications, particularly in coordination chemistry and the synthesis of biologically active compounds. [2][3][15][16] Comparative Reactivity:
The formation of Schiff bases from both this compound and pyridine-4-carboxaldehyde is expected to be efficient. The electronic effect of the methoxy group might slightly alter the reaction kinetics but is unlikely to prevent the reaction. The resulting Schiff bases can serve as ligands for metal complexes or as intermediates for further synthetic elaborations. The biological evaluation of Schiff bases derived from substituted aldehydes is an active area of research, with many compounds exhibiting interesting antimicrobial, anti-inflammatory, and anticancer properties. [2][15][16][17] General Experimental Protocol for Schiff Base Synthesis [2][18] A solution of the pyridine aldehyde (1 mmol) in a suitable solvent (e.g., ethanol or methanol) is treated with a solution of the primary amine (1 mmol) in the same solvent. The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The Schiff base product frequently precipitates from the reaction mixture and can be isolated by filtration.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in a range of fundamental transformations, including Knoevenagel condensations, Wittig reactions, and aldol condensations, as well as in the formation of Schiff bases. The presence of the 2-methoxy group can influence its reactivity compared to the parent pyridine-4-carboxaldehyde, potentially offering advantages in terms of reaction control and enabling access to novel molecular architectures.
While this guide provides a solid foundation based on the available literature, there is a clear need for direct comparative studies to quantify the differences in reactivity and synthetic outcomes between this compound and other pyridine aldehydes. Such studies would provide invaluable data for chemists to make informed decisions when designing synthetic routes. Furthermore, the exploration of this compound in a wider range of modern synthetic methodologies, including multicomponent reactions and C-H activation, promises to unlock its full potential as a key intermediate in the synthesis of next-generation pharmaceuticals and functional materials.
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
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Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved from [Link]
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(PDF) A new finding in the old Knoevenagel condensation reaction. (2022, June 1). ResearchGate. Retrieved from [Link]
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Multicomponent reactions. (n.d.). Refubium. Retrieved from [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). Molecules. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 2-Methoxyisonicotinaldehyde: A Comprehensive Guide for Laboratory Personnel
This document provides a detailed, safety-first guide for the proper handling and disposal of 2-methoxyisonicotinaldehyde (CAS RN 72716-87-1), a substituted pyridine aldehyde commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory environment.
Hazard Assessment and Core Safety Principles
This compound is a compound that requires careful handling due to its chemical properties. While a comprehensive, compound-specific toxicology profile is not extensively published, the known hazards are derived from its structural motifs: a pyridine ring and an aldehyde functional group.
Key Hazards:
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: The primary routes of exposure are oral ingestion, dermal contact, and inhalation.[1][2]
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[1][2]
-
May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]
The pyridine moiety suggests that this compound should be handled with the precautions typically afforded to pyridine derivatives, which includes working in a well-ventilated area to avoid inhalation of fumes.[3] The aldehyde group is a reactive functional group that can undergo various chemical reactions, necessitating careful segregation from incompatible materials.
Guiding Principle: The primary objective in the disposal of this compound is the conversion of the reactive aldehyde functional group into a more stable and less hazardous form, followed by disposal as regulated chemical waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash. [3]
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety begins with the consistent use of appropriate PPE and preparedness for accidental spills.
Required Personal Protective Equipment
A risk assessment should always precede the handling of this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is mandatory to minimize inhalation exposure.[3] | The aldehyde functional group can be volatile, and inhalation may cause respiratory irritation.[2] |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Transfer the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
In-Lab Chemical Deactivation: Transforming the Hazard
Prior to final disposal, the reactivity of the aldehyde group in this compound can be mitigated through in-lab chemical deactivation. This step transforms the aldehyde into a less hazardous functional group, such as a carboxylic acid or a primary alcohol. This is a best practice for waste minimization and risk reduction.[4]
Two primary methods for the deactivation of the aldehyde functionality are recommended: oxidation to a carboxylic acid or reduction to a primary alcohol. The choice of method may depend on the available reagents and the specific context of the waste stream.
Method 1: Oxidation to 2-Methoxyisonicotinic Acid
Oxidation converts the aldehyde to the corresponding carboxylic acid, which is generally less volatile and reactive. A mild oxidizing agent is sufficient for this transformation.
Experimental Protocol: Oxidation
-
Preparation: In a chemical fume hood, place the waste this compound in a suitable reaction vessel (e.g., an Erlenmeyer flask) equipped with a magnetic stirrer. If the waste is in a solution, ensure the solvent is compatible with the oxidizing agent.
-
Reagent Addition: Slowly add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or a commercially available aldehyde neutralizer.
-
Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by a color change (e.g., the purple of permanganate disappears).
-
Quenching (if necessary): If using a strong oxidizing agent, any excess reagent should be quenched according to standard laboratory procedures.
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base (e.g., sodium bicarbonate for acidic solutions).
-
Collection: The final neutralized solution should be collected in a properly labeled hazardous waste container.
Method 2: Reduction to (2-Methoxypyridin-4-yl)methanol
Reduction of the aldehyde to a primary alcohol is another effective deactivation strategy. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3]
Experimental Protocol: Reduction
-
Preparation: In a chemical fume hood, dissolve the waste this compound in a suitable protic solvent, such as ethanol or methanol, in a reaction vessel with a magnetic stirrer.
-
Reagent Addition: Slowly and portion-wise, add sodium borohydride to the stirred solution. The reaction is typically exothermic, so controlled addition is important.
-
Reaction: Continue stirring the mixture at room temperature until the reaction is complete (the time will vary depending on the scale).
-
Quenching: Slowly add water or a dilute acid to quench any unreacted sodium borohydride.
-
Collection: The resulting solution containing the alcohol product should be collected in a properly labeled hazardous waste container.
Caption: Overall workflow for the safe disposal of this compound.
Storage and Final Disposal
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a detailed and accurate description of the waste.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
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WasteWise. (n.d.). Aldehyde Disposal. [Link]
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Navigating the Safe Handling of 2-Methoxyisonicotinaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the ability to handle chemical reagents with both precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Methoxyisonicotinaldehyde, a key building block in many synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and experimental excellence.
Understanding the Hazard: A Proactive Approach to Safety
This compound, a solid aromatic aldehyde, presents several potential hazards that necessitate careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Furthermore, it is known to cause skin and eye irritation.[1][2] A thorough understanding of these risks is the first step toward mitigating them effectively. The following sections provide a comprehensive framework for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting | - Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher-rated respirator (if not in a fume hood) | - Prevents skin contact with the solid powder.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine particles. |
| Solution Preparation | - Nitrile or butyl rubber gloves- Splash-proof safety goggles- Laboratory coat | - Protects against skin contact with the dissolved compound.- Guards against accidental splashes into the eyes.- Provides a barrier against spills. |
| Reaction Setup & Monitoring | - Nitrile or butyl rubber gloves- Safety glasses with side shields- Laboratory coat | - Standard protection for handling chemical reactions.- Protects eyes from potential splashes.- Shields clothing and skin from contamination. |
| Waste Disposal | - Nitrile or butyl rubber gloves- Splash-proof safety goggles- Laboratory coat | - Ensures protection during the handling of hazardous waste.- Protects eyes from potential splashes during transfer.- Prevents contamination of clothing and skin. |
It is crucial to inspect all PPE for integrity before each use and to replace any damaged items immediately.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your experiments.
Preparation and Weighing
The handling of solid this compound requires a meticulous approach to prevent the generation and inhalation of dust.
-
Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood.[4][5] This will contain any airborne particles and provide a controlled environment.
-
Gather Materials: Before starting, ensure all necessary equipment is within reach inside the fume hood. This includes the chemical container, spatulas, weigh paper or a tared container, and the solvent for dissolution.[6]
-
Weighing Procedure:
-
Dissolution: Add the solvent to the container with the weighed solid while still inside the fume hood. This prevents any remaining dust from becoming airborne.
Spill Management
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you feel overwhelmed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Small Spill Cleanup (Solid):
-
Wearing the appropriate PPE, gently cover the spill with a dry absorbent material such as vermiculite or sand.[7]
-
Carefully sweep the mixture into a designated hazardous waste container.[8] Avoid creating dust.
-
Wipe the spill area with a damp cloth, and place the cloth in the hazardous waste container.
-
-
Small Spill Cleanup (Solution):
-
Absorb the spill with an inert material like vermiculite or chemical absorbent pads.[7]
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, weigh paper, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[9][10] Do not mix this waste with non-hazardous trash.
-
Container Management: The hazardous waste container should be kept closed when not in use and stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for the final disposal of chemical waste. Contact your EHS office for guidance and to schedule a waste pickup. Never dispose of this compound down the drain.[11][12]
Visualizing the Workflow: A Safety-First Approach
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the key stages of safely handling this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment.
References
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Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
